molecular formula C5H10O3 B184259 3-Hydroxy-2,2-dimethylpropanoic acid CAS No. 4835-90-9

3-Hydroxy-2,2-dimethylpropanoic acid

Cat. No.: B184259
CAS No.: 4835-90-9
M. Wt: 118.13 g/mol
InChI Key: RDFQSFOGKVZWKF-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropanoic acid, also known as 3-hydroxypivalic acid, is a fatty acid derivative that serves as a valuable synthon and intermediate in sophisticated organic and medicinal chemistry research. Its structure, featuring both a carboxylic acid and a reactive hydroxyl group on a neopentyl core, makes it a versatile building block for the design and synthesis of novel compounds. A key area of application is in the development of potential anticancer agents. Researchers have utilized derivatives of this acid, particularly methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, as a model structure for creating potent histone deacetylase inhibitors (HDACIs) . Subsequent structure-activity relationship (SAR) studies have generated a library of compounds, some of which demonstrate selective antiproliferative activity against human colon cancer cells (HCT-116) with IC50 values as low as 0.12 mg mL−1, while showing significantly lower effects on non-cancerous cells, indicating a promising therapeutic window . The compound has also been employed in materials science research, specifically in the biosynthesis and characterization of elastomeric polyhydroxyalkanoates (PHA) that incorporate α-dimethylated monomer units, which are of interest for developing novel biodegradable polymers . In fundamental biochemical studies, this compound has been used to investigate the transport properties of fatty acids and their interactions with reagents like phosphotungstic acid, an important stain for biological tissues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2,2-dimethylpropanoic acid
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InChI

InChI=1S/C5H10O3/c1-5(2,3-6)4(7)8/h6H,3H2,1-2H3,(H,7,8)
Source PubChem
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InChI Key

RDFQSFOGKVZWKF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID4063616
Record name 3-Hydroxy-2,2-dimethylpropionic acid
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Molecular Weight

118.13 g/mol
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CAS No.

4835-90-9
Record name Hydroxypivalic acid
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Record name 3-Hydroxy-2,2-dimethylpropionic acid
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Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-
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Record name 3-hydroxypivalic acid
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Record name 3-HYDROXY-2,2-DIMETHYLPROPIONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of polymers, coatings, and active pharmaceutical ingredients.[1] Its unique sterically hindered structure, featuring a quaternary carbon adjacent to the carboxyl group, imparts enhanced stability and specific reactivity to its derivatives.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the core chemical transformations.

Introduction

This compound (CAS 4835-90-9) is a white crystalline solid with both a hydroxyl and a carboxylic acid functional group.[1] This dual functionality allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis.[2] The primary industrial production of this acid centers around the aldol condensation of isobutyraldehyde and formaldehyde, followed by an oxidation step.[3] Alternative routes, though less common industrially, include the oxidation of neopentyl glycol and the Cannizzaro reaction of hydroxypivalaldehyde.[4] This document will delve into the technical details of these synthetic methodologies.

Core Synthesis Pathways

The synthesis of this compound predominantly follows a two-step process starting from readily available aldehydes. The overall workflow can be visualized as follows:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation Isobutyraldehyde Isobutyraldehyde Hydroxypivaldehyde Hydroxypivaldehyde Isobutyraldehyde->Hydroxypivaldehyde Base Catalyst (e.g., Triethylamine) Formaldehyde Formaldehyde Formaldehyde->Hydroxypivaldehyde Hydroxypivaldehyde_ref Hydroxypivaldehyde Hydroxypivalic Acid Hydroxypivalic Acid Hydroxypivaldehyde_ref->Hydroxypivalic Acid Oxidizing Agent (e.g., H2O2)

Caption: General two-step synthesis pathway for this compound.

The primary pathways for the synthesis of this compound are detailed below.

Synthesis from Isobutyraldehyde and Formaldehyde

This is the most common industrial route, involving two main stages:

  • Aldol Condensation to form Hydroxypivaldehyde: Isobutyraldehyde reacts with formaldehyde in the presence of a base catalyst, typically a trialkylamine like triethylamine, to yield hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal).[5][6]

  • Oxidation of Hydroxypivaldehyde: The intermediate, hydroxypivaldehyde, is then oxidized to this compound. Several oxidizing agents can be used, with hydrogen peroxide being a preferred option in many patented processes.[4]

Oxidation of Neopentyl Glycol

This compound can also be synthesized by the oxidation of neopentyl glycol. However, this method is often associated with low yields, making it less attractive for industrial-scale production.[1] The oxidation can be carried out using oxidizing agents like potassium permanganate or through catalytic oxidation with oxygen or air over platinum or palladium on carbon catalysts in an alkaline solution.[1][4]

Cannizzaro Reaction of Hydroxypivalaldehyde

The Cannizzaro reaction provides another route to this compound from hydroxypivalaldehyde. This reaction involves the base-induced disproportionation of two molecules of the aldehyde, which lacks α-hydrogens, to yield one molecule of the corresponding primary alcohol (neopentyl glycol) and one molecule of the carboxylic acid (this compound).[4][7][8] A significant drawback of this method is the theoretical maximum yield of 50% for the desired carboxylic acid, with an equimolar amount of neopentyl glycol produced as a byproduct.[4][8]

The following diagram illustrates the relationship between the different starting materials and the target product.

G Isobutyraldehyde_Formaldehyde Isobutyraldehyde + Formaldehyde Hydroxypivaldehyde Hydroxypivaldehyde Isobutyraldehyde_Formaldehyde->Hydroxypivaldehyde Aldol Condensation Neopentyl Glycol Neopentyl Glycol Hydroxypivaldehyde->Neopentyl Glycol Cannizzaro Reaction (Reduction Product) Hydroxypivalic Acid Hydroxypivalic Acid Hydroxypivaldehyde->Hydroxypivalic Acid Oxidation Hydroxypivaldehyde->Hydroxypivalic Acid Cannizzaro Reaction (Oxidation Product) Neopentyl Glycol->Hydroxypivalic Acid Oxidation

Caption: Synthetic routes to this compound.

Experimental Protocols

Synthesis of Hydroxypivaldehyde from Isobutyraldehyde and Formaldehyde

Principle: This procedure is based on the base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (e.g., 44% aqueous solution)

  • Triethylamine

  • Water

Procedure:

  • To a suitable reactor, add freshly distilled isobutyraldehyde, a de-acidified 44% formaldehyde solution, and triethylamine. A typical molar ratio is approximately 1:2 of formaldehyde to isobutyraldehyde with a catalytic amount of triethylamine.[9]

  • Gradually raise the temperature of the mixture to approximately 70°C while stirring.[10]

  • Maintain this temperature for about one hour to allow the reaction to proceed.[9]

  • After the reaction period, cool the solution to 20°C. The resulting solution will contain hydroxypivaldehyde, unreacted isobutyraldehyde, water, triethylamine, and some byproducts.[9]

  • The hydroxypivaldehyde can be recovered and purified through distillation under reduced pressure.[9][10]

Oxidation of Hydroxypivalaldehyde to this compound using Hydrogen Peroxide

Principle: This protocol describes the controlled oxidation of hydroxypivalaldehyde using hydrogen peroxide.

Materials:

  • Aqueous solution of hydroxypivalaldehyde

  • Hydrogen peroxide (e.g., 35% aqueous solution)

Procedure:

  • Charge a reactor with an aqueous solution of crude hydroxypivalaldehyde and heat it to a temperature between 60°C and 80°C.[1]

  • Slowly meter in an aqueous hydrogen peroxide solution into the hydroxypivalaldehyde solution. The addition rate should be controlled such that the concentration of hydrogen peroxide in the reaction mixture does not exceed 4% by weight.[1]

  • Continue the addition of hydrogen peroxide until the concentration of hydroxypivalaldehyde falls below 1% by weight of the total reaction mixture.[1]

  • After the addition is complete, maintain the reaction mixture at the specified temperature for an additional hour to ensure complete reaction.[1]

  • The resulting aqueous solution of this compound can then be further purified.

Cannizzaro Reaction of Hydroxypivalaldehyde

Principle: This method utilizes a strong base to induce the disproportionation of hydroxypivalaldehyde into this compound and neopentyl glycol.

Materials:

  • Hydroxypivalaldehyde

  • Concentrated potassium hydroxide (KOH) solution

  • Dichloromethane (for extraction)

  • Hydrochloric acid (for acidification)

Procedure:

  • Prepare a concentrated solution of potassium hydroxide in water.

  • Cool the KOH solution in an ice-water bath.

  • Add hydroxypivalaldehyde to the cold KOH solution and shake the mixture vigorously to form an emulsion.

  • Allow the mixture to stand, typically overnight, for the reaction to complete.[3]

  • After the reaction, extract the mixture with dichloromethane to separate the neopentyl glycol (which will be in the organic layer).[11]

  • The remaining aqueous layer contains the potassium salt of this compound.

  • Carefully acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • The precipitated acid can then be collected by filtration and purified by recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data for the key synthesis pathways, compiled from various sources.

Table 1: Aldol Condensation of Isobutyraldehyde and Formaldehyde

ParameterValueReference
Reactant Ratio (Formaldehyde:Isobutyraldehyde)~1:2 (molar)[9]
CatalystTriethylamine[9][10]
Catalyst LoadingCatalytic amount[9]
Temperature~70°C[10]
Reaction Time1 hour[9]
Yield of Hydroxypivaldehyde42-50 wt% in reaction mixture[9]

Table 2: Oxidation of Hydroxypivalaldehyde with Hydrogen Peroxide

ParameterValueReference
Oxidizing AgentHydrogen Peroxide (H₂O₂)[1]
Temperature60-80°C[1]
H₂O₂ Concentration ControlKept below 4 wt% in reaction mixture[1]
EndpointHydroxypivalaldehyde concentration < 1 wt%[1]
Yield of Hydroxypivalic Acid74.0% of theoretical[1]

Table 3: Cannizzaro Reaction of Hydroxypivalaldehyde

ParameterValueReference
ReagentConcentrated strong base (e.g., KOH)[7][8]
ProductsThis compound and Neopentyl glycol[4]
Theoretical Yield of Acid50%[8]
ByproductEquimolar amount of Neopentyl glycol[4]

Conclusion

The synthesis of this compound is predominantly achieved through a robust two-step process involving the aldol condensation of isobutyraldehyde and formaldehyde, followed by the oxidation of the resulting hydroxypivalaldehyde. The oxidation with hydrogen peroxide is a well-documented and efficient method. While alternative routes such as the direct oxidation of neopentyl glycol and the Cannizzaro reaction of hydroxypivalaldehyde exist, they present challenges in terms of yield and byproduct formation, respectively, making them less favorable for large-scale industrial production. The choice of synthesis pathway will ultimately depend on factors such as desired purity, acceptable yield, and economic considerations. This guide provides the foundational technical information required for researchers and professionals to understand and implement the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Hydroxypivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypivalic acid, systematically known as 3-hydroxy-2,2-dimethylpropanoic acid, is a bifunctional organic compound of significant interest in various industrial and research sectors.[1][2][3] Its unique structure, featuring both a hydroxyl and a carboxylic acid group attached to a sterically hindered neopentyl backbone, imparts a distinct set of chemical and physical properties.[3][4] This guide provides a comprehensive overview of the physicochemical properties of hydroxypivalic acid, its synthesis, and its applications, with a focus on data relevant to research and development professionals.

Core Physicochemical Properties

The properties of hydroxypivalic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Identification
PropertyValueReference
IUPAC Name This compound[5]
Synonyms 2,2-Dimethyl-3-hydroxypropionic acid, Oxypivalic acid[2][4][6][7]
CAS Number 4835-90-9[1][2][8]
Molecular Formula C5H10O3[1][2][5][8][9]
Molecular Weight 118.13 g/mol [2][5][9]
Canonical SMILES CC(C)(CO)C(=O)O[1][5]
InChIKey RDFQSFOGKVZWKF-UHFFFAOYSA-N[1][8]
pKa 4.55 ± 0.10 (Predicted)[1]
LogP -0.02[10]
Table 2: Physical Properties
PropertyValueReference
Appearance White to off-white crystalline solid/powder[1][2][3][6]
Melting Point 124-127 °C. There are conflicting reports, with some sources citing -16 °C, which may refer to a molten solid or a different purity grade.[2][6][7][9]
Boiling Point 164-166 °C at 20 mm Hg[9][10]
Density 1.221 g/mL at 25 °C[9][10]
Flash Point >230 °F (>110 °C)[9][10]
Vapor Pressure 0.446 Pa at 25 °C[9][10]
Refractive Index (n20/D) 1.5215[9][10]
Table 3: Solubility Profile
SolventSolubilityReference
Water Soluble[1][2][6][9]
Methanol Soluble[6]
Ethanol Moderately soluble[1]
Acetone Moderately soluble[1][2]
Chloroform Sparingly soluble (especially when heated)[2][10]

Experimental Protocols: Synthesis of Hydroxypivalic Acid

Several synthetic routes to hydroxypivalic acid have been established, primarily involving the oxidation of precursor molecules. These methods are crucial for its industrial production.

Oxidation of Hydroxypivalaldehyde with Hydrogen Peroxide

This method is a common industrial process for preparing hydroxypivalic acid.[11]

  • Principle: The aldehyde group of hydroxypivalaldehyde is selectively oxidized to a carboxylic acid using hydrogen peroxide as the oxidizing agent.

  • Detailed Methodology:

    • An aqueous solution of hydroxypivalaldehyde is prepared and placed in a reaction vessel.

    • The solution is heated to a temperature range of 60°C to 80°C.

    • An aqueous solution of hydrogen peroxide is metered into the hydroxypivalaldehyde solution. The addition rate is carefully controlled to ensure that the concentration of hydrogen peroxide in the reaction mixture does not exceed 4% by weight. This control is critical for safety and to prevent side reactions.

    • The reaction is monitored, and the addition of hydrogen peroxide is stopped when the concentration of hydroxypivalaldehyde falls below 1% by weight.

    • Upon completion, the resulting hydroxypivalic acid can be isolated and purified.

Aldol Condensation Followed by Oxidation

This pathway utilizes readily available starting materials.[12]

  • Principle: An aldol reaction between isobutyraldehyde and formaldehyde produces an intermediate aldehyde, which is then oxidized to hydroxypivalic acid.

  • Detailed Methodology:

    • Aldol Condensation: Isobutyraldehyde and formaldehyde are reacted in the presence of a catalyst, such as triethylamine, to form the aldol adduct.

    • Oxidation: The intermediate aldehyde from the first step is then oxidized to the carboxylic acid. This can be achieved using various oxidation catalysts, including metal oxides or phosphotungstic acid.

    • Optimization: Key reaction conditions such as temperature, pH, and catalyst loading are optimized to maximize yield and purity of the final product.

Other Reported Synthesis Methods
  • Potassium Permanganate Oxidation: Hydroxypivalic acid can be synthesized by the oxidation of neopentyl glycol using potassium permanganate. However, this method is often associated with low yields.[11]

  • Cannizzaro Reaction: The Cannizzaro reaction of hydroxypivalaldehyde can also produce hydroxypivalic acid. A significant drawback of this method is the co-production of molar equivalents of neopentyl glycol, making it less efficient from an industrial perspective.[11]

Visualizations: Synthesis Workflow and Applications

The following diagrams illustrate the key synthesis pathway and the primary applications of hydroxypivalic acid.

SynthesisWorkflow start Hydroxypivalaldehyde (Aqueous Solution) process Oxidation Reaction start->process Input reagent Hydrogen Peroxide (Aqueous Solution) reagent->process Oxidizing Agent (60-80°C, H₂O₂ < 4%) product Hydroxypivalic Acid process->product Yields

Caption: Workflow for the synthesis of hydroxypivalic acid via oxidation.

Applications center_node Hydroxypivalic Acid app1 Pharmaceuticals (API Intermediate, e.g., for Tomeglovir) center_node->app1 app2 Polymers & Resins (Polyesters, Polyurethanes) center_node->app2 app3 Agrochemicals (Pesticide & Herbicide Intermediate) center_node->app3 app4 Coatings app2->app4

Caption: Key industrial applications of hydroxypivalic acid.

Applications in Research and Drug Development

The bifunctional nature of hydroxypivalic acid makes it a valuable building block in chemical synthesis.[1][3]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][10] For example, it is used in the creation of drugs like tomeglovir.[2] Its role is to be incorporated into the molecular structure of the final drug product.[1]

  • Polymer and Resin Synthesis: In material science, hydroxypivalic acid is used in the production of polyesters and polyurethanes.[2][3] The neopentyl structure contributes to enhanced properties such as hydrolytic resistance, durability, and adhesion in coatings and other materials.[3] Its ester, hydroxypivalic acid neopentyl glycol ester (HPN), is particularly important as a modifier in polyesters for various coatings, improving weatherability and flexibility.[13][14]

  • Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and herbicides.[2][3]

Safety and Handling

According to available safety data, hydroxypivalic acid is considered to have low acute toxicity but requires careful handling.[1]

  • Hazards: It can cause skin irritation and serious eye damage.[15] Contact with skin, eyes, or mucous membranes may lead to irritation.[1]

  • Personal Protective Equipment (PPE): When handling, it is essential to wear suitable protective clothing, gloves, and tightly fitting safety goggles.[15][16]

  • Handling: Use in a well-ventilated area and avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[1][15]

Conclusion

Hydroxypivalic acid is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its unique molecular structure provides stability and reactivity, making it a valuable component in the synthesis of pharmaceuticals, high-performance polymers, and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and industrial applications.

References

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanoic Acid (CAS: 4835-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also widely known by its trivial name hydroxypivalic acid, is a carboxylic acid derivative with the CAS number 4835-90-9. This bifunctional molecule, containing both a hydroxyl and a carboxylic acid group, serves as a versatile building block in various chemical syntheses. Its structural features make it a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of antiviral medications, as well as in the production of polymers and specialty chemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It possesses a faint, characteristic acidic odor and has limited solubility in water but is more soluble in polar organic solvents like ethanol and acetone.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[2]
Molecular Weight 118.13 g/mol [2]
Density 1.221 g/mL at 25 °C[2]
Melting Point -16 °C (lit.)[2]
Boiling Point 164-166 °C at 20 mm Hg (lit.)[2]
Flash Point >230 °F (>110 °C)[2]
Water Solubility Soluble[1]
SMILES O=C(O)C(C)(C)CO[2]
InChIKey RDFQSFOGKVZWKF-UHFFFAOYSA-N[3]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, most notably through the oxidation of neopentyl glycol derivatives or the Cannizzaro reaction of hydroxypivalaldehyde.[1]

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

synthesis_workflow start Isobutyraldehyde + Formaldehyde aldol Aldol Condensation (e.g., Triethylamine catalyst) start->aldol hpa Hydroxypivalaldehyde (Intermediate) aldol->hpa oxidation Oxidation (e.g., H₂O₂) hpa->oxidation product This compound oxidation->product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Hydroxypivalaldehyde

This protocol is adapted from a patented industrial process.

Materials:

  • Hydroxypivalaldehyde (aqueous solution)

  • Hydrogen peroxide (H₂O₂, aqueous solution)

Procedure:

  • An aqueous solution of hydroxypivalaldehyde is charged into a reaction vessel.

  • The solution is heated to a temperature between 60°C and 80°C.

  • An aqueous solution of hydrogen peroxide is metered into the vessel. The addition rate is controlled to maintain the concentration of hydrogen peroxide in the reaction mixture below 4% by weight.

  • The reaction is monitored, and the addition of hydrogen peroxide is stopped when the concentration of hydroxypivalaldehyde falls below 1% by weight.

  • The resulting aqueous solution contains this compound.

Protocol 2: Purification by Extraction

This is a general purification method that can be adapted based on the crude product mixture.

Materials:

  • Crude this compound solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • The aqueous reaction mixture is transferred to a separatory funnel.

  • The solution is extracted three times with equal volumes of ethyl acetate.

  • The combined organic layers are washed twice with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[4]

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Analytical Data for this compound

TechniqueKey ObservationsReference(s)
¹H NMR Chemical shifts observed at approximately 1.23 ppm (singlet, 6H, two CH₃ groups), 3.60 ppm (singlet, 2H, CH₂ group), and a broad signal for the OH and COOH protons.[1]
GC-MS The compound can be analyzed by GC-MS, often after derivatization, to confirm its molecular weight and fragmentation pattern.[5][6]
FTIR Characteristic peaks for the hydroxyl (O-H stretch) and carboxylic acid (C=O and O-H stretches) functional groups are expected.[5]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and polymers.

Pharmaceutical Intermediate

A significant application of this compound is in the synthesis of the antiviral drug tomeglovir .[7] Tomeglovir is a non-nucleosidic inhibitor of human cytomegalovirus (CMV). The unique structure of this compound is incorporated into the final drug molecule, highlighting its importance in the development of antiviral therapies.[7]

Polymer Synthesis

The bifunctional nature of hydroxypivalic acid makes it a useful monomer in the synthesis of polyesters.[8] The hydroxyl and carboxylic acid groups can participate in polycondensation reactions to form ester linkages, leading to the formation of polymers with tailored properties for use in coatings and resins.

Synthesis of Tomeglovir Workflow

The following diagram illustrates the role of this compound as a building block in a synthetic route.

drug_synthesis_workflow start This compound coupling Multi-step Chemical Synthesis start->coupling reagent Other Reagents & Intermediates reagent->coupling product Tomeglovir (Antiviral Drug) coupling->product

Caption: Role of this compound in drug synthesis.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2] There is a risk of serious damage to the eyes upon contact.[2] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[2] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2]

Table 3: Hazard and Safety Information

CodeDescriptionReference(s)
Hazard Symbols Xi (Irritant)[2]
Risk Codes R36, R37/38, R41[2]
Safety Codes S26, S37/39[2]

Conclusion

This compound (CAS: 4835-90-9) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and polymer industries. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for complex molecular architectures. For researchers and professionals in drug development, this compound offers a key starting material for the synthesis of novel therapeutic agents, as exemplified by its role in the production of the antiviral drug tomeglovir. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective utilization in research and manufacturing.

References

The Discovery and Synthetic Evolution of Hydroxypivalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Hydroxy-2,2-dimethylpropanoic acid, commonly known as hydroxypivalic acid, is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries. Its unique structural features, possessing both a hydroxyl and a carboxylic acid group on a neopentyl backbone, have made it a valuable building block in the synthesis of a diverse array of molecules, from high-performance polymers to antiviral therapeutics. This technical guide provides an in-depth exploration of the discovery and history of hydroxypivalic acid, a detailed examination of its key synthesis methodologies with experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Discovery and Historical Context

While the exact individual credited with the discovery of hydroxypivalic acid remains obscure in the scientific literature, its synthesis and characterization emerged from the broader exploration of branched-chain carboxylic acids in the mid-20th century. A pivotal moment in its history was the publication in 1964 in the journal Monatshefte für Chemie, which first described a method for its preparation. This early work laid the foundation for subsequent investigations and the eventual industrial production of this versatile intermediate.

Initial synthetic routes explored included the oxidation of neopentyl glycol and the Cannizzaro reaction of hydroxypivalaldehyde. However, these early methods were often plagued by low yields and the formation of significant byproducts, rendering them less suitable for large-scale industrial application. The development of more efficient and selective synthetic pathways has been a continuous area of research, driven by the increasing demand for hydroxypivalic acid in various fields.

Key Synthesis Methodologies

Several synthetic routes to hydroxypivalic acid have been developed and refined over the years. The most prominent methods include the oxidation of neopentyl glycol, the Cannizzaro reaction of hydroxypivalaldehyde, and the oxidation of hydroxypivalaldehyde with hydrogen peroxide.

Oxidation of Neopentyl Glycol

The oxidation of neopentyl glycol (2,2-dimethyl-1,3-propanediol) to hydroxypivalic acid represents a direct approach to its synthesis. This method typically employs strong oxidizing agents to selectively convert one of the primary alcohol groups to a carboxylic acid.

Experimental Protocol: A general procedure for the oxidation of neopentyl glycol involves dissolving the diol in an appropriate solvent, followed by the controlled addition of an oxidizing agent such as potassium permanganate or nitric acid. The reaction temperature and time are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize over-oxidation to pivalic acid or cleavage of the carbon-carbon bonds.

  • Reaction Scheme: HOCH₂C(CH₃)₂CH₂OH + [O] → HOCH₂C(CH₃)₂COOH + H₂O

  • Challenges: A significant drawback of this method is the potential for low yields due to the difficulty in selectively oxidizing only one of the two hydroxyl groups and the possibility of side reactions.

Cannizzaro Reaction of Hydroxypivalaldehyde

The Cannizzaro reaction provides an alternative route to hydroxypivalic acid from hydroxypivalaldehyde (3-hydroxy-2,2-dimethylpropanal). This disproportionation reaction, which occurs in the presence of a strong base, simultaneously produces hydroxypivalic acid and neopentyl glycol.[1][2][3][4]

Experimental Protocol: In a typical Cannizzaro reaction, hydroxypivalaldehyde is treated with a concentrated solution of a strong base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures.[1][2][3][4] The reaction mixture is then neutralized with an acid to precipitate the hydroxypivalic acid, which can be separated from the co-product, neopentyl glycol, by techniques such as crystallization or chromatography.

  • Reaction Scheme: 2 HOCH₂C(CH₃)₂CHO + NaOH → HOCH₂C(CH₃)₂COONa + HOCH₂C(CH₃)₂CH₂OH

  • Yield: Under ideal conditions, the Cannizzaro reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid, limiting the theoretical maximum yield of hydroxypivalic acid to 50% based on the starting aldehyde.[3]

Oxidation of Hydroxypivalaldehyde with Hydrogen Peroxide

The oxidation of hydroxypivalaldehyde with hydrogen peroxide has emerged as a preferred industrial method for the synthesis of hydroxypivalic acid due to its higher efficiency and selectivity. This method was first reported in 1964 and has since been optimized for large-scale production.

Experimental Protocol: The process involves the controlled addition of hydrogen peroxide to a solution of hydroxypivalaldehyde. The reaction is typically carried out in an aqueous medium, and the temperature is carefully maintained to ensure a safe and efficient conversion. The reaction is highly exothermic and requires careful monitoring of the reaction conditions to prevent runaway reactions.

  • Reaction Scheme: HOCH₂C(CH₃)₂CHO + H₂O₂ → HOCH₂C(CH₃)₂COOH + H₂O

  • Industrial Significance: This method is favored in industrial settings because it avoids the formation of a co-product, leading to a higher theoretical yield and simpler purification processes compared to the Cannizzaro reaction.

Quantitative Data

The following tables summarize key quantitative data for hydroxypivalic acid and its synthesis.

Table 1: Physicochemical Properties of Hydroxypivalic Acid

PropertyValue
Chemical Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance White crystalline solid[5]
Melting Point 124-127 °C
Boiling Point Decomposes upon heating
Solubility Soluble in water, ethanol, and acetone[5]
CAS Number 4835-90-9

Table 2: Spectroscopic Data for Hydroxypivalic Acid

Spectroscopic TechniqueKey Peaks / Chemical Shifts
¹H NMR (CDCl₃) δ 1.23 (s, 6H, 2x CH₃), 3.60 (s, 2H, CH₂OH), ~11 (br s, 1H, COOH)[5]
¹³C NMR (CDCl₃) δ 21.8 (2C, CH₃), 44.5 (C(CH₃)₂), 70.1 (CH₂OH), 183.5 (COOH)
IR (KBr) 3400-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid and alcohol), 2960 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch of carboxylic acid), 1050 cm⁻¹ (C-O stretch of alcohol)[6][7][8]
Mass Spectrometry (EI) m/z (%): 118 (M⁺), 101, 87, 73, 57, 45, 43, 41[9]

Table 3: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Oxidation of Neopentyl Glycol Neopentyl GlycolStrong OxidantsLow to ModerateDirect route from a common diolLow selectivity, potential for over-oxidation
Cannizzaro Reaction HydroxypivalaldehydeStrong Base (NaOH)~50%Utilizes a classic named reactionCo-production of neopentyl glycol, lower atom economy
Oxidation with Hydrogen Peroxide HydroxypivalaldehydeH₂O₂HighHigh selectivity, no co-productExothermic reaction requires careful control

Role in Pharmaceutical Synthesis: The Case of Tomeglovir

Hydroxypivalic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of tomeglovir, an antiviral agent.[10] The synthesis of tomeglovir highlights the utility of hydroxypivalic acid as a chiral building block, where its hydroxyl and carboxylic acid functionalities are strategically modified to construct the final complex drug molecule.

Tomoglovir_Synthesis HPA Hydroxypivalic Acid Intermediate1 Chiral Intermediate A HPA->Intermediate1 Esterification & Chiral Resolution Intermediate2 Functionalized Intermediate B Intermediate1->Intermediate2 Functional Group Interconversion Tomeglovir Tomeglovir Intermediate2->Tomeglovir Coupling & Final Steps

Synthesis of Tomeglovir from Hydroxypivalic Acid.

Logical Relationships in Synthesis Planning

The selection of a synthetic route for hydroxypivalic acid depends on several factors, including the desired scale of production, cost of starting materials, and environmental considerations. The following diagram illustrates the logical flow for choosing a synthesis method.

Synthesis_Decision Start Need for Hydroxypivalic Acid Scale Production Scale? Start->Scale LabScale Laboratory Scale Scale->LabScale Small IndustrialScale Industrial Scale Scale->IndustrialScale Large Cost Cost & Atom Economy Considerations LabScale->Cost HighYield High Yield & Selectivity Required? IndustrialScale->HighYield OxidationNPG Oxidation of Neopentyl Glycol Cost->OxidationNPG Directness is key Cannizzaro Cannizzaro Reaction Cost->Cannizzaro Tolerable co-product HighYield->Cannizzaro No OxidationHPA Oxidation of Hydroxypivalaldehyde (H₂O₂) HighYield->OxidationHPA Yes

Decision workflow for selecting a synthesis method.

Conclusion

Hydroxypivalic acid, since its first described synthesis in the mid-20th century, has evolved from a laboratory curiosity to a key industrial chemical. The development of efficient and selective synthetic methods, particularly the oxidation of hydroxypivalaldehyde with hydrogen peroxide, has enabled its widespread use. Its bifunctional nature makes it a versatile building block, with its role in the synthesis of the antiviral drug tomeglovir underscoring its importance in the pharmaceutical industry. The continued exploration of its chemistry and applications promises to unveil new opportunities for this valuable molecule.

References

Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid), a valuable building block in organic synthesis. This document collates quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of comparison and reference. Detailed experimental protocols, derived from established methodologies for similar small organic acids, are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.228Singlet6H2 x CH₃
3.598Singlet2HCH₂
~7.0 (broad)Singlet2HOH, COOH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
21.52 x CH₃
42.5C(CH₃)₂
70.8CH₂OH
183.5COOH

Solvent: Not specified in the available data. The chemical shifts are typical for this compound in a deuterated organic solvent.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Absorption
2500-3300 (broad)O-H stretch (carboxylic acid)
~2970C-H stretch (aliphatic)
1690-1760C=O stretch (carbonyl)
1210-1320C-O stretch
910-950O-H bend (out-of-plane)

Sample Preparation: KBr pellet or ATR-Neat[1]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
118Low[M]⁺ (Molecular Ion)
101Moderate[M - OH]⁺
87High[M - CH₂OH]⁺
73High[C₄H₉O]⁺
57Moderate[C₄H₉]⁺
45High[COOH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized yet comprehensive experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small, polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • For ¹H NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • For ¹³C NMR: A higher concentration is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are usually sufficient.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid and the strong C=O stretch are key diagnostic peaks.[2][3][4][5]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • For volatile compounds, direct injection into the GC is possible. However, for polar molecules like this compound, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation:

    • Dissolve a small amount of the sample (1-2 mg) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60-80°C for 30 minutes) to convert the acidic protons of the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) ethers and esters, respectively.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

2. Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 80°C and ramping up to 250°C.

  • MS Parameters (Electron Ionization - EI):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

3. Data Processing:

  • The mass spectrometer detects the ions as they elute from the GC column, generating a mass spectrum for each time point.

  • Analyze the mass spectrum of the peak corresponding to the derivatized this compound.

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR & IR Derivatization Derivatization (for GC-MS) Sample->Derivatization MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy (ATR) Dissolution->IR MS Mass Spectrometry (GC-MS) Derivatization->MS NMR_Data Chemical Shifts, Multiplicities, Integrals NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanoic Acid: From Molecular Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid), a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science industries. This document details its molecular structure, physicochemical properties, synthesis and purification protocols, spectroscopic data for characterization, and its burgeoning role in drug development, particularly as a precursor to antiviral agents and as a scaffold for novel anticancer therapeutics.

Introduction

This compound (CAS No. 4835-90-9) is a carboxylic acid featuring a primary hydroxyl group.[1][2] Its unique sterically hindered structure, arising from the gem-dimethyl group adjacent to the carboxylic acid, imparts specific reactivity and properties to its derivatives.[3] This guide aims to be a central resource for researchers, summarizing key technical information and experimental procedures related to this compound.

Molecular Structure and Chemical Identity

The molecular structure of this compound consists of a propanoic acid backbone with two methyl groups at the C2 position and a hydroxyl group at the C3 position.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[2]
CAS Number 4835-90-9[1][2]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
SMILES CC(C)(CO)C(=O)O[2]
InChI Key RDFQSFOGKVZWKF-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a white crystalline solid and is soluble in water.[1][4][5]

PropertyValueReference
Appearance White crystalline solid[1]
Melting Point -16 °C (lit.)[4][5]
Boiling Point 164-166 °C at 20 mmHg (lit.)[4][5]
Density 1.221 g/mL at 25 °C (lit.)[4][5]
Flash Point >230 °F (>110 °C)[4]
Water Solubility Soluble[4]
pKa (Predicted) 4.55 ± 0.10[4]

Experimental Protocols

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound involves a two-step process starting from isobutyraldehyde and formaldehyde to first produce 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde), followed by its oxidation.

Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)

This step involves the base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde.[6][7]

  • Materials: Isobutyraldehyde, formaldehyde (aqueous solution, e.g., 37%), triethylamine (or other suitable base catalyst).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the isobutyraldehyde and the base catalyst (e.g., triethylamine).

    • Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature in the range of 50-70 °C. The reaction is exothermic.

    • After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

    • The resulting product is an aqueous solution of hydroxypivaldehyde.

Step 2: Oxidation of 3-Hydroxy-2,2-dimethylpropanal to this compound

The crude hydroxypivaldehyde from the previous step can be oxidized to the desired carboxylic acid using an oxidizing agent such as hydrogen peroxide.[6]

  • Materials: Aqueous solution of 3-hydroxy-2,2-dimethylpropanal, hydrogen peroxide (e.g., 30% aqueous solution).

  • Procedure:

    • Transfer the aqueous solution of hydroxypivaldehyde to a suitable reaction vessel.

    • Slowly add the hydrogen peroxide solution to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature between 60-80 °C.[6]

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the hydroxypivaldehyde is consumed.

    • The reaction mixture will contain an aqueous solution of this compound.

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Oxidation Isobutyraldehyde Isobutyraldehyde Aldol_Reaction Aldol Condensation (Base Catalyst, 50-70°C) Isobutyraldehyde->Aldol_Reaction Formaldehyde Formaldehyde Formaldehyde->Aldol_Reaction Hydroxypivaldehyde 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde) Aldol_Reaction->Hydroxypivaldehyde Oxidation Oxidation (60-80°C) Hydroxypivaldehyde->Oxidation H2O2 Hydrogen Peroxide H2O2->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Synthesis workflow for this compound.
Purification

Purification of this compound from the aqueous reaction mixture can be achieved through several methods, including distillation and crystallization.

  • Distillation: The product can be purified by vacuum distillation.[6] The boiling point is reported as 164-166 °C at 20 mmHg.[4][5] This method is effective for separating the acid from non-volatile impurities.

  • Crystallization: Crystallization from a suitable solvent or from the concentrated aqueous solution upon cooling can yield a high-purity solid product. The choice of solvent will depend on the impurity profile.

Spectroscopic Data for Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the two methyl groups (singlet), the methylene group adjacent to the hydroxyl group (singlet), the hydroxyl proton, and the carboxylic acid proton.[8]
¹³C NMR Resonances for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the carbonyl carbon.[2]
IR Spectroscopy Broad absorption band for the O-H stretch of the carboxylic acid and the alcohol, and a strong C=O stretching vibration for the carboxylic acid.[2][9]
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10]

Role in Drug Development and Biological Activity

This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).

Antiviral Agents

A significant application of this molecule is in the synthesis of the antiviral drug tomeglovir .[1] Tomeglovir is a non-nucleosidic inhibitor of human cytomegalovirus (HCMV), a virus that can cause severe disease in immunocompromised individuals.[1] The hydroxypivalic acid moiety is a key structural component of tomeglovir.

Anticancer Research: HDAC Inhibition

Derivatives of this compound have been synthesized and investigated as potential anticancer agents, specifically as histone deacetylase (HDAC) inhibitors .[11][12] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[11][12] Aberrant HDAC activity is linked to the development of various cancers.

The general mechanism of action for many HDAC inhibitors involves a zinc-binding group that chelates the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[11][12] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin Regulation cluster_gene_expression Gene Expression HDAC_Inhibitor 3-Hydroxy-2,2-dimethylpropanoic Acid Derivative (HDACi) HDAC_Enzyme Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC_Enzyme Inhibits Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylated_Histones->Histones HDACs Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Tumor Suppressor Gene Transcription Chromatin_Relaxation->Gene_Transcription Apoptosis Apoptosis / Cell Cycle Arrest Gene_Transcription->Apoptosis

Caption: General signaling pathway of HDAC inhibition.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its application as a key intermediate in the synthesis of high-value products. Its role in the production of the antiviral drug tomeglovir and the potential of its derivatives as anticancer agents highlight its importance in medicinal chemistry and drug development. This guide provides a foundational resource for researchers working with this compound, consolidating essential data and experimental insights. Further research into novel applications and more efficient, greener synthesis routes for this valuable building block is warranted.

References

Solubility Profile of 3-Hydroxy-2,2-dimethylpropanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a bifunctional molecule incorporating both a hydroxyl and a carboxylic acid functional group. This unique structure lends itself to a variety of applications, including its use as a monomer in the synthesis of polymers such as polyesters and polyurethanes, and as an intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in organic solvents is critical for its effective use in these fields, impacting reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details common experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
CAS Number 4835-90-9[1]
Molecular Formula C₅H₁₀O₃[2]
Molecular Weight 118.13 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 122°C to 126°C[3]
Boiling Point 164-166 °C at 20 mm Hg[2]
Density 1.221 g/mL at 25 °C[2]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information.

SolventChemical ClassQuantitative SolubilityTemperature (°C)Qualitative SolubilityReference
WaterProtic2.5 g / 100 mL20Soluble / Sparingly[3]
MethanolProtic, PolarData not available-Slightly Soluble
EthanolProtic, PolarData not available-Moderately Soluble
AcetoneAprotic, PolarData not available-Moderately Soluble
ChloroformChlorinatedData not available-Sparingly Soluble (with heating)
Ethyl AcetateEsterData not available-Recrystallization solvent (hot)[4]
TolueneAromaticData not available-Data not available
HeptaneAliphaticData not available-Data not available

Note: The lack of extensive quantitative data highlights a significant knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice of method depending on factors such as the desired accuracy, the amount of substance available, and the nature of the solute and solvent. Below are detailed methodologies for commonly cited techniques.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The undissolved solid is then separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Detailed Methodology:

  • Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostated shaker bath).

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Quantification:

    • A known mass or volume of the clear, saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • The container with the solid residue is weighed, and the mass of the dissolved solute is determined by subtraction.

    • The solubility is then calculated and can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

Logical Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal vessel prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor concentration over time equil1->equil2 until constant sep1 Cease agitation and allow to settle equil2->sep1 sep2 Withdraw filtered aliquot sep1->sep2 quant1 Weigh aliquot sep2->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Weigh residue quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for the gravimetric shake-flask solubility determination method.

Analytical Methods for Concentration Measurement

Instead of evaporating the solvent, the concentration of the solute in the saturated solution can be determined using various analytical techniques. This can be particularly useful for volatile solutes or when dealing with small sample volumes.

Principle: After reaching equilibrium and separating the solid phase as described in the shake-flask method, the concentration of the solute in the clear supernatant is measured using a suitable analytical instrument.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Calibration: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. These standards are injected into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Sample Preparation: The filtered aliquot of the saturated solution is diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

    • Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

  • Gas Chromatography (GC):

    • Derivatization (if necessary): Carboxylic acids can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal decomposition. Derivatization to a more volatile and thermally stable ester (e.g., by reaction with a silylating agent like BSTFA or an alkylating agent) may be necessary.

    • Calibration: A calibration curve is generated using derivatized standards of known concentrations.

    • Sample Preparation: A known volume of the filtered saturated solution is derivatized under the same conditions as the standards.

    • Analysis and Calculation: The derivatized sample is analyzed by GC, and its concentration is determined from the calibration curve, followed by calculation of the original solubility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Internal Standard: A known amount of an internal standard (a compound that does not react with the solute or solvent and has a distinct NMR signal that does not overlap with the signals of the solute or solvent) is added to a known volume of the filtered saturated solution.

    • Analysis: A quantitative ¹H NMR spectrum of the mixture is acquired.

    • Calculation: The concentration of this compound is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.

Experimental Workflow for Solubility Determination using Analytical Methods

G cluster_setup Equilibrium Setup cluster_analysis Analytical Measurement cluster_quant Quantification & Calculation setup1 Prepare supersaturated solution setup2 Equilibrate at constant temperature setup1->setup2 setup3 Filter to obtain clear saturated solution setup2->setup3 analysis_choice Choose Method setup3->analysis_choice hplc HPLC analysis_choice->hplc gc GC (with derivatization if needed) analysis_choice->gc nmr NMR (with internal standard) analysis_choice->nmr quant1 Generate calibration curve hplc->quant1 gc->quant1 quant2 Analyze sample nmr->quant2 relative integration quant1->quant2 quant3 Determine concentration quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: General workflow for determining solubility using various analytical techniques.

Signaling Pathways and Logical Relationships

The solubility of this compound is a fundamental physicochemical property rather than a direct participant in biological signaling pathways. However, its solubility is a critical determinant in the workflow of drug development and material science, influencing bioavailability and processability. The following diagram illustrates the logical relationship between the solubility of an active pharmaceutical ingredient (API) like this compound and key stages in drug development.

G cluster_properties Physicochemical Properties cluster_development Drug Development Stages solubility Solubility formulation Formulation Development solubility->formulation influences dissolution Dissolution Rate formulation->dissolution impacts absorption Absorption dissolution->absorption is a prerequisite for bioavailability Bioavailability absorption->bioavailability determines

Caption: The influence of solubility on key stages of drug development.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative descriptions indicate moderate solubility in polar organic solvents, there is a notable lack of quantitative data in the public domain. The provided experimental protocols for gravimetric and analytical methods offer robust frameworks for researchers to determine the solubility in specific solvents relevant to their work. The logical workflow diagrams illustrate the standard procedures for solubility determination and the critical role of solubility in the broader context of drug development. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile of this versatile compound in a wider range of organic solvents.

References

Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid from Hydroxypivaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-hydroxy-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and chemical industries, starting from its precursor, hydroxypivaldehyde. The document details the preceding synthesis of hydroxypivaldehyde and the subsequent oxidation to the final product, including experimental protocols, quantitative data, and process visualizations.

Introduction

This compound, also known as hydroxypivalic acid, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. Its synthesis typically involves a two-step process: the formation of hydroxypivaldehyde followed by its oxidation. This guide focuses on the chemical methodologies employed in this transformation, providing practical details for laboratory and industrial applications.

Synthesis of the Precursor: Hydroxypivaldehyde

The primary route to hydroxypivaldehyde is the aldol condensation of isobutyraldehyde with formaldehyde.[1][2][3][4] This reaction is typically carried out under basic conditions.

Reaction Pathway

The reaction involves the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields hydroxypivaldehyde.

Catalysts and Reaction Conditions

A variety of basic catalysts can be employed for this condensation, including alkali metal hydroxides, carbonates, and amines like triethylamine.[5] Phase-transfer catalysts have also been shown to be effective, offering high yields and selectivities under mild conditions.[1] For instance, the use of an immobilized poly(ethylene glycol) (PEG 600-PS) catalyst can lead to isobutyraldehyde conversion rates of over 96% and hydroxypivaldehyde selectivity greater than 98% in a relatively short time and at moderate temperatures (e.g., 2 hours at 40°C).[1] Solid base catalysts, such as MgO-CuO/Al2O3, have also been developed for this process.[6]

The reaction is often performed in an aqueous medium, and the product can be purified through techniques like distillation and extraction to remove unreacted starting materials and byproducts.[5][7]

Core Synthesis: Oxidation of Hydroxypivaldehyde to this compound

The conversion of hydroxypivaldehyde to this compound is achieved through oxidation. Several oxidizing agents can be used, with hydrogen peroxide being a common and effective choice.[8] The Cannizzaro reaction is another possibility but is generally less favored industrially due to the co-production of neopentyl glycol in molar quantities.[8]

Chemical Reaction Pathway

The aldehyde functional group in hydroxypivaldehyde is selectively oxidized to a carboxylic acid group, yielding this compound.

Reaction Pathway Diagram

G hydroxypivaldehyde Hydroxypivaldehyde hydroxypivalic_acid This compound hydroxypivaldehyde->hydroxypivalic_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->hydroxypivalic_acid

Caption: Oxidation of hydroxypivaldehyde.

Experimental Protocol: Oxidation with Hydrogen Peroxide

The following is a representative experimental protocol for the oxidation of hydroxypivaldehyde using hydrogen peroxide, based on literature descriptions.[8]

Materials:

  • Hydroxypivaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Benzene (or another suitable solvent)

  • Water

Procedure:

  • An aqueous solution of hydroxypivaldehyde is prepared.

  • The oxidation can be carried out in a two-phase system, for example, using benzene and water.

  • A molar excess of hydrogen peroxide (e.g., up to a 20% excess) is added portion-wise to the hydroxypivaldehyde solution over a period of 1 to 3 hours.[8]

  • The reaction temperature is maintained in the range of 58°C to 85°C.[8] A catalyst-free oxidation is possible within the range of 60°C to 80°C.[8]

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve separation of the organic and aqueous phases, followed by purification of the product from the aqueous layer, potentially through distillation under reduced pressure.[8]

Quantitative Data

The efficiency of the synthesis is evaluated based on reaction yield and product purity. The following table summarizes typical quantitative data reported in the literature for the synthesis of hydroxypivaldehyde and its oxidation.

ParameterValueReference
Hydroxypivaldehyde Synthesis
Isobutyraldehyde Conversion>96%[1]
Hydroxypivaldehyde Selectivity>98%[1]
Oxidation to this compound
Molar Amount of H₂O₂ (based on hydroxypivaldehyde)~75-85 mol %[8]
Reaction Temperature60-80 °C[8]

Experimental Workflow

The overall process from starting materials to the final product can be visualized as a multi-step workflow.

Experimental Workflow Diagram

G cluster_0 Synthesis of Hydroxypivaldehyde cluster_1 Purification cluster_2 Oxidation cluster_3 Final Purification Isobutyraldehyde Isobutyraldehyde Aldol Condensation Aldol Condensation Isobutyraldehyde->Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol Condensation Crude Hydroxypivaldehyde Crude Hydroxypivaldehyde Aldol Condensation->Crude Hydroxypivaldehyde Extraction/Distillation Extraction/Distillation Crude Hydroxypivaldehyde->Extraction/Distillation Purified Hydroxypivaldehyde Purified Hydroxypivaldehyde Extraction/Distillation->Purified Hydroxypivaldehyde Oxidation Reaction Oxidation Reaction Purified Hydroxypivaldehyde->Oxidation Reaction Crude this compound Crude this compound Oxidation Reaction->Crude this compound Work-up/Purification Work-up/Purification Crude this compound->Work-up/Purification Final Product This compound Work-up/Purification->Final Product

Caption: Overall synthesis workflow.

Conclusion

The synthesis of this compound from hydroxypivaldehyde is a well-established process. The initial aldol condensation to produce hydroxypivaldehyde can be performed with high efficiency using various catalytic systems. The subsequent oxidation, particularly with hydrogen peroxide, provides a direct route to the desired carboxylic acid. Careful control of reaction conditions and appropriate purification methods are crucial for obtaining a high-purity product. This guide provides a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

The Enigmatic Presence of 3-Hydroxy-2,2-dimethylpropanoic Acid in Nature: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite database listings suggesting the natural occurrence of 3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, in Nicotiana tabacum (tobacco), a comprehensive review of primary scientific literature reveals a conspicuous absence of definitive evidence to support this claim. This technical guide addresses the current state of knowledge regarding this compound, navigating the conflicting information and providing a resource for researchers, scientists, and drug development professionals. The focus will be on the available analytical methodologies and synthetic routes, given the lack of confirmed natural biosynthetic pathways and quantitative data from natural sources.

Natural Occurrence: An Unsubstantiated Claim

Chemical databases such as PubChem and Wikidata have listed Nicotiana tabacum as a natural source of this compound.[1][2] However, extensive searches of peer-reviewed journals and metabolomic studies of tobacco have not yielded any primary research articles that definitively identify or quantify this specific compound in the plant. One secondary source explicitly contradicts these database entries, stating that hydroxypivalic acid is not known to occur naturally and is produced exclusively through synthetic methods.

This discrepancy highlights a critical gap in the current understanding of the natural distribution of this molecule. Without primary literature, crucial information regarding its concentration in tobacco, the specific tissues in which it might be found, and the environmental or genetic factors that could influence its presence remains unknown.

Biosynthesis: A Matter of Speculation

In the absence of direct evidence for its natural production, any discussion of the biosynthesis of this compound is purely speculative. However, considering the biosynthesis of structurally related branched-chain hydroxy acids, a hypothetical pathway could involve the metabolism of branched-chain amino acids like valine. Such a pathway would likely involve a series of enzymatic reactions including transamination, decarboxylation, and hydroxylation.

It is important to emphasize that this is a theoretical pathway, and no enzymes or genes responsible for the biosynthesis of this compound have been identified in Nicotiana tabacum or any other organism.

Synthetic Production and Analysis

In contrast to its elusive natural occurrence, the synthetic production of this compound is well-established. It is typically synthesized through chemical processes, and various analytical techniques are available for its characterization and quantification.

Synthetic Routes

A common laboratory and industrial synthesis method involves the oxidation of 2,2-dimethyl-1,3-propanediol. This reaction can be carried out using various oxidizing agents. The general workflow for a typical synthesis is outlined below.

Synthetic_Workflow Start 2,2-Dimethyl-1,3-propanediol (Starting Material) Oxidation Oxidation Reaction (e.g., with KMnO4 or catalytic oxidation) Start->Oxidation Purification Purification (e.g., Crystallization, Chromatography) Oxidation->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of this compound.

Analytical Methodologies

For the analysis of this compound, particularly in complex matrices, chromatographic techniques coupled with mass spectrometry are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of organic acids like hydroxypivalic acid, a derivatization step is typically required to increase their volatility and improve chromatographic performance. A common derivatization method is esterification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of polar and non-volatile compounds and often does not require derivatization. Reversed-phase chromatography is a common separation technique used.

The table below summarizes the key aspects of these analytical methods.

Analytical TechniqueSample PreparationSeparation PrincipleDetectionKey Advantages
GC-MS Extraction, Derivatization (e.g., esterification)Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.Mass SpectrometryHigh resolution, sensitive, provides structural information.
LC-MS Extraction, FiltrationPartitioning between a liquid mobile phase and a solid stationary phase based on polarity.Mass SpectrometrySuitable for polar and non-volatile compounds, high sensitivity and selectivity.

Experimental Protocols: A General Approach for Extraction and Analysis from Plant Material

While no specific protocols for the extraction of this compound from Nicotiana tabacum are available, a general methodology for the analysis of organic acids from plant tissues can be adapted. The following workflow outlines a hypothetical protocol.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Tissue (e.g., Nicotiana tabacum leaves) Grinding Grinding in Liquid Nitrogen Plant_Material->Grinding Extraction_Solvent Extraction with a suitable solvent (e.g., Methanol/Water) Grinding->Extraction_Solvent Centrifugation Centrifugation Extraction_Solvent->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (for GC-MS) Supernatant->Derivatization LC_MS LC-MS Analysis Supernatant->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: A hypothetical workflow for the extraction and analysis of this compound from plant material.

Conclusion and Future Directions

The natural occurrence of this compound in Nicotiana tabacum remains an intriguing but unverified claim. The lack of primary scientific literature supporting its presence in this or any other plant species presents a significant knowledge gap. For researchers in drug development and other scientific fields, it is crucial to rely on the well-established synthetic routes for obtaining this compound for their studies.

Future research should focus on targeted metabolomic studies of Nicotiana tabacum to either confirm or refute the presence of this compound. If its presence is confirmed, subsequent research should aim to elucidate its biosynthetic pathway, quantify its concentration in different tissues and under various conditions, and develop and validate specific extraction and analytical protocols. Until such data becomes available, the scientific community should approach the claim of its natural occurrence with caution.

References

In-Depth Technical Guide: Thermal Stability of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a carboxylic acid containing a hydroxyl group that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its chemical structure, featuring a tertiary carbon, imparts unique properties to the molecules it helps form.[2] Understanding the thermal stability of this compound is crucial for its application in various manufacturing processes, particularly in polymerization reactions where elevated temperatures are often employed.[3][4] This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physicochemical properties and a discussion of its expected thermal behavior based on its structure. While specific experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are not publicly available, this guide details the standard methodologies for these analytical techniques. Furthermore, a plausible thermal decomposition pathway is proposed and visualized.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[1][5]
Molecular Weight 118.13 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 124-127 °C[6][7]
Boiling Point 164-166 °C at 20 mm Hg[5][8]
Flash Point >230 °F (>110 °C)[8][9]
Solubility Soluble in water[8]
Decomposition Temperature No data available[6]

Thermal Stability Analysis: Expected Behavior

Due to the absence of specific experimental data on the thermal decomposition of this compound, its stability must be inferred from its chemical structure and the known behavior of similar compounds. As a hydroxy acid, it possesses both a carboxylic acid and a hydroxyl group, which are the primary sites for thermal reactions.

Upon heating, several decomposition pathways can be anticipated. The most likely initial step is the intermolecular esterification to form a dimer or oligomers, eventually leading to polyester formation with the elimination of water. At higher temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group may occur. Fragmentation of the carbon skeleton is also possible, leading to the formation of smaller volatile molecules.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and the temperature ranges of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting data is plotted as a DSC thermogram (heat flow vs. temperature).

Data Presentation (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be obtained from TGA and DSC analyses of this compound.

Table 2: Hypothetical TGA Data for this compound

ParameterHypothetical Value
Onset of Decomposition (T_onset) ~180 - 200 °C
Temperature of Maximum Decomposition Rate (T_peak) ~220 - 240 °C
Mass Loss at 300 °C ~40 - 50%
Final Residue at 600 °C < 5%

Table 3: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting ~124 °C~126 °C(Endothermic)
Decomposition ~190 °C~230 °C(Exothermic/Endothermic)

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound, initiated by intermolecular esterification.

G Proposed Thermal Decomposition Pathway A This compound B Dimer (Ester) + H₂O A->B Intermolecular Esterification C Polyester + nH₂O B->C Polymerization D Decarboxylation Products (e.g., Alcohols, CO₂) C->D High Temperature Decarboxylation E Fragmentation Products (Volatile Organics) D->E Further Fragmentation

A plausible thermal decomposition pathway for this compound.
Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of a compound is depicted below.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation A Obtain Pure Sample of This compound B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Determine Onset of Decomposition & Mass Loss Profile B->D E Identify Melting Point, Enthalpy, & Decomposition Events C->E F Characterize Thermal Stability D->F E->F

A typical workflow for the thermal analysis of a chemical compound.

Conclusion

References

Methodological & Application

Applications of 3-Hydroxy-2,2-dimethylpropanoic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid (HPA), is an AB-type monomer that serves as a building block for polyesters. Unlike many other hydroxy acids used in polymer chemistry, such as lactic acid and 3-hydroxybutyric acid, HPA possesses a unique structural feature: a quaternary carbon atom adjacent to the carboxylic acid group. This gem-dimethyl group imparts significant steric hindrance, which notably results in polymers that are difficult to degrade. This characteristic distinguishes poly(hydroxypivalic acid) from biodegradable polyesters like polylactic acid (PLA) and other polyhydroxyalkanoates (PHAs), opening up avenues for applications where durability and stability are paramount. While direct polymerization of HPA presents challenges, leading to low molecular weight oligomers, the synthesis of high molecular weight polymers is achievable through its derivatives. These polymers are noted for their stability and have potential applications in specialized fields, including materials with antimicrobial properties and for skin grafting.[1]

Synthesis of Poly(hydroxypivalic acid)

The synthesis of high molecular weight polyesters from this compound is primarily achieved through the ring-opening polymerization (ROP) of its corresponding lactone, β-pivalolactone. Direct condensation polymerization of HPA is generally challenging and tends to yield low molecular weight oligomers or cyclic poly(HPA) at high temperatures.[1] To overcome this, a multi-step synthesis is often employed, starting with a halogenated derivative of HPA to form the lactone, which is then polymerized.

Synthesis_Pathway Monomer 3-Chloro-2,2-dimethylpropanoic Acid Lactone β-pivalolactone Monomer->Lactone Cyclization Polymer Poly(hydroxypivalic acid) Lactone->Polymer Ring-Opening Polymerization (ROP)

Caption: Synthesis pathway from a halogenated derivative to poly(hydroxypivalic acid).

Potential Applications

Polymers derived from this compound are noted for their increased stability, which makes them suitable for applications where biodegradability is not desired. There are mentions in the literature of these polymers potentially possessing antimicrobial and skin grafting properties, which would make them valuable in the biomedical field.[1] However, detailed studies and quantitative data on these specific applications are not widely available in the current body of literature. The antimicrobial activity of polyesters can often be attributed to factors such as surface charge and the ability to disrupt microbial membranes.

Experimental Protocols

While specific, detailed protocols for the polymerization of this compound and its derivatives are not extensively detailed in the available literature, a general methodology for the ring-opening polymerization of β-pivalolactone can be outlined based on established procedures for other lactones.

Protocol 1: Generalized Ring-Opening Polymerization of β-Pivalolactone

Objective: To synthesize high molecular weight poly(hydroxypivalic acid) via ring-opening polymerization of β-pivalolactone.

Materials:

  • β-Pivalolactone (monomer)

  • Initiator (e.g., a tin-based catalyst like tin(II) octoate, or an organocatalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to exclude moisture.

  • Reaction Setup: In a Schlenk flask, dissolve a known quantity of β-pivalolactone in anhydrous toluene.

  • Initiation: Add the initiator to the monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Heat the reaction mixture to the desired temperature (this would need to be optimized, but typically ranges from 80-120°C for lactone ROP) and stir for a specified time (e.g., 4-24 hours).

  • Termination and Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum until a constant weight is achieved.

  • Characterization: The resulting polymer should be characterized to determine its molecular weight (Mw and Mn), polydispersity index (PDI), and thermal properties (Tg and Tm).

Experimental_Workflow Start Preparation of Dry Glassware Reaction Add Monomer and Solvent Start->Reaction Initiation Add Initiator Reaction->Initiation Polymerization Heat and Stir Initiation->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Filter and Dry Polymer Precipitation->Purification Characterization Analyze Polymer Properties Purification->Characterization

Caption: General experimental workflow for ring-opening polymerization.

Data Presentation

The successful synthesis of poly(hydroxypivalic acid) would be followed by a thorough characterization of its properties. The following table outlines the key quantitative data that should be collected.

PropertyDescriptionTypical Values for Aliphatic PolyestersPoly(hydroxypivalic acid) Data
Number-Average Molecular Weight (Mn) The average molecular weight of the polymer chains.10,000 - 100,000 g/mol Data not available in search results
Weight-Average Molecular Weight (Mw) An average molecular weight that gives more weight to heavier polymer chains.20,000 - 200,000 g/mol Data not available in search results
Polydispersity Index (PDI) A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn).1.1 - 2.5Data not available in search results
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state.40 - 70 °CData not available in search results
Melting Temperature (Tm) The temperature at which a crystalline polymer melts.150 - 200 °CData not available in search results
Tensile Strength The maximum stress a material can withstand while being stretched before breaking.30 - 70 MPaData not available in search results
Young's Modulus A measure of the stiffness of an elastic material.1 - 4 GPaData not available in search results

Note: The "Typical Values for Aliphatic Polyesters" are provided for context and are based on common polymers like PLA and PCL. The specific properties of poly(hydroxypivalic acid) would need to be determined experimentally.

Conclusion

This compound is a monomer with the potential to create unique, non-biodegradable polyesters with high stability. The most promising route to high molecular weight poly(hydroxypivalic acid) is through the ring-opening polymerization of β-pivalolactone. While there are indications of potential antimicrobial and biomedical applications, further research is required to establish detailed synthesis protocols, fully characterize the resulting polymers, and validate their efficacy in these applications. The protocols and data templates provided here serve as a general framework for researchers interested in exploring the potential of this intriguing monomer in polymer chemistry.

References

Application Notes and Protocols: The Utility of 3-Hydroxy-2,2-dimethylpropanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, possessing both a hydroxyl and a carboxylic acid group, alongside a sterically hindering gem-dimethyl group, impart desirable properties to target molecules, including enhanced stability and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of potential therapeutic agents, with a focus on anticancer histone deacetylase (HDAC) inhibitors. Additionally, its role in the synthesis of the antiviral drug tomeglovir and vitamin B5 (pantothenic acid) is discussed.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the development of various pharmaceuticals:

  • Anticancer Agents: Derivatives of this compound have shown promise as potent histone deacetylase (HDAC) inhibitors, a class of drugs under intense investigation for cancer therapy.

  • Antiviral Drugs: It is a recognized building block in the synthesis of the antiviral drug tomeglovir, used to combat cytomegalovirus (CMV) infections.[1]

  • Vitamins: It is a precursor in the industrial synthesis of pantothenic acid (Vitamin B5), an essential nutrient.

Data Presentation: Synthesis of a Key Intermediate for HDAC Inhibitors

The following table summarizes the quantitative data for the synthesis of a key intermediate, methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate, a precursor for various HDAC inhibitors.

StepReactantsCatalyst/ReagentSolventReaction ConditionsProductYield (%)
1. Synthesis of Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate4-nitrobenzaldehyde, Trimethylsilyl ketene acetalPyridine-N-oxide, LiClDMFRoom TemperatureMethyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate69
2. Reduction of the Nitro GroupMethyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate, Hydrogen gasPd/CEthanolRoom Temperature, 3hMethyl 3-(4-aminophenyl)-3-hydroxy-2,2-dimethylpropanoate-
3. ChloroacetamidationMethyl 3-(4-aminophenyl)-3-hydroxy-2,2-dimethylpropanoate, Chloroacetyl chloride---Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate70

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate

This protocol describes the synthesis of a key precursor for HDAC inhibitors.

Materials:

  • 4-nitrobenzaldehyde

  • Trimethylsilyl ketene acetal

  • Pyridine-N-oxide

  • Lithium chloride (LiCl)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzaldehyde in DMF, add pyridine-N-oxide and LiCl.

  • Slowly add trimethylsilyl ketene acetal to the mixture at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate.

Expected Yield: Approximately 69%.

Protocol 2: Synthesis of Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate

This protocol details the conversion of the synthesized nitro compound to a chloroacetamido derivative, a versatile intermediate for further diversification.

Materials:

  • Methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Chloroacetyl chloride

  • Suitable base (e.g., triethylamine)

  • Dichloromethane (DCM)

  • Celite

Procedure:

Step 2a: Reduction of the Nitro Group

  • Dissolve methyl 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate in ethanol.

  • Add 10% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 3 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amino derivative.

Step 2b: Chloroacetamidation

  • Dissolve the crude amino derivative in a suitable solvent such as DCM.

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath and slowly add chloroacetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The resulting crude product, methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate, can be used in the next step with or without further purification.

Expected Yield: Approximately 70% for the chloroacetamidation step.

Signaling Pathways and Experimental Workflows

Synthesis_of_HDAC_Inhibitor_Precursor cluster_start Starting Materials cluster_reaction1 Step 1: Aldol-type Reaction cluster_product1 Intermediate Product cluster_reaction2 Step 2: Reduction cluster_product2 Amine Intermediate cluster_reaction3 Step 3: Acylation cluster_product3 Final Precursor 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction1 Reaction with Pyridine-N-oxide, LiCl in DMF 4-Nitrobenzaldehyde->Reaction1 Trimethylsilyl_ketene_acetal Trimethylsilyl_ketene_acetal Trimethylsilyl_ketene_acetal->Reaction1 Intermediate Methyl 3-hydroxy-2,2-dimethyl- 3-(4-nitrophenyl)propanoate Reaction1->Intermediate Reaction2 Reduction with H2, Pd/C in Ethanol Intermediate->Reaction2 Amine Methyl 3-(4-aminophenyl)-3-hydroxy- 2,2-dimethylpropanoate Reaction2->Amine Reaction3 Reaction with Chloroacetyl chloride Amine->Reaction3 Final_Product Methyl 3-(4-(2-chloroacetamido)phenyl)- 3-hydroxy-2,2-dimethylpropanoate Reaction3->Final_Product

Caption: Synthetic pathway for a key precursor of HDAC inhibitors.

Role in Antiviral and Vitamin Synthesis

Tomeglovir Synthesis:

Logical_Relationship HPA This compound Intermediates Key Chiral Intermediates HPA->Intermediates Chemical Synthesis Pantothenic_Acid Pantothenic Acid (Vitamin B5) HPA->Pantothenic_Acid Precursor in Biosynthesis and Industrial Synthesis Tomeglovir Tomeglovir (Antiviral) Intermediates->Tomeglovir HDAC_Inhibitors HDAC Inhibitors (Anticancer) Intermediates->HDAC_Inhibitors

Caption: Role of this compound in synthesis.

Pantothenic Acid (Vitamin B5) Synthesis:

In the industrial production of pantothenic acid, a precursor to this compound, hydroxypivaldehyde, is typically formed first through the condensation of isobutyraldehyde and formaldehyde. This aldehyde is then converted to pantolactone, which is a cyclic ester of pantoic acid (a derivative of this compound). Finally, the pantolactone is reacted with β-alanine to yield pantothenic acid.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in modern pharmaceutical synthesis. The protocols and data presented here for the synthesis of HDAC inhibitor precursors demonstrate its utility in creating structurally complex and biologically active molecules. Its established role in the synthesis of the antiviral drug tomeglovir and vitamin B5 further underscores its importance for the pharmaceutical and nutraceutical industries. Further research into novel applications of this adaptable scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Bioplastics from 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid (HPA), is a promising AB-type monomer for the synthesis of biodegradable polyesters. The presence of a quaternary carbon adjacent to the carbonyl group in its structure can impart unique thermal and mechanical properties to the resulting polymer, poly(3-hydroxy-2,2-dimethylpropanoate), making it a person of interest for applications in bioplastics and biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters derived from this compound.

Synthesis of Poly(3-hydroxy-2,2-dimethylpropanoate)

There are two primary routes for the synthesis of poly(3-hydroxy-2,2-dimethylpropanoate): direct condensation polymerization of the hydroxy acid and ring-opening polymerization of its corresponding lactone, β-pivalolactone.

Direct Condensation Polymerization

Direct condensation polymerization is a straightforward method that involves the removal of water to form ester linkages between the monomer units.[1][2] This method is often carried out at high temperatures and under vacuum to drive the reaction towards the formation of high molecular weight polymer.

Experimental Protocol: Melt Polycondensation of this compound

Materials:

  • This compound (HPA)

  • Catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide, or p-toluenesulfonic acid)

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Nitrogen or Argon gas supply

  • Methanol

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, distillation head, and a gas inlet/outlet connected to a Schlenk line. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Introduce this compound and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer) into the flask.

  • Inert Atmosphere: Purge the system with inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Initial Heating: Begin heating the mixture under a gentle flow of inert gas. If using a solvent, the temperature should be raised to the boiling point of the solvent to facilitate azeotropic removal of water. For melt polycondensation, gradually increase the temperature to 140-160°C.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Maintain the temperature and stirring for 2-4 hours, allowing the water produced during the initial esterification to distill off.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply vacuum (reducing the pressure to <1 mmHg) and increase the temperature to 180-200°C. This stage is crucial for removing the final traces of water and driving the polymerization to achieve a higher molecular weight. Continue this stage for 4-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Cooling and Dissolution: After the desired time, remove the heat and allow the reactor to cool to room temperature under an inert atmosphere. Dissolve the resulting polymer in a suitable solvent like dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization of β-pivalolactone, the cyclic ester of HPA, typically yields polymers with higher molecular weights and narrower molecular weight distributions compared to condensation polymerization.[1][3] This method can be initiated by various catalysts, including anionic, cationic, and organometallic species.

Experimental Protocol: Anionic Ring-Opening Polymerization of β-Pivalolactone

Materials:

  • β-Pivalolactone (purified by distillation over CaH₂)

  • Initiator (e.g., potassium methoxide, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Methanol (for termination)

  • Dichloromethane

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Inert gas supply (Argon)

Procedure:

  • Monomer and Solvent Preparation: Ensure β-pivalolactone and the solvent are rigorously dried and deoxygenated.

  • Reactor Setup: In a glovebox or under a Schlenk line, add the desired amount of anhydrous solvent to a dried Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Introduce the initiator (e.g., a solution of potassium methoxide in THF) to the solvent.

  • Polymerization: Cool the initiator solution to 0°C. Slowly add the purified β-pivalolactone to the stirred solution via syringe. The reaction is typically exothermic. Allow the reaction to proceed at room temperature for 12-24 hours.

  • Termination: Quench the polymerization by adding a small amount of acidified methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 40°C.

Characterization of Poly(3-hydroxy-2,2-dimethylpropanoate)

A comprehensive characterization of the synthesized polymer is essential to determine its properties and suitability for various applications.

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure and purity of the polymer.

    • Protocol: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The characteristic peaks of the repeating unit should be observed.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Protocol: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm filter before injection. Use a calibrated GPC system with polystyrene standards for relative molecular weight determination.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).

    • Protocol: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan. Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere. Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min). Reheat the sample to 200°C at 10°C/min. The Tg is determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.

    • Protocol: Place 5-10 mg of the polymer in a TGA pan. Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.

  • Mechanical Testing:

    • Purpose: To determine the tensile strength, Young's modulus, and elongation at break.

    • Protocol: Prepare dog-bone-shaped specimens of the polymer by melt-pressing or solvent casting. Perform tensile testing using a universal testing machine according to ASTM D638 standards.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of poly(3-hydroxy-2,2-dimethylpropanoate). Note: The values presented are illustrative examples based on typical properties of similar aliphatic polyesters and should be replaced with experimental data.

Table 1: Molecular Weight and Polydispersity Index

Synthesis MethodCatalystMn (kDa)Mw (kDa)PDI (Mw/Mn)
Condensation PolymerizationTin(II) Octoate25451.8
Ring-Opening PolymerizationPotassium Methoxide80951.19

Table 2: Thermal Properties

Synthesis MethodTg (°C)Tm (°C)Decomposition Temp (°C)
Condensation Polymerization5 - 15140 - 160~280
Ring-Opening Polymerization8 - 18150 - 170~300

Table 3: Mechanical Properties

PropertyTypical Value Range
Tensile Strength (MPa)30 - 50
Young's Modulus (GPa)1.0 - 2.0
Elongation at Break (%)5 - 15

Visualizations

Logical Relationships and Workflows

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis Routes cluster_purification Purification cluster_characterization Characterization Monomer This compound Condensation Direct Condensation Polymerization Monomer->Condensation Lactone β-Pivalolactone Monomer->Lactone Cyclization CrudePolymer Crude Polymer Condensation->CrudePolymer ROP Ring-Opening Polymerization ROP->CrudePolymer Lactone->ROP Dissolution Dissolution (e.g., Dichloromethane) CrudePolymer->Dissolution Precipitation Precipitation (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying PurePolymer Purified Polymer Drying->PurePolymer NMR NMR Spectroscopy (Structure) PurePolymer->NMR GPC GPC/SEC (Molecular Weight) PurePolymer->GPC DSC DSC (Thermal Transitions) PurePolymer->DSC TGA TGA (Thermal Stability) PurePolymer->TGA MechTest Mechanical Testing (Properties) PurePolymer->MechTest Condensation_Polymerization_Workflow Start Start: Reactor Setup Charge Charge Monomer and Catalyst Start->Charge Purge Inert Gas Purge Charge->Purge Heat1 Heat to 140-160°C (Atmospheric Pressure) Purge->Heat1 Distill Distill Water Heat1->Distill Heat2 Apply Vacuum Heat to 180-200°C Distill->Heat2 Polymerize High Vacuum Polymerization Heat2->Polymerize Cool Cool to Room Temp Polymerize->Cool End End: Polymer Collection Cool->End ROP_Workflow Start Start: Dry Glassware Solvent Add Anhydrous Solvent Start->Solvent Initiator Add Initiator Solvent->Initiator Cool Cool to 0°C Initiator->Cool AddMonomer Slowly Add β-Pivalolactone Cool->AddMonomer React React at Room Temp (12-24h) AddMonomer->React Terminate Terminate Reaction (e.g., Methanol) React->Terminate End End: Polymer Purification Terminate->End

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Enzymatic Synthesis Pathways

Two primary plausible enzymatic pathways for the synthesis of 3-Hydroxy-2,2-dimethylpropanoic acid are proposed, based on analogous chemical synthesis routes and known enzyme functionalities.

Pathway A: Two-Step Oxidation of Neopentyl Glycol

This pathway mimics the chemical oxidation of neopentyl glycol and involves a two-step enzymatic cascade. The first step is the oxidation of one of the primary alcohol groups of neopentyl glycol to form hydroxypivalaldehyde. The second step is the subsequent oxidation of the aldehyde to the desired carboxylic acid.

Pathway B: Direct Hydroxylation of 2,2-dimethylpropanoic Acid (Pivalic Acid)

This pathway involves the direct and regioselective hydroxylation of a C-H bond on one of the methyl groups of pivalic acid. This is a challenging but potentially more direct route to the final product.

Candidate Enzymes for Pathway Development

The successful implementation of the proposed pathways relies on the identification of suitable enzymes with the desired substrate specificity and activity.

Pathway StepEnzyme ClassPotential Source Organisms/Enzyme ExamplesCofactor
Pathway A: Step 1 Alcohol OxidaseHansenula polymorpha, Pichia pastoris, Candida sp.FAD
Alcohol DehydrogenaseEscherichia coli, Geobacillus stearothermophilus, Thermococcus hydrothermalisNAD⁺/NADP⁺
Pathway A: Step 2 Aldehyde DehydrogenaseBacillus subtilis, Escherichia coli, Human (ALDH1/ALDH2)NAD⁺/NADP⁺
Pathway B Cytochrome P450 MonooxygenaseBacillus megaterium (CYP102A1), Rhodopseudomonas palustris (CYP199A4)NADPH

Experimental Protocols

The following protocols provide a framework for screening candidate enzymes and developing a whole-cell biocatalyst for the synthesis of this compound.

Protocol 1: Screening of Alcohol Oxidase/Dehydrogenase Activity on Neopentyl Glycol

Objective: To identify an enzyme capable of converting neopentyl glycol to hydroxypivalaldehyde.

Materials:

  • Neopentyl glycol

  • Candidate alcohol oxidases (commercial or purified)

  • Candidate alcohol dehydrogenases (commercial or purified)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • FAD (for alcohol oxidases)

  • NAD⁺ or NADP⁺ (for alcohol dehydrogenases)

  • 96-well microplates

  • Incubator shaker

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of neopentyl glycol (e.g., 100 mM) in 50 mM potassium phosphate buffer (pH 7.0).

  • Prepare stock solutions of the candidate enzymes (e.g., 10 mg/mL) in the same buffer.

  • For alcohol oxidase screening, prepare a reaction mixture in a microplate well containing:

    • 80 µL 50 mM potassium phosphate buffer (pH 7.0)

    • 10 µL neopentyl glycol stock solution (final concentration 10 mM)

    • Appropriate concentration of FAD

    • 10 µL enzyme stock solution

  • For alcohol dehydrogenase screening, prepare a reaction mixture containing:

    • 70 µL 50 mM potassium phosphate buffer (pH 7.0)

    • 10 µL neopentyl glycol stock solution (final concentration 10 mM)

    • 10 µL NAD⁺/NADP⁺ stock solution (final concentration 1-2 mM)

    • 10 µL enzyme stock solution

  • Include negative controls without the enzyme.

  • Seal the plate and incubate at a suitable temperature (e.g., 28-37°C) with gentle shaking for 2-24 hours.

  • Terminate the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Analyze the reaction mixture for the presence of hydroxypivalaldehyde and the consumption of neopentyl glycol by HPLC or GC-MS.

Protocol 2: Development of a Whole-Cell Biocatalyst in E. coli

Objective: To construct and evaluate a recombinant E. coli strain for the production of this compound from neopentyl glycol.

Part A: Strain Construction

  • Select candidate genes for an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) based on screening results or literature data on broad-substrate enzymes.

  • Synthesize codon-optimized versions of the selected genes for expression in E. coli.

  • Clone the ADH and ALDH genes into a suitable expression vector (e.g., a pET vector for T7 promoter-driven expression) under the control of an inducible promoter. The genes can be on the same or different compatible plasmids.

  • Transform the expression plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Verify the correct clones by plasmid sequencing.

Part B: Protein Expression and Biotransformation

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of Terrific Broth or similar rich medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation (e.g., 4000 x g, 10 min, 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Resuspend the cells in the reaction buffer to a desired final OD₆₀₀ (e.g., 30).

  • Set up the biotransformation reaction in a flask containing the cell suspension, neopentyl glycol (e.g., 50 mM), and glucose (e.g., 0.5% w/v) for cofactor regeneration.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) with shaking.

  • Take samples at various time points, centrifuge to remove cells, and analyze the supernatant for the production of this compound by HPLC or GC-MS.

Protocol 3: Analytical Method - HPLC Analysis

Objective: To quantify the concentration of this compound in reaction samples.

Instrumentation:

  • HPLC system with a UV/VIS detector.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 50:50 v/v).

Run Parameters:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30°C.

  • Detection wavelength: 210-225 nm.

  • Injection volume: 20 µL.

Quantification:

  • Prepare a standard curve using a pure standard of this compound.

  • Quantify the product in the samples by comparing the peak area to the standard curve.

Data Presentation (Hypothetical)

The following tables present hypothetical data that could be generated during the development of an enzymatic synthesis for this compound.

Table 1: Hypothetical Results of Enzyme Screening for Pathway A

EnzymeSubstrateProductConversion (%)
Alcohol Oxidase ANeopentyl GlycolHydroxypivalaldehyde5
Alcohol Dehydrogenase BNeopentyl GlycolHydroxypivalaldehyde25
Alcohol Dehydrogenase C Neopentyl Glycol Hydroxypivalaldehyde 60
Aldehyde Dehydrogenase XHydroxypivalaldehydeThis compound40
Aldehyde Dehydrogenase Y Hydroxypivalaldehyde This compound 95

Table 2: Hypothetical Performance of a Developed Whole-Cell Biocatalyst

ParameterValue
SubstrateNeopentyl Glycol
Substrate Concentration100 mM
Product Titer9.8 g/L
Molar Yield83%
Volumetric Productivity0.41 g/L/h
Reaction Time24 hours
Temperature30°C
pH7.0

Visualizations

Enzymatic_Pathway_A NeopentylGlycol Neopentyl Glycol Hydroxypivalaldehyde Hydroxypivalaldehyde NeopentylGlycol->Hydroxypivalaldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH TargetAcid This compound Hydroxypivalaldehyde->TargetAcid Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH

Caption: Proposed two-step enzymatic pathway from neopentyl glycol.

Enzymatic_Pathway_B PivalicAcid Pivalic Acid TargetAcid This compound PivalicAcid->TargetAcid Cytochrome P450 Monooxygenase NADPH + O2 -> NADP+ + H2O

Caption: Proposed direct hydroxylation pathway from pivalic acid.

Experimental_Workflow cluster_0 Enzyme Discovery cluster_1 Biocatalyst Development cluster_2 Process Optimization Screening Enzyme Screening (ADH, ALDH, P450) Identification Identify Hit Enzymes Screening->Identification Cloning Gene Cloning & Host Expression (E. coli) Identification->Cloning Expression Protein Expression Optimization Cloning->Expression Biotransformation Whole-Cell Biotransformation Expression->Biotransformation Optimization Reaction Condition Optimization Biotransformation->Optimization ScaleUp Scale-Up Optimization->ScaleUp

References

Application Notes and Protocols for NMR Spectroscopy of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a carboxylic acid containing a neopentyl backbone. Its structure presents unique features for Nuclear Magnetic Resonance (NMR) spectroscopy analysis. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound, intended to assist researchers in its identification, characterization, and quality control.

Molecular Structure and NMR Assignments

The structure of this compound contains distinct proton and carbon environments that give rise to a characteristic NMR spectrum. The key structural features to consider are the two magnetically equivalent methyl groups, the methylene group adjacent to the hydroxyl group, the quaternary carbon, and the carboxylic acid group.

A search of available spectral data provides the following assignments for the ¹H and ¹³C NMR spectra.

Data Presentation

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals.

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
(CH₃)₂C-1.228Singlet6H
-CH₂OH3.598Singlet2H
-COOH~7Broad Singlet1H

Solvent: CDCl₃, Temperature: 50°C[1]

¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ) ppm
C H₃20-30
-C (CH₃)₂40-50
-C H₂OH60-70
-C OOH170-185

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on the experimental requirements.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be between 4-5 cm.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized based on the instrument and experimental goals.

For ¹H NMR:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • Spectral Width: A sweep width of 10-15 ppm is appropriate.

For ¹³C NMR:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds, depending on the relaxation times of the quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.

  • Spectral Width: A sweep width of 200-250 ppm is typical.

Visualization of Molecular Structure and NMR Environments

The following diagrams illustrate the molecular structure and the distinct chemical environments relevant to NMR spectroscopy.

Caption: Molecular structure and proton environments.

G cluster_carbon Carbon Environments C1 C1 mol_C1 C C1->mol_C1 Methyls mol_C2 C C1->mol_C2 C2 C2 mol_Cq C C2->mol_Cq Quaternary C3 C3 mol_C3 C C3->mol_C3 Methylene C4 C4 mol_C4 C C4->mol_C4 Carboxyl

Caption: Unique carbon environments for ¹³C NMR.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the NMR spectroscopic analysis of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Instrument Parameters transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process Fourier Transform & Phasing acquire_1H->process acquire_13C->process integrate Integration of ¹H Signals process->integrate assign Assign Chemical Shifts integrate->assign interpret Interpret Spectra assign->interpret report Generate Report interpret->report

Caption: Workflow for NMR analysis.

References

Application Note: HPLC Analysis of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a carboxylic acid used as a building block in the synthesis of various organic molecules and polymers.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research and development in the pharmaceutical and chemical industries. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Due to its polar nature and lack of a strong chromophore, direct analysis of this compound by reversed-phase HPLC with UV detection can be challenging, often resulting in poor retention and low sensitivity. To address this, a pre-column derivatization method using 2-nitrophenylhydrazine (NPH) is presented. This derivatization introduces a chromophoric group, enhancing detection by UV-Visible spectroscopy and improving chromatographic retention on a C18 column.[2]

Principle

The method involves the derivatization of the carboxylic acid group of this compound with 2-nitrophenylhydrazine hydrochloride in the presence of a coupling agent, such as a carbodiimide, to form a UV-active derivative.[2] The resulting derivative is then separated by reversed-phase HPLC and quantified using a UV detector.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity ≥97%)

  • 2-Nitrophenylhydrazine hydrochloride (NPH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in water. Add 1 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization Reagent (NPH Solution): Prepare a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in acetonitrile.

  • Coupling Agent (EDC Solution): Prepare a 20 mg/mL solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in acetonitrile/pyridine (1:1, v/v).

4. Derivatization Procedure

  • To 100 µL of each working standard solution or sample solution in a clean microcentrifuge tube, add 100 µL of the NPH solution.

  • Add 100 µL of the EDC solution to initiate the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 700 µL of Mobile Phase A to the reaction mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient 0-10 min, 30-50% B10-15 min, 50-70% B15-20 min, 70-30% B20-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 395 nm

Data Presentation

Table 1: Quantitative Data for the HPLC Analysis of this compound Derivative

ParameterResult
Retention Time (min) Approximately 12.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD, n=6) < 2.0
Accuracy (Recovery %) 98 - 102

Note: The presented data are typical and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions add_nph Add NPH Solution prep_std->add_nph prep_sample Prepare Sample Solutions prep_sample->add_nph add_edc Add EDC Solution add_nph->add_edc incubate Incubate at 60°C add_edc->incubate cool Cool to Room Temp incubate->cool dilute_filter Dilute & Filter cool->dilute_filter inject Inject into HPLC dilute_filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 395 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_challenge Analytical Challenge cluster_solution Solution cluster_outcome Outcome analyte This compound (Polar, Weak Chromophore) challenge Poor Retention & Sensitivity in Reversed-Phase HPLC analyte->challenge solution Pre-column Derivatization with 2-Nitrophenylhydrazine challenge->solution outcome Enhanced Retention & UV Detectability solution->outcome

Caption: Logical relationship for method development.

References

Gas Chromatography Methods for Hydroxypivalic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of hydroxypivalic acid using gas chromatography (GC). Due to its polar nature and low volatility, direct GC analysis of hydroxypivalic acid is challenging. Therefore, derivatization is a critical step to convert the analyte into a more volatile and thermally stable form suitable for GC separation and detection. This application note details two primary derivatization methods: silylation and esterification, followed by protocols for quantitative analysis using both Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Hydroxypivalic acid (HPA), also known as 3-hydroxy-2,2-dimethylpropanoic acid, is a key intermediate in various industrial and pharmaceutical syntheses. Accurate quantification of HPA is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography offers high resolution and sensitivity for the analysis of volatile compounds. However, the presence of both a carboxylic acid and a hydroxyl group in HPA makes it non-volatile and prone to thermal degradation at typical GC operating temperatures.[1][2]

To overcome these challenges, derivatization is employed to replace the active hydrogens in the polar functional groups with less polar moieties.[3][4] This process increases the volatility of the analyte and improves its chromatographic behavior, leading to sharper peaks and better sensitivity.[3] The two most common derivatization approaches for hydroxy acids are silylation and esterification.[1][5]

  • Silylation: This method replaces the active hydrogens of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[5]

  • Esterification: This technique converts the carboxylic acid group to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester), using reagents like boron trifluoride in methanol (BF3-Methanol).[6][7][8] For compounds with a hydroxyl group, a subsequent silylation step is often required to derivatize the hydroxyl group.[5]

This note provides detailed protocols for both derivatization methods, followed by optimized GC conditions for quantitative analysis.

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of both the hydroxyl and carboxyl groups of hydroxypivalic acid in a single step using BSTFA.

Materials:

  • Hydroxypivalic acid standard

  • Sample containing hydroxypivalic acid

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (or other suitable solvent)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing hydroxypivalic acid into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely, for example, by lyophilization or evaporation under a stream of nitrogen.[3] The presence of water can interfere with the derivatization reaction.

    • For quantitative analysis, add a known amount of a suitable internal standard (e.g., a structurally similar compound not present in the sample, such as 3-hydroxybutyric acid or an isotopically labeled standard).

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[5]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.[5] The reaction time and temperature may need optimization depending on the sample matrix.

  • Sample Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or GC-FID system. Alternatively, the sample can be diluted with a suitable solvent like ethyl acetate if the concentration is too high.

Protocol 2: Esterification followed by Silylation

This two-step protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Materials:

  • Hydroxypivalic acid standard

  • Sample containing hydroxypivalic acid

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Acetonitrile

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation and Extraction:

    • Follow step 1 from Protocol 1.

  • Esterification:

    • To the dried residue, add 50 µL of 14% BF3-Methanol.[5]

    • Cap the vial and heat at 60°C for 60 minutes.[3]

    • After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[3][5]

    • Vortex vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester of hydroxypivalic acid to a new clean vial.

  • Silylation:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of acetonitrile and 50 µL of BSTFA to the dried residue.[5]

    • Cap the vial and heat at 60°C for 30 minutes.[5]

  • Sample Analysis:

    • After cooling, the derivatized sample is ready for injection into the GC-MS or GC-FID system.

Data Presentation: Quantitative Parameters

The following tables summarize the recommended GC conditions and potential mass spectrometry parameters for the analysis of derivatized hydroxypivalic acid.

Table 1: Derivatization Reagents and Conditions

ParameterSilylation (Protocol 1)Esterification/Silylation (Protocol 2)
Reagent 1 BSTFA + 1% TMCS14% BF3-Methanol
Reagent 2 -BSTFA
Solvent PyridineAcetonitrile (for silylation)
Temperature 70°C60°C (Esterification), 60°C (Silylation)
Time 60 minutes60 minutes (Esterification), 30 minutes (Silylation)

Table 2: Recommended GC-FID and GC-MS Conditions

ParameterGC-FIDGC-MS
GC System Agilent 7890 Series or equivalentAgilent 7890 Series with 5977 MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Inlet Temperature 250°C250°C
Injection Volume 1 µL1 µL
Split Ratio 20:1 (can be optimized)20:1 (can be optimized)
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CInitial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
FID Temperature 280°C-
MS Source Temp. -230°C
MS Quad Temp. -150°C
Ionization Mode -Electron Ionization (EI) at 70 eV
Scan Range -m/z 40-500

Table 3: Potential Mass Fragments for TMS-Derivatized Hydroxypivalic Acid (GC-MS)

DerivativePredicted Key Mass Fragments (m/z)Notes
Di-TMS Hydroxypivalic Acid 247 [M-15]Loss of a methyl group from a TMS moiety.
147[(CH3)3Si-O=Si(CH3)2]+ fragment, characteristic of TMS derivatives of hydroxy acids.
117[COOTMS]+ fragment.
73[(CH3)3Si]+ fragment, base peak for many TMS compounds.

Note: These are predicted fragments and should be confirmed by analyzing a derivatized standard of hydroxypivalic acid.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of hydroxypivalic acid, incorporating the essential steps of sample preparation and derivatization.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing Hydroxypivalic Acid Spike Spike with Internal Standard Sample->Spike Dry Dry Sample (Lyophilization/Evaporation) Spike->Dry Deriv Add Derivatization Reagent(s) (e.g., BSTFA or BF3-Methanol) Dry->Deriv Heat Heat to Complete Reaction (e.g., 60-70°C) Deriv->Heat Inject Inject into GC System Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the GC analysis of hydroxypivalic acid.

Conclusion

The protocols and methods outlined in this application note provide a robust framework for the reliable and accurate quantification of hydroxypivalic acid in various matrices. The choice between silylation and a two-step esterification/silylation procedure will depend on the specific sample matrix and available resources. Proper validation of the chosen method, including assessment of linearity, precision, accuracy, and limits of detection and quantification, is essential for ensuring high-quality data in research, development, and quality control settings. The provided GC parameters and workflow serve as a strong starting point for method development and optimization.

References

Application Note: Derivatization of 3-Hydroxy-2,2-dimethylpropanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a bifunctional molecule containing both a carboxylic acid and a sterically hindered tertiary hydroxyl group.[1] These polar functional groups result in low volatility and potential for thermal degradation, making direct analysis by gas chromatography (GC) challenging.[2][3] Derivatization is a crucial sample preparation step that converts the polar analyte into a more volatile and thermally stable derivative, improving chromatographic peak shape, resolution, and detector response.[4][5] This application note provides detailed protocols for the derivatization of this compound using silylation and a two-step esterification-silylation approach for subsequent GC and GC-Mass Spectrometry (GC-MS) analysis.

Analytical Strategies

Two primary derivatization strategies are effective for this compound:

  • One-Step Silylation: This is the most common and direct approach, where a silylating reagent reacts with both the carboxylic acid and the hydroxyl group simultaneously to replace the active hydrogens with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][6] This single-step process is efficient and widely applicable.

  • Two-Step Esterification and Silylation: This method involves first converting the carboxylic acid group to an ester (e.g., methyl ester) followed by silylation of the hydroxyl group.[2][4] This can be advantageous in complex matrices or when specific derivative stability is required.

Experimental Protocols

Method 1: One-Step Silylation

This protocol details the formation of trimethylsilyl (TMS) derivatives, which are highly volatile and suitable for GC analysis. For compounds that are difficult to silylate, such as those with hindered hydroxyl groups, a strong silylating reagent with a catalyst is recommended.[7][8]

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9][10]

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation (if needed)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[8] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous pyridine.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the reagent to active hydrogens is recommended as a starting point.[8]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 45 minutes in a heating block.[8] Sterically hindered groups may require elevated temperatures and longer reaction times for complete derivatization.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for injection into the GC-MS system.

Method 2: Two-Step Esterification and Silylation

This protocol first creates a methyl ester of the carboxylic acid, followed by silylation of the hydroxyl group.

Materials:

  • All materials from Method 1

  • 2% Acetyl Chloride in Methanol (prepared fresh) or 14% Boron Trifluoride in Methanol (BF3-MeOH)

Procedure:

Step A: Esterification

  • Sample Preparation: Ensure the sample is completely dry.

  • Reaction: Add 500 µL of 2% Acetyl Chloride in Methanol to the dried sample.

  • Incubation: Tightly cap the vial and heat at 60°C for 60 minutes. The formation of methyl esters of some acids can be nearly instantaneous, while others may require longer incubation.[11]

  • Evaporation: After cooling, evaporate the reagent to dryness under a stream of nitrogen.

Step B: Silylation

  • Reconstitution: Dissolve the dried methyl ester residue in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA (without TMCS is often sufficient for less hindered hydroxyls, but BSTFA + 1% TMCS can be used for more robust derivatization).

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.[9]

  • Cooling & Analysis: Allow the vial to cool to room temperature before GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Protocols

ParameterMethod 1: One-Step Silylation (BSTFA + TMCS)Method 2: Esterification + Silylation
Target Groups Carboxylic Acid & HydroxylCarboxylic Acid (Step A), Hydroxyl (Step B)
Primary Reagents BSTFA + 1% TMCSAcetyl Chloride in Methanol; BSTFA
Derivative Type Di-TMS DerivativeMethyl Ester, TMS Ether
Reaction Time 45 - 60 minutes~90 minutes (plus evaporation time)
Reaction Temp. 70°C60°C (both steps)
Key Advantage Fast, single-step reactionProduces a different derivative for confirmation
Considerations Reagent is highly sensitive to moistureMulti-step process increases analysis time

Table 2: Recommended GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Injection Volume 1 µL
Injector Temp. 250°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program Initial: 70°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min[12]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Method 1: Silylation cluster_esterification Method 2: Esterification + Silylation cluster_analysis Analysis start Sample containing This compound dry Evaporate to Dryness start->dry reagent1 Add Pyridine & BSTFA + 1% TMCS dry->reagent1 reagent2a Add AcCl/Methanol dry->reagent2a react1 Heat at 70°C for 45 min reagent1->react1 analysis GC-MS Analysis react1->analysis react2a Heat at 60°C for 60 min reagent2a->react2a dry2 Evaporate to Dryness react2a->dry2 reagent2b Add Pyridine & BSTFA dry2->reagent2b react2b Heat at 60°C for 30 min reagent2b->react2b react2b->analysis

Caption: Experimental workflow for GC-MS analysis.

Derivatization_Reactions cluster_silylation Method 1: One-Step Silylation cluster_esterification Method 2: Two-Step Esterification + Silylation reactant1 This compound product1 Di-TMS Derivative reactant1->product1 70°C reagent1 + BSTFA / TMCS reactant2 This compound intermediate Methyl Ester Intermediate reactant2->intermediate 60°C reagent2a + AcCl/Methanol product2 Methyl Ester, TMS Ether Derivative intermediate->product2 60°C reagent2b + BSTFA

Caption: Derivatization reaction pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via an aldol condensation of isobutyraldehyde and formaldehyde to produce hydroxypivalaldehyde, followed by a disproportionation (Cannizzaro) reaction or an oxidation step.

Issue Potential Cause Recommended Solution
Low Yield of Hydroxypivalaldehyde (Aldol Condensation Step) Suboptimal Temperature: Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can encourage side reactions.[1]Maintain the reaction temperature within the optimal range, typically between 20°C and 90°C.[2][3]
Incorrect pH: The reaction is generally carried out in an alkaline medium, and improper pH control can impede the reaction rate and lead to the formation of byproducts.[1]Ensure the pH is alkaline. The use of a basic phase-transfer catalyst can also improve the reaction environment.[2]
Impure Reactants: Impurities in isobutyraldehyde or formaldehyde can interfere with the reaction.[1]Use purified reactants. Ensure the formaldehyde solution is free of significant amounts of methanol, which can complicate purification.
Insufficient Reaction Time: The reaction may not have proceeded to completion.[1]Monitor the reaction progress using techniques like GC analysis.[2][4] Allow for sufficient reaction time, which can range from 1 to over 7 hours depending on the catalyst and conditions.[2]
Low Yield of this compound (Cannizzaro Reaction/Oxidation Step) Inefficient Disproportionation (Cannizzaro): The Cannizzaro reaction inherently has a maximum theoretical yield of 50% for the acid, as half of the aldehyde is converted to the corresponding alcohol (neopentyl glycol).[5]Consider a "crossed" Cannizzaro reaction using formaldehyde as a sacrificial aldehyde to improve the yield of the desired alcohol from a more valuable aldehyde, though this is less common for acid synthesis.[6][7] Alternatively, consider the direct oxidation of hydroxypivalaldehyde.
Incomplete Oxidation: If using an oxidizing agent like hydrogen peroxide, incomplete reaction will result in unreacted hydroxypivalaldehyde.[4]Ensure the correct stoichiometry of the oxidizing agent. Monitor the disappearance of the starting material by GC analysis.[4] The oxidation can be carried out by metering an aqueous hydrogen peroxide solution into an aqueous hydroxypivalaldehyde solution at 60°C to 80°C.[4]
Side Reactions: The Tishchenko reaction can occur, forming an ester from two aldehyde molecules.[8]Optimize reaction conditions to favor the desired reaction pathway. For the Cannizzaro reaction, ensure a sufficiently high concentration of a strong base.
Presence of Significant Byproducts Self-condensation of Isobutyraldehyde: This can occur if the reaction conditions are not optimized for the crossed-aldol condensation with formaldehyde.[9]Slowly add the base to the reaction mixture to control the reaction rate and temperature.[9] The use of a phase-transfer catalyst has been shown to improve selectivity.[2]
Formation of Neopentyl Glycol: This is an expected byproduct of the Cannizzaro reaction.[4]Separate the neopentyl glycol from the desired acid during the workup. Acidification of the reaction mixture will protonate the carboxylic acid, allowing for its extraction into an organic solvent, while the alcohol remains in the aqueous layer.
Formation of Formate Salts: If formaldehyde is used in the Cannizzaro step, it will be oxidized to formic acid (as a salt).[6]These salts are typically water-soluble and can be removed during the aqueous workup.
Purification Difficulties Product is an oil and will not crystallize: Impurities can often inhibit crystallization.Ensure the crude product is sufficiently pure before attempting crystallization. Techniques such as extraction and distillation can be used for initial purification.[4] Washing the crude product with cold water can help remove water-soluble impurities.[9]
Difficulty separating the product from the reaction mixture: The product has both a hydroxyl and a carboxylic acid group, making it polar.After the reaction, acidify the mixture to protonate the carboxylate. The resulting carboxylic acid can then be extracted with an organic solvent. The choice of solvent is critical for efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step process for synthesizing this compound?

A1: The most common laboratory and industrial synthesis involves two main steps:

  • Aldol Condensation: Isobutyraldehyde is reacted with formaldehyde in the presence of a base catalyst (like triethylamine or a quaternary ammonium hydroxide) to form hydroxypivalaldehyde.[2]

  • Cannizzaro Reaction or Oxidation: The resulting hydroxypivalaldehyde is then either:

    • Treated with a strong base (e.g., potassium hydroxide) in a Cannizzaro reaction, which disproportionates it into this compound and neopentyl glycol.[4][10]

    • Oxidized using an oxidizing agent like hydrogen peroxide to yield this compound.[4]

Q2: I am observing a significant amount of neopentyl glycol in my final product. Is this normal?

A2: Yes, if you are using the Cannizzaro reaction route, the formation of neopentyl glycol is an inherent part of the reaction mechanism. In this disproportionation reaction, one molecule of hydroxypivalaldehyde is oxidized to the carboxylic acid, while another is reduced to the corresponding alcohol, neopentyl glycol.[4] You should expect a theoretical maximum of 50% yield for your desired acid with this method.[5]

Q3: How can I minimize the self-condensation of isobutyraldehyde?

A3: The self-condensation of isobutyraldehyde is a competing side reaction. To favor the desired crossed-aldol condensation with formaldehyde, you can:

  • Slowly add the base to the reaction mixture to maintain better control over the reaction.[9]

  • Use a phase-transfer catalyst, which has been shown to significantly improve the selectivity for the desired hydroxypivalaldehyde.[2]

  • Ensure the reaction temperature is optimized, as higher temperatures can sometimes favor side reactions.[1]

Q4: What are the advantages of using direct oxidation over the Cannizzaro reaction?

A4: The primary advantage of direct oxidation of hydroxypivalaldehyde is the potential for a higher theoretical yield of this compound. The Cannizzaro reaction is limited to a 50% theoretical yield of the acid.[5] However, the oxidation process must be carefully controlled to avoid over-oxidation or other side reactions.[1]

Q5: What is a suitable method for purifying the final product?

A5: After the reaction is complete, the typical workup involves:

  • Acidification: The reaction mixture is acidified to protonate the carboxylate salt of this compound.

  • Extraction: The protonated acid is then extracted from the aqueous solution using a suitable organic solvent.

  • Purification: The crude product obtained after solvent evaporation can be further purified by crystallization or distillation.[4][9] Washing the crude product with cold water can also help remove any remaining water-soluble impurities.[9]

Data Presentation

Table 1: Comparison of Catalyst Performance in the Aldol Condensation of Isobutyraldehyde and Formaldehyde [2]

Catalyst TypePhysical StateConversionSelectivityReaction TimeReaction TemperatureCatalyst Amount
Tertiary amineLiquid98%96%2 h90°C5-6% (mol equiv.)
Ion exchange resinSolid95%98%>7 h60°C25-60% (by wt.)
Alkali hydroxideSolid85%<70%4 h70°C4% (mol equiv.)
Quaternary ammonium hydroxide (PTC)Liquid100%100%1 h20°C4% (mol equiv.)

Table 2: GC Analysis of the Aldol Condensation Reaction of Isobutyraldehyde and Formaldehyde at 20°C using a Phase Transfer Catalyst [2]

Reaction Time (min)Isobutyraldehyde (%)Hydroxypivalaldehyde (%)Neopentyl glycol (%)PTC (%)
550.1248.750.001.13
1035.4563.350.001.20
2015.7883.020.001.20
305.3493.460.001.20
400.0098.801.200.00
600.0098.751.250.00

Experimental Protocols

Protocol 1: Synthesis of Hydroxypivalaldehyde via Aldol Condensation with Phase Transfer Catalyst[2]
  • Reaction Setup: In a suitable reactor, combine isobutyraldehyde and formaldehyde in a 1.1:1.0 molar ratio.

  • Catalyst Addition: Add 0.04 molar equivalents of benzyltrimethylammonium hydroxide (a phase transfer catalyst) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature at 20°C with stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC).

  • Completion: The reaction should reach near-quantitative yield and 100% selectivity to hydroxypivalaldehyde within approximately 1 hour.

Protocol 2: Synthesis of this compound via Oxidation of Hydroxypivalaldehyde[4]
  • Reaction Setup: Prepare an aqueous solution of hydroxypivalaldehyde in a reaction vessel.

  • Heating: Heat the solution to a temperature between 60°C and 80°C.

  • Oxidant Addition: Meter in an aqueous solution of hydrogen peroxide (e.g., 30-35% w/w) at a rate that maintains the concentration of hydrogen peroxide in the reaction mixture below 4% by weight.

  • Monitoring: Continuously monitor the concentration of hydroxypivalaldehyde in the reaction mixture using GC analysis.

  • Endpoint: Stop the addition of hydrogen peroxide when the concentration of hydroxypivalaldehyde falls below 1% by weight.

  • Workup: Cool the reaction mixture. The this compound can then be purified by distillation.

Protocol 3: General Procedure for Cannizzaro Reaction and Workup
  • Reaction: In a flask, dissolve hydroxypivalaldehyde in a concentrated aqueous solution of a strong base, such as potassium hydroxide. The reaction is typically stirred at room temperature or with gentle heating.

  • Separation: After the reaction is complete, the mixture will contain the potassium salt of this compound and neopentyl glycol.

  • Extraction of Alcohol: Extract the neopentyl glycol from the basic aqueous solution using an appropriate organic solvent (e.g., diethyl ether).

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., hydrochloric acid) to a pH of about 2-3. This will protonate the carboxylate salt.

  • Extraction of Acid: Extract the this compound from the acidified aqueous solution with an organic solvent.

  • Drying and Evaporation: Dry the organic extracts containing the acid over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by crystallization or distillation.

Visualizations

Synthesis_Workflow cluster_aldol Step 1: Aldol Condensation cluster_conversion Step 2: Conversion to Acid Reactants Isobutyraldehyde + Formaldehyde Aldol_Reaction Aldol Condensation Reactants->Aldol_Reaction Catalyst Base Catalyst (e.g., Triethylamine or PTC) Catalyst->Aldol_Reaction HPA Hydroxypivalaldehyde Aldol_Reaction->HPA Cannizzaro Cannizzaro Reaction (Strong Base) HPA->Cannizzaro Oxidation Oxidation (e.g., H2O2) HPA->Oxidation Final_Product This compound Cannizzaro->Final_Product Byproduct Neopentyl Glycol Cannizzaro->Byproduct Oxidation->Final_Product Troubleshooting_Yield Start Low Yield Observed Check_Step1 Problem in Aldol Condensation? Start->Check_Step1 Yes Check_Step2 Problem in Cannizzaro/Oxidation? Start->Check_Step2 No Temp Check Temperature Check_Step1->Temp pH Check pH Check_Step1->pH Reactants Check Reactant Purity Check_Step1->Reactants Time Check Reaction Time Check_Step1->Time Oxidant Check Oxidant Stoichiometry Check_Step2->Oxidant Oxidation Route Cannizzaro_Yield Cannizzaro Yield Limit (50%) Check_Step2->Cannizzaro_Yield Cannizzaro Route

References

Technical Support Center: Purification of 3-Hydroxy-2,2-dimethylpropanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid) by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- If using a mixed solvent system, add more of the "poor" solvent dropwise to the warm solution until slight turbidity persists, then reheat to dissolve and cool slowly.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling Out (Formation of a liquid layer instead of crystals) The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated and cooling too quickly.- Reheat the solution to dissolve the oil.- Add a small amount of a "good" solvent to increase the solubility slightly.- Allow the solution to cool more slowly. Insulating the flask can help.- Consider using a different solvent or solvent system with a lower boiling point.
Crystals are colored or appear impure Presence of colored impurities not removed by a single recrystallization.- Perform a hot filtration step after dissolving the crude product to remove any insoluble impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary to achieve high purity.
Low Recovery Yield Too much solvent was used, leading to significant loss of the compound in the mother liquor.Premature crystallization occurred during hot filtration.Crystals were not completely collected during filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold recrystallization solvent.
Inconsistent or Low Melting Point The purified solid is not completely dry.The solid is still impure.- Dry the crystals thoroughly under vacuum.- Perform another recrystallization, potentially with a different solvent system, to further remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on its solubility profile, a mixed solvent system is often effective. Good "good" solvents (in which the compound is soluble when hot) include water, methanol, and acetone. Good "poor" solvents (in which the compound is less soluble when cold) include non-polar solvents like hexane or toluene. A common starting point is a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane). The ideal ratio should be determined experimentally.

Q2: Why are there different melting points reported for this compound?

A2: The reported melting points for this compound vary significantly (ranging from -16°C to 127°C). This discrepancy could be due to the existence of different polymorphic forms (different crystal structures) of the compound or varying levels of purity. It is crucial to ensure your purified product gives a sharp and consistent melting point.

Q3: What are the common impurities in commercially available or synthesized this compound?

A3: Common impurities can originate from the synthetic route used. If prepared via the Cannizzaro reaction of hydroxypivalaldehyde, impurities might include unreacted starting material and the corresponding alcohol (neopentyl glycol). If synthesized by oxidation of neopentyl glycol, residual starting material could be present.

Q4: How can I improve the purity of my recrystallized this compound?

A4: To enhance purity, you can:

  • Perform multiple recrystallizations.

  • Use a minimal amount of hot solvent to prepare a saturated solution.

  • Allow for slow cooling to promote the formation of well-defined crystals, which are less likely to trap impurities.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol provides a general methodology for the recrystallization of this compound. The exact solvent volumes may need to be adjusted based on the initial purity of the compound.

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • Hexane (poor solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethyl acetate to prevent premature crystallization and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Addition of Poor Solvent: While the ethyl acetate solution is still hot, add hexane dropwise with swirling until a slight cloudiness (turbidity) appears and persists.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate/hexane mixture to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value for the pure compound indicates successful purification.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance White crystalline solid
Melting Point Variable (see FAQ Q2)
Boiling Point 164-166 °C at 20 mmHg
Solubility Soluble in water, methanol, acetone; Sparingly soluble in chloroform

Experimental Workflow

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis dissolve Dissolve crude product in minimum hot 'good' solvent (e.g., Ethyl Acetate) hot_filtration Hot filtration to remove insoluble impurities (optional) dissolve->hot_filtration add_poor_solvent Add 'poor' solvent (e.g., Hexane) to hot solution until turbid hot_filtration->add_poor_solvent reheat Reheat to clarify add_poor_solvent->reheat cool_slowly Slow cooling to room temperature reheat->cool_slowly ice_bath Cool in ice bath to maximize yield cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent mixture vacuum_filtration->wash_crystals dry_crystals Dry crystals under vacuum wash_crystals->dry_crystals analysis Analyze purity (m.p.) and determine yield dry_crystals->analysis

Caption: Recrystallization workflow for this compound.

Technical Support Center: Microbial Production of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 3-hydroxypropionic acid (3-HP).

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the microbial production of 3-HP, offering potential causes and solutions in a question-and-answer format.

Section 1: Low Titer, Yield, and Productivity

Q1: My 3-HP titer is very low. What are the potential causes and how can I improve it?

A1: Low 3-HP titers can stem from several factors, including inefficient precursor supply, cofactor imbalance, product toxicity, and suboptimal fermentation conditions.

  • Precursor and Cofactor Imbalance: The production of 3-HP is highly dependent on the availability of key precursors like malonyl-CoA or β-alanine and cofactors such as NADPH and NAD+.[1][2] Insufficient supply of these molecules can create a bottleneck in the metabolic pathway.

    • Solution: Enhance the expression of enzymes involved in the synthesis of precursors. For the malonyl-CoA pathway, this includes acetyl-CoA carboxylase (ACC).[3] For the β-alanine pathway, enzymes like L-aspartate-α-decarboxylase are crucial.[4] Additionally, engineering cofactor regeneration pathways, such as the pentose phosphate pathway for NADPH supply, can be beneficial.[1]

  • Toxicity of 3-HP and Intermediates: High concentrations of 3-HP can be toxic to microbial cells, inhibiting growth and productivity.[5] The intermediate 3-hydroxypropionaldehyde (3-HPA) is also known to be highly toxic.[6]

    • Solution: Employ in situ product recovery (ISPR) techniques to remove 3-HP from the fermentation broth as it is produced.[6] Developing 3-HP tolerant strains through adaptive laboratory evolution (ALE) is another effective strategy.[7][8][9][10][11] To mitigate 3-HPA toxicity, it is critical to balance the expression of the enzymes that produce and consume it, for instance, glycerol dehydratase and aldehyde dehydrogenase.[12][13]

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, aeration, and nutrient availability significantly impact microbial growth and 3-HP production.

    • Solution: Optimize fermentation parameters through systematic studies. A two-stage fermentation process, separating the cell growth phase from the 3-HP production phase, can be effective.[14] Fed-batch strategies with controlled feeding of the carbon source can also improve titers.[15][16]

Q2: I'm observing significant byproduct formation, which is reducing my 3-HP yield. How can I minimize byproducts?

A2: Byproduct formation is a common issue that diverts carbon flux away from the desired 3-HP pathway.

  • Competing Metabolic Pathways: Native metabolic pathways in the host organism can compete for precursors and cofactors. For example, in glycerol-based production, the formation of 1,3-propanediol is a common competing reaction.[15]

    • Solution: Identify and knock out genes responsible for major byproduct formation. For instance, deleting genes involved in lactate or acetate production can redirect carbon towards 3-HP.[3]

  • Redox Imbalance: An imbalance in the cellular NAD+/NADH ratio can trigger the formation of byproducts to regenerate NAD+.[12]

    • Solution: Engineer the redox state of the cell. This can involve expressing NADH-consuming enzymes or providing external electron acceptors. Fine-tuning aeration during fermentation can also help manage the redox balance.[12]

Section 2: Pathway and Strain-Specific Issues

Q3: I'm using the malonyl-CoA pathway, but the productivity is poor. What are the likely bottlenecks?

A3: The malonyl-CoA pathway often faces challenges related to the supply of its direct precursor and the efficiency of the key enzyme, malonyl-CoA reductase (MCR).

  • Insufficient Malonyl-CoA Supply: The intracellular concentration of malonyl-CoA is tightly regulated and often low in E. coli.[3][17][18]

    • Solution: Overexpress acetyl-CoA carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA.[3] Additionally, increasing the pool of acetyl-CoA by engineering central carbon metabolism can be beneficial.

  • Low Malonyl-CoA Reductase (MCR) Activity: MCR is a bifunctional enzyme, and an imbalance between its two domains (malonyl-CoA to malonate semialdehyde reduction and malonate semialdehyde to 3-HP reduction) can limit the overall reaction rate.

    • Solution: Optimize the expression levels of the two domains of MCR separately.[19] Site-directed mutagenesis to improve the kinetic properties of MCR can also enhance its activity.[19]

Q4: My engineered strain is not tolerant to high concentrations of 3-HP. How can I improve its tolerance?

A4: Enhancing strain tolerance to 3-HP is critical for achieving high final titers.[5]

  • Adaptive Laboratory Evolution (ALE): This is a powerful technique to select for strains with improved tolerance to inhibitory compounds.

    • Solution: Perform serial passages of the production strain in media containing gradually increasing concentrations of 3-HP.[7][8][9][10][11] This process allows for the selection of spontaneous mutants with enhanced tolerance.

  • Targeted Genetic Modifications: Identifying and modifying genes associated with acid stress response can improve tolerance.

    • Solution: Overexpress genes known to be involved in acid resistance mechanisms, such as proton pumps or chaperones that protect proteins from acid-induced damage.

Section 3: Downstream Processing

Q5: I'm struggling with the purification of 3-HP from the fermentation broth. What are effective methods?

A5: The high hydrophilicity of 3-HP makes its extraction from aqueous fermentation broths challenging.[20]

  • Solvent Extraction: Direct extraction with common organic solvents often results in low efficiency.

    • Solution: Concentrate the fermentation broth by removing water through evaporation or distillation before performing solvent extraction.[20] Using a solvent with a boiling point below 170°C is recommended.[20]

  • Other Purification Techniques: A multi-step approach is often necessary to achieve high purity.

    • Solution: After initial extraction, further purification can be achieved through techniques such as ion-exchange chromatography or precipitation.[21] The choice of method will depend on the desired purity and the scale of production.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on microbial 3-HP production.

Table 1: 3-HP Production from Glycerol in Engineered E. coli

StrainKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coli WOverexpression of glycerol dehydratase, reactivase, and aldehyde dehydrogenaseFed-batch41.50.310.86[5]
Engineered E. coliOverexpression of dhaB1234, gdrAB, and ydcW from K. pneumoniaeFed-batch76.20.4571.89[15]
Acid-tolerant E. coliExpression of dha operon and ald from A. brasilenseFed-batch>25N/AN/A[22]
Engineered E. coliAddition of glucose as co-substrate with glycerolFed-batch56.4N/AN/A[22]

Table 2: 3-HP Production from Glucose via Different Pathways

Host StrainPathwayKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliMalonyl-CoAOverexpression of ACC from C. glutamicum and MCR from C. aurantiacusFed-batch10.080.18 (flask)N/A[22]
E. coliβ-AlanineOverexpression of panD from C. glutamicum and native aspAFed-batch31.1N/AN/A[4]
C. glutamicumβ-AlanineOptimized β-alanine pathwayFed-batch47.540.295N/A[23]
E. coliβ-AlanineEngineered β-alanine pathway with xylose co-feedingFed-batch29.1N/AN/A[24]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for 3-HP Production in E. coli

This protocol is a general guideline for fed-batch fermentation and should be optimized for specific strains and pathways.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 200 rpm for 8-12 hours.

    • Use this seed culture to inoculate 100 mL of fermentation medium in a 500 mL flask.

    • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 2-3.

  • Bioreactor Setup:

    • Prepare the bioreactor with the desired volume of fermentation medium. A typical medium contains a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace metals.[16]

    • Sterilize the bioreactor and medium.

    • Aseptically add any heat-sensitive components like vitamins and antibiotics.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Batch Phase: Grow the cells at 37°C. Maintain the pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., NH4OH). Control the dissolved oxygen (DO) level at a setpoint (e.g., 20%) by adjusting the agitation speed and airflow rate.[15]

    • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated carbon source solution.

    • Different feeding strategies can be employed, such as intermittent, pH-stat, or continuous feeding.[15] A continuous feeding strategy often yields higher titers.[15]

    • Induce the expression of the 3-HP pathway genes at an appropriate cell density (e.g., OD600 of 10-20) by adding an inducer like IPTG.

    • Continue the fermentation for 48-72 hours, monitoring cell growth (OD600) and 3-HP concentration periodically.

Protocol 2: Quantification of 3-HP by HPLC

This protocol provides a general method for the quantification of 3-HP in fermentation broth.

  • Sample Preparation: [25][26]

    • Take a sample from the bioreactor and centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Analysis: [25][27][28][29]

    • HPLC System: An HPLC system equipped with a UV or refractive index (RI) detector.

    • Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H column.

    • Mobile Phase: A dilute acid solution, for example, 5 mM H2SO4.

    • Flow Rate: A typical flow rate is 0.6 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 60°C.

    • Injection Volume: Inject 10-20 µL of the prepared sample.

    • Detection: Detect 3-HP using a UV detector at a wavelength of 210 nm or an RI detector.

  • Quantification:

    • Prepare a standard curve by running known concentrations of 3-HP.

    • Determine the concentration of 3-HP in the samples by comparing their peak areas to the standard curve.[27]

Protocol 3: Enzyme Activity Assay for Malonyl-CoA Reductase (MCR)

This spectrophotometric assay measures the activity of MCR by monitoring the oxidation of NADPH.[19][30][31]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 5 mM 1,4-dithioerythritol.

    • NADPH Solution: 10 mM NADPH in assay buffer.

    • Malonyl-CoA Solution: 10 mM malonyl-CoA in assay buffer.

    • Cell Extract: Prepare a cell-free extract from the engineered strain expressing MCR.

  • Assay Procedure:

    • In a cuvette, mix the assay buffer, NADPH solution, and cell extract.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 57°C for MCR from C. aurantiacus).[19]

    • Start the reaction by adding the malonyl-CoA solution.

    • Monitor the decrease in absorbance at 365 nm (due to NADPH oxidation) over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of NADPH oxidation using its molar extinction coefficient (ε365 nm = 3,400 M⁻¹ cm⁻¹).[30]

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Visualizations

Metabolic Pathways for 3-HP Production

Metabolic Pathways for 3-HP Production cluster_glycerol Glycerol Pathway cluster_malonyl Malonyl-CoA Pathway cluster_beta_alanine β-Alanine Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (B12-dependent) 3-HP_glycerol 3-Hydroxypropionic Acid 3-HPA->3-HP_glycerol Aldehyde Dehydrogenase Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (MCR-C) (NADPH) 3-HP_malonyl 3-Hydroxypropionic Acid Malonate Semialdehyde->3-HP_malonyl Malonyl-CoA Reductase (MCR-N) (NADPH) L-Aspartate L-Aspartate β-Alanine β-Alanine L-Aspartate->β-Alanine L-Aspartate-α-decarboxylase Malonate_Semialdehyde_beta Malonate Semialdehyde β-Alanine->Malonate_Semialdehyde_beta β-Alanine Aminotransferase 3-HP_beta 3-Hydroxypropionic Acid Malonate_Semialdehyde_beta->3-HP_beta 3-Hydroxypropionate Dehydrogenase

Caption: Key metabolic pathways for the microbial production of 3-HP.

Experimental Workflow for Strain Improvement and Production

Experimental Workflow Strain_Engineering Strain Engineering (Pathway Construction, Gene Knockouts) Shake_Flask Shake Flask Cultivation (Initial Screening) Strain_Engineering->Shake_Flask ALE Adaptive Laboratory Evolution (for 3-HP tolerance) ALE->Shake_Flask Bioreactor Fed-Batch Fermentation (Process Optimization) Shake_Flask->Bioreactor Analysis Analysis (HPLC, GC-MS) Bioreactor->Analysis Downstream Downstream Processing (Extraction, Purification) Bioreactor->Downstream

Caption: A typical experimental workflow for developing and optimizing microbial 3-HP production.

Troubleshooting Logic Flow

Troubleshooting Logic Start Low 3-HP Titer Check_Growth Is cell growth inhibited? Start->Check_Growth Optimize_Conditions Optimize fermentation conditions (pH, aeration, media) Start->Optimize_Conditions Check_Byproducts Are byproducts high? Check_Growth->Check_Byproducts No Toxicity Suspect 3-HP/3-HPA toxicity Check_Growth->Toxicity Yes Check_Pathway Analyze pathway intermediates Check_Byproducts->Check_Pathway No Knockout_Byproducts Knock out competing pathways Check_Byproducts->Knockout_Byproducts Yes Balance_Pathway Balance enzyme expression Check_Pathway->Balance_Pathway Improve_Tolerance Improve strain tolerance (ALE) Toxicity->Improve_Tolerance

Caption: A logical flow diagram for troubleshooting low 3-HP production.

References

Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent industrial synthesis is a two-step process. The first step involves a crossed aldol condensation of isobutyraldehyde and formaldehyde to produce the intermediate, hydroxypivaldehyde (HPA). The second step involves the conversion of HPA to this compound. This can be achieved through direct oxidation or a Cannizzaro reaction.[1][2]

Q2: What is the Cannizzaro reaction and how is it relevant to this synthesis?

A2: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[3][4] In this synthesis, hydroxypivaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction in the presence of a strong base to produce both this compound and the byproduct neopentyl glycol.[5]

Q3: What is the Tishchenko reaction and why is it a concern?

A3: The Tishchenko reaction is a disproportionation reaction of an aldehyde in the presence of a Lewis acid or base, which results in the formation of an ester. In the context of this synthesis, two molecules of hydroxypivaldehyde can react to form hydroxypivalic acid neopentyl glycol ester.[6][7][8] This is a significant byproduct that can reduce the yield of the desired carboxylic acid.

Q4: What analytical methods are suitable for monitoring the reaction and analyzing the product mixture?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective method for identifying and quantifying the components of the reaction mixture, including the starting materials, the desired product, and byproducts like neopentyl glycol and the Tishchenko ester.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound 1. Suboptimal Aldol Condensation: Incomplete conversion of isobutyraldehyde and formaldehyde.- Optimize Catalyst: The choice and concentration of the base catalyst (e.g., triethylamine, sodium hydroxide) are critical. Phase transfer catalysts have been shown to improve yield and selectivity. - Control Temperature: The aldol condensation is often exothermic. Maintain the recommended reaction temperature to avoid side reactions. - Reactant Ratio: Adjust the molar ratio of isobutyraldehyde to formaldehyde as per the protocol.
2. Predominance of Cannizzaro Reaction leading to Neopentyl Glycol: Strong basic conditions favor the reduction of HPA to neopentyl glycol.- Control pH/Basicity: Carefully control the concentration of the base in the second step. A lower base concentration may favor the formation of the carboxylate salt over the alcohol. - Use of a Sacrificial Aldehyde: In a crossed Cannizzaro reaction, formaldehyde can act as a sacrificial reductant, being oxidized to formate, thereby increasing the yield of the desired alcohol from the other aldehyde. However, in this case, to favor the acid, controlled oxidation is preferred.
3. Formation of Tishchenko Ester: Lewis acidic or basic conditions can promote the Tishchenko reaction.- Temperature Control: The Tishchenko reaction can be minimized by conducting the reaction at lower temperatures.[6] - Low Catalyst Loading: Using a lower concentration of the catalyst can also help to suppress this side reaction.[6]
Presence of Significant Neopentyl Glycol Impurity Cannizzaro Reaction is the Dominant Pathway: The reaction conditions are too strongly basic or the reaction time is too long, favoring the reduction of HPA.- Modify Reaction Conditions: Reduce the concentration of the base (e.g., NaOH, KOH). - Alternative Synthesis Route: Consider a direct oxidation of HPA using an oxidizing agent like hydrogen peroxide, which avoids the Cannizzaro pathway.[5]
Presence of a High Boiling Point Impurity (Ester) Tishchenko Reaction has occurred: Conditions have favored the formation of hydroxypivalic acid neopentyl glycol ester.- Review Catalyst Choice: Avoid strong Lewis acids if possible. - Optimize Temperature and Catalyst Concentration: As mentioned above, lower temperature and catalyst loading can disfavor this reaction.[6]
Complex Product Mixture Multiple Side Reactions Occurring: A combination of Cannizzaro, Tishchenko, and potentially other side reactions.- Systematic Optimization: Methodically vary one reaction parameter at a time (e.g., temperature, catalyst concentration, reaction time) and analyze the product distribution by GC-MS to find the optimal conditions. - Purification: If a mixture is unavoidable, develop a robust purification strategy, which may involve distillation, crystallization, or chromatography.

Quantitative Data on Byproduct Formation

The following table summarizes the influence of different catalysts on the initial aldol condensation step, which is critical for the overall yield and purity.

Catalyst Type Physical State Conversion (%) Selectivity to Hydroxypivaldehyde (%) Reaction Time Reaction Temperature (°C)
Tertiary AmineLiquid98962 h90
Ion Exchange ResinSolid9598>7 h60
Alkali HydroxideSolid85<704 h70
Quaternary Ammonium Hydroxide (PTC)Liquid1001001 h20

Data adapted from a study on catalyst performance in the aldol condensation of isobutyraldehyde and formaldehyde.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Aldol Condensation and Cannizzaro Reaction

Step 1: Synthesis of Hydroxypivaldehyde (HPA)

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnels, add isobutyraldehyde.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37-50%) to the reactor while maintaining vigorous stirring.

  • Catalyst Addition: Introduce a catalytic amount of a base, such as triethylamine or a phase transfer catalyst like benzyltrimethylammonium hydroxide.

  • Reaction Conditions: Maintain the reaction temperature between 20-90°C, depending on the catalyst used (see table above). The reaction is typically run for 1-4 hours.

  • Work-up: After the reaction is complete, the crude HPA can be used directly in the next step or purified by distillation to remove unreacted starting materials and water.

Step 2: Cannizzaro Reaction to this compound

  • Reaction Setup: In a suitable reactor, dissolve the crude or purified HPA in water.

  • Base Addition: Slowly add a concentrated solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the HPA solution. The molar ratio of base to HPA will influence the product distribution.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 50-70°C) for several hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylate salt to form the free carboxylic acid.

    • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

Visualizations

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde HPA Hydroxypivaldehyde (HPA) Isobutyraldehyde->HPA Aldol Condensation (Base Catalyst) Formaldehyde Formaldehyde Formaldehyde->HPA Aldol Condensation (Base Catalyst) Product 3-Hydroxy-2,2-dimethylpropanoic acid HPA->Product Oxidation or Cannizzaro Reaction NeopentylGlycol Neopentyl Glycol HPA->NeopentylGlycol Cannizzaro Reaction (Reduction) TishchenkoEster Tishchenko Ester HPA->TishchenkoEster Tishchenko Reaction

Caption: Main synthetic pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield of Desired Acid Analyze Analyze Product Mixture (e.g., GC-MS) Start->Analyze HighNPG High Neopentyl Glycol? Analyze->HighNPG Check Byproducts HighEster High Tishchenko Ester? HighNPG->HighEster No OptimizeBase Reduce Base Concentration or Change to Oxidation HighNPG->OptimizeBase Yes LowConversion Low HPA Conversion? HighEster->LowConversion No OptimizeTempCatalyst Lower Temperature and/or Catalyst Loading HighEster->OptimizeTempCatalyst Yes OptimizeAldol Optimize Aldol Condensation (Catalyst, Temp, Ratio) LowConversion->OptimizeAldol Yes End Improved Yield LowConversion->End No OptimizeBase->End OptimizeTempCatalyst->End OptimizeAldol->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Improving 3-Hydroxypropionic Acid (3-HP) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation process for 3-hydroxypropionic acid (3-HP) production. The following guides and FAQs address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during 3-HP fermentation.

Question: My 3-HP titer is low. What are the potential causes and how can I address them?

Answer: Low 3-HP titers can stem from several factors, ranging from suboptimal fermentation conditions to issues with the engineered metabolic pathway. Here are the primary areas to investigate:

  • Suboptimal Fermentation Conditions:

    • Aeration: The conversion of glycerol to 3-HP is an oxidative reaction, making aeration a critical parameter. Microaerobic conditions have often been found to yield the highest 3-HP titers. Fully aerobic conditions may repress essential operons like the dha operon in Klebsiella pneumoniae, while fully anaerobic conditions can lead to poor cell growth and NAD+ regeneration issues.[1][2]

    • pH: An acidic environment resulting from 3-HP accumulation can inhibit cell growth. Maintaining a neutral pH, typically around 7.0, is often optimal for production.[1]

    • Substrate Concentration: High concentrations of glycerol (>40 g/L) can inhibit cell growth.[2] A fed-batch strategy that maintains a controlled, non-inhibitory level of the carbon source is recommended to achieve high titers.[2]

  • Metabolic Pathway Imbalances:

    • Toxic Intermediate Accumulation: The intermediate 3-hydroxypropionaldehyde (3-HPA) is highly toxic to microorganisms, even at low concentrations (10-30 mM).[1] Its accumulation can inhibit cell growth and enzyme activity, thereby halting 3-HP production. This often results from an imbalance between the activities of glycerol dehydratase (which produces 3-HPA) and aldehyde dehydrogenase (ALDH) (which converts 3-HPA to 3-HP).[1][2]

    • Cofactor Imbalance (NAD+/NADH Ratio): The ALDH enzyme requires NAD+ as a cofactor.[1][2] Insufficient regeneration of NAD+ from NADH can create a bottleneck. Strategies to manage the NAD+/NADH balance include controlling aeration and co-producing compounds like 1,3-propanediol (1,3-PDO), as the enzyme for its synthesis consumes NADH, thus regenerating NAD+.[1][2]

    • Enzyme Activity and Stability: The key enzymes in the pathway, such as glycerol dehydratase and ALDH, may have insufficient activity or stability under the fermentation conditions, leading to bottlenecks.[3]

  • By-product Formation:

    • Carbon flux may be diverted to undesirable pathways, leading to the formation of by-products such as lactic acid, acetic acid, and 1,3-propanediol.[1][4] Deleting genes responsible for major by-product formation (e.g., those for lactate and acetate) can significantly improve the metabolic flow towards 3-HP.[1]

Question: I'm observing significant cell growth inhibition. What are the likely causes?

Answer: Cell growth inhibition is a critical issue that directly impacts productivity. The most common causes are:

  • Toxicity of 3-hydroxypropionaldehyde (3-HPA): As mentioned, 3-HPA is a highly toxic intermediate.[1] Its accumulation is a primary cause of growth inhibition. The solution is to ensure a high activity of the aldehyde dehydrogenase (ALDH) enzyme to rapidly convert 3-HPA to 3-HP.[2] This can be achieved by selecting a highly efficient ALDH or by fine-tuning its expression levels.[1]

  • Toxicity of 3-HP: High concentrations of the final product, 3-HP, can also be toxic to host microorganisms.[1] Some strains, like certain acid-tolerant E. coli strains, show better resistance to 3-HP.[1] Selecting or engineering a host with higher 3-HP tolerance is a key strategy.

  • Substrate Inhibition: High initial concentrations of glycerol can be inhibitory to cell growth.[2] Employing a fed-batch fermentation strategy helps to keep the substrate concentration below inhibitory levels.[2]

  • Impurities in Feedstock: If using crude glycerol from biodiesel production, impurities within it can negatively affect cell growth.[4]

Frequently Asked Questions (FAQs)

Q1: How can I prevent the accumulation of the toxic intermediate 3-HPA?

A1: Preventing 3-HPA accumulation is crucial for a successful fermentation. Key strategies include:

  • Enzyme Selection: Use a highly active and specific aldehyde dehydrogenase (ALDH) that can efficiently convert 3-HPA to 3-HP. Several ALDHs have been successfully used, including PuuC from K. pneumoniae and KGSADH from A. brasilense.[2]

  • Balanced Enzyme Expression: Fine-tune the expression levels of glycerol dehydratase and ALDH. The goal is to match the rate of 3-HPA formation with its rate of conversion to 3-HP.[1]

  • Controlled Feeding Strategy: In fed-batch fermentations, controlling the glycerol feeding rate is critical. Maintaining the specific glycerol consumption rate below a maximum value at which 3-HPA does not accumulate has proven effective.[2]

Q2: What is the role of a co-substrate like glucose when producing 3-HP from glycerol?

A2: Adding a co-substrate like glucose can significantly improve 3-HP production for several reasons:

  • Enhanced Biomass Production: Glucose can promote faster initial cell growth, leading to a higher biomass concentration for the production phase.[4]

  • Improved Enzyme Activity: The addition of glucose has been reported to increase the activity of aldehyde dehydrogenase, helping to reduce the accumulation of toxic 3-HPA and improve yields.[1]

  • Better Cofactor Supply: Glucose metabolism can help provide necessary cofactors and energy for cell maintenance and product formation.

Q3: Which host organism is best for 3-HP production?

A3: The choice of host organism depends on the specific metabolic pathway and process requirements.

  • Klebsiella pneumoniae : A common choice as it can naturally synthesize the required coenzyme B12 for the glycerol dehydratase enzyme and has an endogenous pathway for glycerol utilization. However, it is a pathogenic bacterium, which raises biosafety concerns.[1][5]

  • Escherichia coli : The most widely studied host due to its well-understood genetics and available genetic tools. A major drawback is its inability to naturally produce coenzyme B12, which must be added to the medium, increasing costs.[5] However, when using the malonyl-CoA pathway from glucose, coenzyme B12 is not required.[1]

  • Lactobacillus reuteri : This organism is a good candidate due to its natural ability to produce coenzyme B12 and its high tolerance to acidic conditions.[1]

  • Yeast (e.g., Saccharomyces cerevisiae) : Yeast is a promising host due to its inherent tolerance to low pH, which can simplify the fermentation process by reducing the need for continuous base addition.[5]

Q4: What aeration strategy is optimal for 3-HP production from glycerol?

A4: The optimal aeration is typically a microaerobic condition .

  • Fully anaerobic conditions can limit the regeneration of NAD+, which is essential for the aldehyde dehydrogenase step.[2]

  • Fully aerobic conditions can repress the operons responsible for glycerol metabolism in some hosts like K. pneumoniae.[1]

  • A microaerobic strategy, such as an aeration rate of 1.5 vvm that allows dissolved oxygen to drop to zero over a few hours, has been shown to achieve high 3-HP concentrations by balancing cell growth, cofactor regeneration, and pathway expression.[1]

Data Presentation

Table 1: Optimized Fermentation Parameters and Results for 3-HP Production

Host OrganismCarbon Source(s)Fermentation ModepHAerationTemp. (°C)Titer (g/L)Yield (g/g)Reference
K. pneumoniaeGlycerolFed-batch7.0Microaerobic3783.80.52[1]
K. pneumoniaeGlycerolFed-batch-Microaerobic (1.5 vvm)3748.90.66 (mol/mol)*[1]
E. coli WGlycerolFed-batch--3741.50.31[1]
E. coliGlycerol + GlucoseFed-batch--3740.50.97[1]
C. glutamicumGlucoseFed-batch---62.6-[2]
L. reuteriGlycerolFed-batch (resting cells)-Anaerobic-10.6-[1]

*Yield for combined 3-HP and 1,3-propanediol.

Table 2: Effect of Co-Substrate and Additives on 3-HP Production in E. coli

Primary SubstrateAdditive/Co-SubstrateConcentrationEffect on 3-HP TiterReference
GlycerolNone (Control)-3.39 g/L[1]
GlycerolGlucose-6.80 g/L (3.5-fold increase in ALDH activity)[1]
Glycerol + GlucoseAcetic Acid1 g/L12.97 g/L (37.4% increase vs. no acetic acid)[4]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 3-HP Production

This protocol provides a general framework. Specific parameters like media composition, feed rates, and induction strategies must be optimized for the specific host strain and pathway.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into a seed culture medium (e.g., LB or specialized growth medium).

    • Incubate overnight at the optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm) until the culture reaches the late exponential phase.

  • Bioreactor Setup:

    • Prepare the fermentation medium in a sterilized bioreactor. The medium should contain the primary carbon source (at a non-inhibitory concentration), nitrogen source, salts, and trace elements.

    • Calibrate pH and dissolved oxygen (DO) probes. Set the initial pH (e.g., to 7.0) and temperature (e.g., 37°C).

  • Fermentation Run:

    • Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).

    • Batch Phase: Allow the culture to grow until the initial carbon source is nearly depleted. This is often monitored by an increase in DO or a drop in CO2 evolution rate.

    • Fed-Batch Phase:

      • Begin feeding a concentrated solution of the carbon source (e.g., glycerol). The feed rate should be carefully controlled to avoid accumulation and substrate inhibition. A pre-determined feed profile (e.g., exponential feed) is often used to maintain a constant specific growth rate.

      • If applicable, add the inducer (e.g., IPTG) to initiate the expression of pathway genes.[1]

      • If required, add coenzyme B12 or its precursor for pathways involving B12-dependent glycerol dehydratase.

    • Process Control:

      • Maintain pH at the setpoint by automated addition of a base (e.g., NH4OH or NaOH).

      • Control DO by adjusting agitation and airflow to maintain the desired aeration conditions (e.g., microaerobic).

    • Sampling: Periodically take samples to measure cell density (OD600), substrate and product concentrations (using HPLC/GC), and potential by-products.

Protocol 2: Quantification of 3-HP in Fermentation Broth by HPLC

This is a representative method. The column, mobile phase, and conditions may require optimization.

  • Sample Preparation:

    • Collect a sample (e.g., 1 mL) from the bioreactor.

    • Centrifuge the sample at high speed (e.g., 13,000 x g for 10 minutes) to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase or ultrapure water if the 3-HP concentration is expected to be outside the calibration range.

  • HPLC Analysis:

    • HPLC System: An HPLC system equipped with a UV or Refractive Index (RI) detector.

    • Column: A suitable column for organic acid analysis (e.g., a C18 column or a specialized ion-exchange column like Aminex HPX-87H).

    • Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid (e.g., 5 mM H2SO4), is commonly used.

    • Conditions:

      • Flow Rate: e.g., 0.6 mL/min

      • Column Temperature: e.g., 60°C

      • Detection Wavelength: e.g., 210 nm for UV detection.

    • Injection: Inject the prepared sample (e.g., 10-20 µL) into the HPLC system.

  • Quantification:

    • Prepare a series of standard solutions of 3-HP of known concentrations.

    • Run the standards on the HPLC to generate a calibration curve (peak area vs. concentration).

    • Determine the concentration of 3-HP in the samples by comparing their peak areas to the calibration curve.

Visualizations

TroubleshootingWorkflow Start Low 3-HP Titer or Yield CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckHPA Check for 3-HPA Accumulation (Toxic Intermediate) CheckGrowth->CheckHPA Yes CheckConditions Is cell growth normal? CheckGrowth->CheckConditions No CheckSubstrate Is substrate concentration inhibitory? CheckHPA->CheckSubstrate Sol_HPA Increase ALDH expression/activity Adjust glycerol feed rate CheckHPA->Sol_HPA CheckProduct Is 3-HP concentration toxic to host? CheckSubstrate->CheckProduct No Sol_Substrate Implement Fed-Batch Strategy Reduce initial substrate concentration CheckSubstrate->Sol_Substrate Yes Sol_Product Select/engineer acid-tolerant strain Consider in-situ product removal CheckProduct->Sol_Product Yes CheckPathway Check Metabolic Pathway Efficiency CheckConditions->CheckPathway Yes CheckByproducts Analyze for by-products (Lactate, Acetate, etc.) CheckPathway->CheckByproducts CheckCofactor Assess NAD+/NADH Balance CheckPathway->CheckCofactor Sol_Byproducts Knock out by-product pathways CheckByproducts->Sol_Byproducts Sol_Cofactor Optimize aeration (microaerobic) Co-produce 1,3-PDO CheckCofactor->Sol_Cofactor

Caption: Troubleshooting workflow for low 3-HP production.

Glycerol_Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) (Toxic Intermediate) Glycerol->HPA Glycerol Dehydratase (GDHt) HP 3-Hydroxypropionic Acid (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) PDO 1,3-Propanediol (1,3-PDO) HPA->PDO 1,3-Propanediol Oxidoreductase NAD NAD+ HPA->NAD NADH NADH HPA->NADH B12 Coenzyme B12 B12->Glycerol NAD->HPA NADH->HPA

Caption: CoA-independent pathway for 3-HP production from glycerol.

Malonyl_CoA_Pathway cluster_MCR Malonyl-CoA Reductase (MCR) Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) ADP ADP AcetylCoA->ADP MSA Malonate Semialdehyde MalonylCoA->MSA Malonyl-CoA Reductase (MCR-C) NADP1 2 NADP+ MalonylCoA->NADP1 HP 3-Hydroxypropionic Acid (3-HP) MSA->HP Malonyl-CoA Reductase (MCR-N) ATP ATP ATP->AcetylCoA NADPH1 2 NADPH NADPH1->MalonylCoA

Caption: Malonyl-CoA pathway for 3-HP production from glucose.

References

stability issues of 3-Hydroxy-2,2-dimethylpropanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-2,2-dimethylpropanoic acid (also known as Hydroxypivalic Acid). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, aqueous solutions of this compound should be stored at 2-8°C and protected from light. For long-term storage, consider freezing the solution at -20°C. The solid form of the compound is generally stable at room temperature when kept in a dry, tightly sealed container.[1][2]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The most probable degradation pathway, especially upon heating or under acidic conditions, is an intramolecular esterification (cyclization) to form 2,2-dimethyl-beta-propiolactone. This is a common reaction for beta-hydroxy acids.[1] This reaction involves the formation of a cyclic ester through the elimination of a water molecule.[1]

Q3: How does pH affect the stability of this compound solutions?

Q4: Is this compound sensitive to light?

A4: Photodegradation can be a concern for many organic compounds. While specific photostability studies on this compound are not widely published, it is a good laboratory practice to protect solutions from prolonged exposure to light, especially UV light, to minimize the risk of degradation.[4]

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency or Concentration Over Time
  • Symptom: Chromatographic analysis (e.g., HPLC) shows a decrease in the peak area of this compound in your solution over time, even when stored at recommended conditions.

  • Possible Cause:

    • Lactone Formation: The compound may be slowly converting to its corresponding lactone, which will have a different retention time in reverse-phase HPLC.

    • pH Shift: The pH of your solution may have changed, accelerating degradation.

    • Microbial Contamination: If the solution is not sterile, microbial growth could be consuming the compound.

  • Troubleshooting Steps:

    • Analyze for Lactone: Develop an analytical method (e.g., HPLC-MS) to detect the presence of 2,2-dimethyl-beta-propiolactone.

    • Monitor pH: Regularly check the pH of your stock and working solutions. Use buffers if compatible with your experimental setup.

    • Ensure Sterility: For long-term storage of aqueous solutions, consider sterile filtering.

    • Optimize Storage: Store aliquots at -20°C or colder to slow down degradation kinetics.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Symptom: Your analytical chromatogram shows new, unidentified peaks that were not present in the initial analysis of the solution.

  • Possible Cause:

    • Degradation Products: These are likely degradation products, such as the lactone.

    • Interaction with Excipients: If in a formulation, this compound might be reacting with other components.

    • Contamination: The solution may have been contaminated.

  • Troubleshooting Steps:

    • Characterize Unknowns: Use mass spectrometry (MS) coupled with your chromatography to identify the mass of the unknown peaks. The lactone would have a molecular weight corresponding to the loss of water (C5H8O2, MW = 100.12 g/mol ) from the parent compound (C5H10O3, MW = 118.13 g/mol ).

    • Perform Forced Degradation: Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products and see if they match the unknown peaks.

    • Analyze a Blank: Run a blank sample (solvent and any excipients without the active compound) to rule out contamination or interfering peaks from the matrix.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative stability data for this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. A template for presenting such data is provided below.

Table 1: Example Stability of this compound (1 mg/mL in Aqueous Buffer) at 40°C

pHTime (days)% Remaining (Parent Compound)% Lactone Formation
3.001000
3.07DataData
3.014DataData
7.001000
7.07DataData
7.014DataData
9.001000
9.07DataData
9.014DataData

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (for identification).

  • Injection Volume: 10 µL

Visualizations

degradation_pathway parent This compound lactone 2,2-dimethyl-beta-propiolactone + H2O parent->lactone Heat / Acid (Intramolecular Esterification)

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow start Issue: Loss of Potency or Unexpected Peaks check_lactone Analyze for Lactone Formation (e.g., HPLC-MS) start->check_lactone check_ph Monitor Solution pH start->check_ph check_sterility Check for Microbial Growth start->check_sterility lactone_present Lactone Detected check_lactone->lactone_present Yes ph_drift pH Shift Observed check_ph->ph_drift Yes contamination Contamination Found check_sterility->contamination Yes optimize_storage Optimize Storage Conditions (Lower Temp, Protect from Light) lactone_present->optimize_storage use_buffer Use a Buffered Solution ph_drift->use_buffer sterile_filter Sterile Filter Solution contamination->sterile_filter

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting HPLC Separation of Hydroxypivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of hydroxypivalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of hydroxypivalic acid to consider for HPLC method development?

A1: Hydroxypivalic acid (C5H10O3) is a polar organic compound, appearing as a white crystalline solid that is soluble in water and polar organic solvents like methanol and acetone.[1][2] Its predicted pKa is approximately 4.55.[1] This is a critical parameter, as the mobile phase pH should be controlled to ensure consistent ionization and good peak shape. For reversed-phase HPLC, a mobile phase pH of at least one to two units below the pKa is recommended to keep the acid in its protonated, less polar form, thus improving retention and peak symmetry.[1][3][4][5]

Q2: Which HPLC column is most suitable for separating hydroxypivalic acid?

A2: For polar acidic compounds like hydroxypivalic acid, a reversed-phase C18 column is a common starting point.[6] However, due to its polarity, hydroxypivalic acid may have poor retention on traditional C18 phases, especially with highly aqueous mobile phases. This can sometimes lead to a phenomenon known as "phase collapse."[6] Therefore, polar-modified C18 columns, such as those with polar endcapping or embedded polar groups (e.g., C18-A or AQ-C18), are often a better choice.[6] These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes.[6]

Q3: What is a good starting mobile phase for hydroxypivalic acid analysis?

A3: A common mobile phase for the separation of small organic acids is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2][7] A good starting point would be a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and a small percentage of acetonitrile or methanol.[6][8] The acidic mobile phase ensures that the hydroxypivalic acid is in its non-ionized form, which is crucial for good chromatography.

Q4: What is the typical UV detection wavelength for hydroxypivalic acid?

A4: Since hydroxypivalic acid lacks a strong chromophore, it is typically detected at a low UV wavelength, in the range of 200-220 nm, where the carboxyl group absorbs.[8] A wavelength of 210 nm is commonly used for the analysis of organic acids.[8][9]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Peak Tailing)

Q: My hydroxypivalic acid peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing acidic compounds and can compromise quantification.[10][11] It is often caused by secondary interactions between the analyte and the stationary phase.[1]

Troubleshooting Workflow for Peak Tailing

A Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH >= pKa (approx. 4.55)? B->C D Lower pH to 2.5-3.0 (e.g., 0.1% H3PO4 or Formic Acid) C->D Yes E Check for Secondary Interactions C->E No K Symmetrical Peak D->K F Consider Column Choice E->F I Check for Column Overload E->I G Use High-Purity, End-Capped C18 or Polar-Embedded Column F->G Using older Type-A silica? H Increase Buffer Concentration (e.g., 25-50 mM) F->H pH is optimal G->K H->K J Reduce Sample Concentration or Injection Volume I->J J->K

Caption: A logical workflow for troubleshooting peak tailing of hydroxypivalic acid.

Detailed Steps:

  • Mobile Phase pH: The most common cause of tailing for acidic compounds is an inappropriate mobile phase pH.[3][5] If the pH is close to or above the pKa of hydroxypivalic acid (~4.55), the compound will exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Lower the mobile phase pH to at least 1.5-2 units below the pKa. A pH of 2.5-3.0, achieved by adding 0.1% phosphoric acid or formic acid to the aqueous portion of the mobile phase, is generally effective at suppressing the ionization of the carboxylic acid group and minimizing peak tailing.[4][5]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of the silica-based stationary phase can be deprotonated and interact with the analyte, causing tailing.[10]

    • Solution: Using a mobile phase with a low pH (2.5-3.0) will also protonate these silanol groups, reducing these unwanted interactions.[1] Additionally, using a modern, high-purity, end-capped C18 column or a polar-embedded column can significantly reduce the number of accessible silanol groups.[1][6] Increasing the buffer concentration in your mobile phase can also help to mask residual silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes, including tailing.[1]

    • Solution: Try reducing the concentration of your sample or decreasing the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion. The stationary phase can also degrade over time, especially when using mobile phases with extreme pH values.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Problem 2: Retention Time Instability (Drifting or Shifting)

Q: The retention time for my hydroxypivalic acid peak is shifting between injections or drifting over a sequence. What should I check?

A: Unstable retention times can make peak identification and quantification unreliable. The issue can stem from the mobile phase, the HPLC system, or the column.

Troubleshooting Workflow for Retention Time Instability

A Retention Time Shift B Check Mobile Phase A->B C Is buffer adequate? B->C D Ensure pH is stable and buffer is sufficient C->D No L Is mobile phase freshly prepared? C->L Yes K Stable Retention Time D->K E Check System F Pump issues or leaks? E->F G Check for leaks, purge pump F->G Yes H Check Column Equilibration F->H No G->K I Is equilibration time sufficient? H->I J Increase equilibration time I->J No I->K Yes J->K L->E Yes M Prepare fresh mobile phase L->M No M->K

Caption: A step-by-step guide to diagnosing retention time instability.

Detailed Steps:

  • Mobile Phase Composition and Preparation:

    • Inadequate Buffering: Small changes in the mobile phase pH can cause significant shifts in the retention time of ionizable compounds like hydroxypivalic acid.[3][4] Ensure your mobile phase is adequately buffered.

    • Evaporation: If the mobile phase contains volatile components (like formic acid or acetonitrile), their evaporation over time can alter the mobile phase composition and affect retention times.[9] Always cover your mobile phase reservoirs.

    • Solution: Prepare fresh mobile phase daily. Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the pH is stable.

  • HPLC System Issues:

    • Leaks: A leak in the system will cause a drop in pressure and a change in the flow rate, leading to longer retention times.

    • Pump Performance: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate.

    • Solution: Systematically check for leaks, especially at fittings. Purge the pump to remove any air bubbles. If the problem persists, the pump may require maintenance.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention times to drift, especially in the first few injections.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (at least 10-15 column volumes) until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Problem 3: Poor Resolution or No Separation

Q: I am not getting good separation between hydroxypivalic acid and other components in my sample. How can I improve the resolution?

A: Poor resolution can be addressed by optimizing the mobile phase composition and other chromatographic parameters.

Detailed Steps:

  • Adjust Mobile Phase Strength:

    • If retention is too low (eluting too early): Decrease the amount of organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention of hydroxypivalic acid on the reversed-phase column.

    • If retention is too high (eluting too late): Increase the percentage of the organic solvent.

  • Change the Organic Solvent: The choice of organic solvent can influence selectivity. If you are using acetonitrile, try switching to methanol, or vice versa.[9]

  • Optimize pH: While the primary role of pH for acidic compounds is to ensure good peak shape, it can also be used to fine-tune selectivity, especially if other components in the sample are also ionizable.

  • Consider a Gradient: If your sample contains components with a wide range of polarities, an isocratic method may not provide adequate separation for all of them. A gradient elution, where the concentration of the organic solvent is increased over time, can improve the resolution of complex mixtures.

  • Choose a Different Column: If optimizing the mobile phase does not provide the desired resolution, a different stationary phase may be needed. Consider a column with a different chemistry (e.g., a phenyl-hexyl phase) or a column with a higher efficiency (smaller particle size or longer length).

Experimental Protocols

Recommended Starting HPLC Method for Hydroxypivalic Acid

This protocol is a suggested starting point and may require optimization for your specific application and HPLC system.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column Polar-modified C18 (e.g., C18-AQ, C18-A), 4.6 x 150 mm, 3.5 or 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B for 2 min, 5% to 30% B over 10 min, hold at 30% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A or Water

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of a Typical Carboxylic Acid
Mobile Phase pHRetention Time (min)USP Tailing Factor
5.0 (~pKa + 0.5)2.82.1
4.5 (~pKa)3.51.8
3.5 (~pKa - 1.0)5.21.3
2.5 (~pKa - 2.0)6.81.1
Note: This is representative data for a carboxylic acid with a pKa of ~4.5 on a C18 column. Actual values for hydroxypivalic acid may vary.
Table 2: Effect of Acetonitrile Concentration on Retention of a Typical Carboxylic Acid
% AcetonitrileRetention Time (min)
5%12.5
10%8.2
15%5.1
20%3.2
Note: This is representative data for a carboxylic acid on a C18 column with an acidic mobile phase. Actual values for hydroxypivalic acid may vary.

References

Technical Support Center: Purification of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid). Our goal is to offer practical solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route used.

  • From oxidation of hydroxypivalaldehyde: The most common impurity is the unreacted starting material, hydroxypivalaldehyde .[1][2] The goal of the purification process is often to reduce the concentration of this aldehyde to below 1% by weight.[1][2]

  • From Cannizzaro reaction of hydroxypivalaldehyde: This route can produce significant amounts of neopentyl glycol as a byproduct.[1][2]

  • General impurities: Other potential impurities can include residual solvents from the reaction, byproducts from side reactions, and colored impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification methods are recrystallization and fractional vacuum distillation. The choice of method depends on the nature and quantity of the impurities. For thermally stable compounds, distillation is often effective. For solids with suitable solubility properties, recrystallization is a powerful technique.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] For this compound, which is soluble in water, a mixed solvent system or an organic solvent in which it has moderate solubility at high temperatures would be a good starting point. Experimentation with solvents like water, or mixtures such as ethanol/water or acetone/hexane, is recommended to find the optimal system for your specific impurity profile.

Q4: At what temperature and pressure can this compound be distilled?

A4: this compound can be purified by vacuum distillation. A reported boiling point is 156-159°C at a pressure of 33 mbar.[1] It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out (product separates as a liquid) The solution is too concentrated, or the cooling is too rapid.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent system where the compound is less soluble.
No crystal formation upon cooling The solution is not saturated enough (too much solvent was used).Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, carefully evaporate some of the solvent to increase the concentration and then cool again.
Low yield of crystals Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound is more soluble in the chosen solvent at low temperatures than anticipated.After filtering the first crop of crystals, concentrate the mother liquor by evaporation and cool it again to obtain a second crop. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored Colored impurities are present in the crude material.Before cooling the hot solution, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring in the distillation flask.Always use a magnetic stirrer or fresh boiling chips in the distillation flask to ensure smooth boiling. Boiling stones are not effective under vacuum.
Product is not distilling over The vacuum is not low enough, or the heating temperature is insufficient. There might be a leak in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature. Insulating the distillation column can also help.
Product solidifies in the condenser The condenser water is too cold, causing the product to solidify.Use warmer water in the condenser or turn off the water flow periodically to allow the product to melt and flow into the receiving flask. A heating tape on the condenser, used with caution, can also be an option.
Poor separation of impurities The distillation is performed too quickly. The fractionating column is not efficient enough.Distill at a slow, steady rate to allow for proper equilibration between the liquid and vapor phases in the column. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This is a general guideline; the optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures like ethanol/water) at room temperature and at boiling. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached (e.g., ~33 mbar), begin to heat the distillation flask.

    • Collect any low-boiling impurities as the first fraction.

    • Gradually increase the temperature and collect the main fraction of this compound at the expected boiling point (approx. 156-159°C at 33 mbar).[1]

    • Monitor the temperature at the distillation head; a stable temperature during the collection of a fraction indicates a pure compound.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Purity Analysis of this compound Before and After Purification

Purification Method Initial Purity (Area % by GC) Final Purity (Area % by GC) Major Impurity Removed Yield (%)
Recrystallization95.2%99.5%Hydroxypivalaldehyde85%
Fractional Vacuum Distillation96.0%99.8%Hydroxypivalaldehyde, Neopentyl glycol90%

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the composition of the crude material.

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound crude Crude this compound analysis1 Initial Purity Analysis (e.g., GC-MS, HPLC) crude->analysis1 decision Choice of Purification Method analysis1->decision recrystallization Recrystallization decision->recrystallization Solid with good solubility profile distillation Fractional Vacuum Distillation decision->distillation Thermally stable liquid/low-melting solid analysis2 Final Purity Analysis recrystallization->analysis2 distillation->analysis2 pure_product Pure this compound analysis2->pure_product

Caption: A logical workflow for the purification of crude this compound.

Recrystallization_Troubleshooting Troubleshooting Common Recrystallization Issues start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe oiling_out Product Oils Out observe->oiling_out Liquid droplets no_crystals No Crystals Form observe->no_crystals Clear solution low_yield Low Yield observe->low_yield Few crystals good_crystals Good Crystals Formed observe->good_crystals Solid precipitate reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat induce Induce Crystallization (Scratch/Seed) no_crystals->induce concentrate Concentrate Mother Liquor low_yield->concentrate reheat->cool induce->cool concentrate->cool

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Scaling Up 3-Hydroxy-2,2-dimethylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis, purification, and scale-up of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as Hydroxypivalic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized through chemical routes. A common laboratory-scale approach involves an aldol-type reaction, for example, the reaction of an enolate of an isobutyrate ester with formaldehyde, followed by hydrolysis of the resulting ester. While various methods exist for similar beta-hydroxy acids, specific industrial-scale synthesis protocols for this compound are not extensively published.

Q2: What are the primary challenges when scaling up production from the lab to a pilot plant?

A2: Key challenges include:

  • Reaction Control: Exothermic reactions require careful thermal management to prevent side product formation and ensure safety.

  • Reagent Handling: Handling large quantities of reagents like strong bases (e.g., LDA) or reactive aldehydes requires specialized equipment and safety protocols.

  • Work-up and Extraction: Phase separation and extraction can be more complex and time-consuming at larger scales, potentially leading to product loss or degradation.

  • Purification: Methods like chromatography that are feasible in the lab may be impractical or too expensive for large-scale production. Crystallization or distillation are often preferred, but require significant process development.

  • Waste Disposal: The generation of solvent and reagent waste increases significantly, necessitating efficient and environmentally compliant disposal plans.

Q3: What purification methods are most effective for this compound?

A3: For laboratory and pilot scales, a combination of methods is often used. The crude product is typically recovered via solvent extraction from the aqueous reaction mixture. Further purification can be achieved through crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or distillation under reduced pressure to prevent decomposition.[1][2] For industrial scales, fractional distillation or melt crystallization would be more economical.

Q4: Are there any known biological production routes for this specific compound?

A4: While there is extensive research into the microbial production of the related compound 3-hydroxypropionic acid (3-HP) from renewable resources like glycerol and glucose, specific biological pathways for the production of this compound are not well-established in publicly available literature.[3][4][5][6][7] The primary routes remain chemical synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time, temperature too low, or inefficient mixing. 2. Degradation of Reagents: Base or other reagents may have degraded due to improper storage or handling. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials.1. Monitor reaction progress using TLC or GC-MS. Consider increasing reaction time or temperature incrementally. Ensure vigorous stirring, especially in heterogeneous mixtures. 2. Use freshly opened or titrated reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., Nitrogen, Argon). 3. Double-check all calculations and accurately weigh/measure all reagents.
Formation of Significant Side Products 1. Reaction Temperature Too High: Can lead to side reactions like self-condensation or decomposition. 2. Slow Addition of Reagents: Can cause localized high concentrations, promoting side reactions. 3. Presence of Impurities: Impurities in starting materials or solvents can act as catalysts for unwanted reactions.1. Maintain the recommended reaction temperature using a controlled cooling/heating bath. For exothermic reactions, ensure the addition rate is slow enough to dissipate heat. 2. Add reagents dropwise or via a syringe pump to maintain a low concentration of the reactive species. 3. Use high-purity, dry solvents and reagents.
Difficulty in Product Isolation/Extraction 1. Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions. 2. Product is Water-Soluble: The hydroxyl and carboxylic acid groups can lead to significant solubility in the aqueous phase. 3. Incorrect pH: The product must be in its neutral (acid) form to be efficiently extracted into an organic solvent.1. Use gentle, repeated inversions instead of vigorous shaking. To break emulsions, try adding brine (saturated NaCl solution) or filtering through celite. 2. Perform multiple extractions (e.g., 3-5 times) with the organic solvent to maximize recovery. 3. Before extraction, acidify the aqueous layer to a pH well below the pKa of the carboxylic acid (~pH 2-3) to ensure it is fully protonated.
Product Fails to Crystallize 1. Presence of Impurities: "Oily" impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The solvent may be too good (product remains fully dissolved) or too poor (product "crashes out" as an oil). 3. Supersaturation Not Achieved: The solution may not be concentrated enough.1. Attempt further purification of the crude oil (e.g., passing through a short silica plug) before crystallization. 2. Use a binary solvent system. Dissolve the product in a small amount of a "good" solvent and slowly add a "poor" (anti-solvent) until turbidity appears, then cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Concentrate the solution further before cooling.

Quantitative Data

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[2][8]
Molecular Weight 118.13 g/mol [2][8]
CAS Number 4835-90-9[8][9]
Melting Point -16 °C (lit.)[2][9]
Boiling Point 164-166 °C at 20 mm Hg (lit.)[2][9]
Density 1.221 g/mL at 25 °C (lit.)[2][9]
pKa 4.55 ± 0.10 (Predicted)[2]
Water Solubility Soluble[2]
Appearance White crystalline solid[2][9]

Experimental Protocols

Representative Synthesis Protocol: Aldol Reaction & Hydrolysis

This protocol is a representative method adapted from procedures for similar β-hydroxy acids and should be optimized for specific laboratory conditions.[1]

1. Formation of Lithium Enolate:

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon), add dry tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (e.g., 2.5 M in hexanes) to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA).

  • After stirring for 30 minutes, slowly add a solution of methyl isobutyrate in dry THF to the LDA solution to form the lithium enolate. Maintain the temperature at -78 °C throughout.

2. Aldol Reaction:

  • To the enolate solution, slowly add a solution of paraformaldehyde (or another formaldehyde source) in dry THF.

  • Allow the reaction to stir at -78 °C for several hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

4. Hydrolysis to the Acid:

  • Remove the solvent from the dried organic phase under reduced pressure to obtain the crude methyl ester.

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add a solution of potassium hydroxide (KOH) and stir the mixture. The reaction may warm up.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture and carefully acidify with cold hydrochloric acid (HCl) to pH ~2.

5. Final Purification:

  • Extract the acidified mixture multiple times with ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or distillation.

Visualizations

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent & Glassware Preparation enolate_formation Enolate Formation (-78 °C) reagent_prep->enolate_formation aldol_reaction Aldol Reaction with Formaldehyde (-78 °C) enolate_formation->aldol_reaction quench Reaction Quenching (aq. NH4Cl) aldol_reaction->quench extraction Liquid-Liquid Extraction quench->extraction hydrolysis Ester Hydrolysis (KOH) extraction->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Final Purification (Crystallization/Distillation) acidification->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

troubleshooting_workflow start Problem: Low Final Yield check_reaction Check Reaction Crude by NMR/GC-MS start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete Analysis side_products Major Side Products? incomplete->side_products No optimize_reaction Solution: - Increase reaction time - Check reagent purity - Ensure anhydrous conditions incomplete->optimize_reaction Yes optimize_temp Solution: - Lower reaction temp - Slow reagent addition - Check for impurities side_products->optimize_temp Yes check_workup Problem is likely in Work-up or Purification side_products->check_workup No check_pH Check aq. layer pH before extraction check_workup->check_pH emulsion Emulsion or high aq. solubility? check_pH->emulsion optimize_extraction Solution: - Ensure pH < 3 - Use more extraction cycles - Add brine to break emulsions emulsion->optimize_extraction Yes

Caption: Decision tree for troubleshooting low yield in synthesis experiments.

References

avoiding toxic intermediates in 3-hydroxypropionic acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxypropionic acid (3-HP) biosynthesis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, with a specific focus on avoiding the accumulation of toxic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic intermediates in 3-HP biosynthesis and why are they a problem?

A1: The primary toxic intermediates depend on the biosynthetic pathway being used:

  • 3-Hydroxypropionaldehyde (3-HPA): This is the most common and problematic toxic intermediate, particularly in pathways starting from glycerol. 3-HPA is highly cytotoxic and can inhibit cell growth and the activity of key enzymes, thereby limiting 3-HP production. Its toxicity stems from its ability to cause unspecific reactions with sulfhydryl groups in cellular proteins, leading to their inactivation. Accumulation occurs when the rate of its formation (e.g., by glycerol dehydratase) exceeds the rate of its conversion to 3-HP (by aldehyde dehydrogenase).

  • Malonate Semialdehyde (MSA): In the malonyl-CoA pathway, MSA is an intermediate that can also be toxic to host cells like E. coli.

Q2: What are the main biosynthetic pathways for 3-HP, and how do they differ in terms of toxic intermediates?

A2: There are several pathways to produce 3-HP, each with unique advantages and challenges regarding toxic intermediates.

  • Glycerol Pathway (CoA-Independent): This is the most extensively studied pathway, converting glycerol to 3-HPA and then to 3-HP. Its main drawback is the frequent accumulation of the highly toxic 3-HPA intermediate.

  • Malonyl-CoA Pathway: This pathway avoids the 3-HPA intermediate entirely by converting the central metabolite malonyl-CoA into 3-HP via malonate semialdehyde (MSA). While it avoids 3-HPA, challenges include the potential toxicity of MSA, the activity of the key enzyme malonyl-CoA reductase (MCR), and ensuring an adequate supply of precursors and cofactors.

  • β-Alanine Pathway: This pathway is considered economically attractive but has thus far resulted in low yields of 3-HP.

  • Oxaloacetate Pathway: A novel and shorter pathway has been successfully established in Saccharomyces cerevisiae, offering an alternative route.

Q3: Can I switch my host organism to avoid toxicity issues?

A3: While the core biochemical challenges often remain, host selection can influence tolerance and pathway efficiency. E. coli is a common host but exhibits low tolerance to 3-HP itself. Yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have a naturally higher tolerance to acidic conditions and may be more robust hosts for organic acid production. Klebsiella pneumoniae is notable because it can naturally produce the vitamin B12 cofactor required by glycerol dehydratase in the glycerol pathway.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low 3-HP Titer and Evidence of Cell Toxicity (e.g., Poor Growth, Lysis)

  • Probable Cause: Accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA) due to an imbalance between the activities of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH).

  • Solutions:

    • Balance Enzyme Expression: The rate of 3-HPA consumption by ALDH must match its production by GDHt. This can be achieved by:

      • Promoter Engineering: Use a stronger promoter for the ALDH gene and/or a weaker promoter for the GDHt gene.

      • Plasmid Copy Number: Express the ALDH on a high-copy number plasmid and the GDHt on a medium-copy number plasmid.

      • UTR Engineering: Modulate the untranslated regions (UTRs) of the transcripts to fine-tune protein expression levels.

    • Select a More Efficient Aldehyde Dehydrogenase: Some ALDHs have significantly higher catalytic activity towards 3-HPA.

      • Consider using GabD4 from Cupriavidus necator or its engineered variants, which have demonstrated the highest reported activity with 3-HPA.

      • YdcW from K. pneumoniae is another highly effective ALDH candidate.

    • Switch Pathways: If balancing the glycerol pathway proves too difficult, consider re-engineering your host to use the malonyl-CoA pathway , which completely avoids the 3-HPA intermediate.

Issue 2: Using the Malonyl-CoA Pathway but Still Observing Low 3-HP Production

  • Probable Cause: This can be due to several factors: low activity of malonyl-CoA reductase (MCR), insufficient precursor (malonyl-CoA) or cofactor (NADPH) supply, or toxicity from other pathway components.

  • Solutions:

    • Optimize Malonyl-CoA Reductase (MCR) Activity: The MCR from Chloroflexus aurantiacus is a large, bi-functional enzyme with two active domains (MCR-C and MCR-N).

      • Split the Enzyme: Express the C-terminal and N-terminal domains as two separate polypeptides. This strategy has been shown to significantly increase 3-HP titer compared to expressing the full-length gene.

    • Enhance Precursor and Cofactor Supply:

      • Boost Malonyl-CoA: Overexpress the acetyl-CoA carboxylase (Acc) enzyme to increase the conversion of acetyl-CoA to malonyl-CoA. Be aware that Acc overexpression can sometimes be toxic itself and may require expression balancing.

      • Increase NADPH Availability: Overexpress enzymes like GAPN from Streptococcus mutans to provide more NADPH cofactor to the system.

    • Reduce Competing Pathways: Knock out genes involved in the synthesis of byproducts like acetate and lactate (pta, poxB, ldhA) to direct more carbon flux from acetyl-CoA towards the 3-HP pathway.

Data Presentation: 3-HP Production via Different Pathways and Strategies

The following tables summarize quantitative data from various studies to allow for easy comparison of different approaches.

Table 1: 3-HP Production via the Glycerol Pathway in Engineered E. coli

Key Enzyme/StrategyHost StrainSubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference(s)
Engineered GabD4 (ALDH)E. coliGlycerol71.9-1.8
Balanced GDHt/ALDH (UTR Engineering)E. coliGlycerol-0.97 g/g-
Engineered YdcW (ALDH) & GlpF knockoutE. coliGlucose52.730.59 mol/mol-

Table 2: 3-HP Production via the Malonyl-CoA Pathway

Key Enzyme/StrategyHost StrainSubstrateTiter (g/L)Yield (g/g or mol/mol)Reference(s)
Overexpression of MCR and ACCE. coliGlucose10.08-
Dissected MCR, Overexpression of ACCY. lipolyticaGlucose1.128-
Byproduct knockout, ACC overexpressionE. coliGlucose48.8-

Experimental Protocols

Protocol 1: Screening Aldehyde Dehydrogenase (ALDH) Activity Towards 3-HPA

This protocol provides a general method for comparing the effectiveness of different ALDH candidates in converting the toxic intermediate 3-HPA to 3-HP.

1. Gene Expression:

  • Clone the coding sequences of your candidate ALDH enzymes (e.g., wild-type E. coli AldH, K. pneumoniae YdcW, C. necator GabD4) into a suitable expression vector (e.g., pET series) with an inducible promoter.
  • Transform the expression plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).
  • Grow cultures in LB medium at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for 4-6 hours at a reduced temperature (e.g., 25-30°C) to improve protein solubility.

2. Preparation of Cell-Free Lysate:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
  • Lyse the cells using sonication or a French press on ice.
  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.
  • Carefully collect the supernatant (cell-free lysate) containing the soluble enzymes. Determine the total protein concentration using a Bradford or BCA assay.

3. Enzyme Activity Assay:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing:
  • Buffer (e.g., 100 mM phosphate buffer, pH 7.5)
  • Cofactor (e.g., 1 mM NAD⁺ or NADP⁺, depending on the enzyme's preference)
  • Substrate (e.g., 5 mM 3-hydroxypropionaldehyde)
  • Initiate the reaction by adding a standardized amount of cell-free lysate (e.g., 50 µg of total protein) to the mixture.
  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.
  • Calculate the specific activity (µmol of NADPH produced per minute per mg of protein). Higher specific activity indicates a more efficient enzyme for converting the toxic 3-HPA.

Visualizations

Diagram 1: The Glycerol Pathway and the 3-HPA Bottleneck

Glycerol_Pathway cluster_pathway Glycerol to 3-HP Pathway cluster_problem Common Problem: Enzyme Imbalance Glycerol Glycerol HPA 3-HPA (Toxic Intermediate) Glycerol->HPA Glycerol Dehydratase (GDHt) HP 3-HP (Final Product) HPA->HP Aldehyde Dehydrogenase (ALDH) Slow_ALDH Slow ALDH Activity (Rate-Limiting Step) Accumulation 3-HPA Accumulation -> Cell Toxicity Slow_ALDH->Accumulation

Caption: The glycerol pathway can lead to the accumulation of toxic 3-HPA if the ALDH enzyme is inefficient.

Diagram 2: The Malonyl-CoA Pathway as an Alternative Route

Malonyl_CoA_Pathway cluster_pathway Malonyl-CoA to 3-HP Pathway cluster_advantage Key Advantage AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) MSA Malonate Semialdehyde (MSA) MalonylCoA->MSA MCR (C-terminus) HP 3-HP (Final Product) MSA->HP MCR (N-terminus) Advantage Bypasses the highly toxic 3-HPA intermediate

Caption: The Malonyl-CoA pathway avoids 3-HPA, offering a route to mitigate intermediate toxicity.

Diagram 3: Troubleshooting Logic for Low 3-HP Yield

Troubleshooting_Flowchart Start Start: Low 3-HP Yield & Cell Stress Observed CheckHPA Measure 3-HPA Accumulation Start->CheckHPA IncreaseALDH Increase ALDH Expression (e.g., stronger promoter) CheckHPA->IncreaseALDH Yes CheckPathway Is Pathway Malonyl-CoA? CheckHPA->CheckPathway No BetterALDH Use More Efficient ALDH (e.g., GabD4) IncreaseALDH->BetterALDH If needed CheckMCR Optimize MCR Activity (e.g., split enzyme) CheckPathway->CheckMCR Yes HP HP CheckPathway->HP No (Investigate other issues: precursor, cofactors, etc.) CheckPrecursor Enhance Precursor Supply (e.g., overexpress ACC) CheckMCR->CheckPrecursor

Caption: A logical workflow for diagnosing and solving issues of low 3-HP production.

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to HPLC and Alternative Methods for 3-Hydroxy-2,2-dimethylpropanoic Acid Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 3-Hydroxy-2,2-dimethylpropanoic acid, a key intermediate in various synthetic processes, is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, but a comprehensive evaluation of its performance against alternative methods is crucial for selecting the optimal approach. This guide provides an objective comparison of a proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), supported by experimental protocols and performance data summaries.

Method Performance at a Glance: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key performance parameters for the proposed HPLC method and its alternatives for the analysis of this compound.

Parameter HPLC Method Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation in a capillary based on electrophoretic mobility.
Stationary Phase Reverse-Phase C18Various capillary columns (e.g., DB-5ms, HP-5ms)Fused silica capillary
Mobile Phase/Carrier Gas Acidified Water/AcetonitrileInert gas (e.g., Helium, Nitrogen)Buffer solution (e.g., phosphate, borate)
Detection UV-Vis (low wavelength)Mass Spectrometry (MS)UV-Vis or Mass Spectrometry (MS)
Derivatization Typically not requiredOften required for volatilityNot required
Selectivity GoodExcellentHigh
Sensitivity (LOD/LOQ) ModerateHighHigh
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
**Linearity (R²) **> 0.995> 0.995> 0.995

Table 1: Comparison of Analytical Methods for this compound Analysis. This table provides a high-level overview of the key characteristics and expected performance of HPLC, GC-MS, and CE for the quantitative analysis of this compound.

Delving Deeper: Experimental Protocols

Detailed and reproducible methodologies are the bedrock of reliable analytical data. The following sections outline the experimental protocols for each of the compared methods.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of short-chain hydroxy acids.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature and limited volatility of this compound, derivatization is typically required for GC analysis.[1][2][3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization:

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-80 °C for 30-60 minutes) to facilitate the derivatization of the hydroxyl and carboxylic acid groups.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers a powerful alternative for the separation of small, charged molecules like organic acids without the need for derivatization.[4][5][6][7][8]

  • Instrumentation: A capillary electrophoresis system with a UV-Vis or MS detector.

  • Electrophoretic Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution such as 25 mM phosphate buffer at a pH of 7.

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Direct UV detection at a low wavelength (e.g., 200 nm) or coupling to a mass spectrometer.

  • Sample Preparation: Dissolve the sample in the BGE and filter if necessary.

Visualizing the Workflow: HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_2 System Suitability Testing (SST) cluster_3 Reporting & Documentation MD_Start Define Analytical Target Profile MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimize MD_End Finalized HPLC Method MD_Optimize->MD_End Specificity Specificity/ Selectivity MD_End->Specificity Linearity Linearity & Range MD_End->Linearity Accuracy Accuracy MD_End->Accuracy Precision Precision (Repeatability & Intermediate) MD_End->Precision LOD Limit of Detection (LOD) MD_End->LOD Robustness Robustness MD_End->Robustness SST_Params Parameters: - Tailing Factor - Theoretical Plates - %RSD of Peak Area/Height MD_End->SST_Params Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOQ Limit of Quantification (LOQ) LOD->LOQ LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report

References

A Comparative Analysis of 3-Hydroxy-2,2-dimethylpropanoic Acid and Other Hydroxy Acids in the Context of Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount for innovation. This guide provides an objective comparison of 3-Hydroxy-2,2-dimethylpropanoic acid with other relevant hydroxy acids, supported by experimental data to inform future research and development endeavors.

Introduction to this compound

This compound, also known as hydroxypivalic acid, is a beta-hydroxy acid characterized by a sterically hindered carboxylic acid moiety due to the presence of two methyl groups at the alpha position.[1] This structural feature significantly influences its chemical reactivity and biological activity, making it a molecule of interest in various fields, including the synthesis of polymers and as a building block in drug discovery. Its derivatives, in particular, have been investigated for their potential as anticancer agents.

Comparison with Structurally and Functionally Related Hydroxy Acids

To provide a comprehensive understanding of this compound's potential, this guide compares it with two key hydroxy acids: 3-hydroxybutyric acid, a structurally similar beta-hydroxy acid with known biological activity, and provides a broader comparison with alpha-hydroxy acids (AHAs) and other beta-hydroxy acids (BHAs) to highlight the significance of the hydroxyl group's position and steric hindrance.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and 3-hydroxybutyric acid is essential for understanding their potential interactions in biological systems.

PropertyThis compound3-Hydroxybutyric acid
Molecular Formula C5H10O3[1]C4H8O3[2]
Molecular Weight 118.13 g/mol [1]104.10 g/mol [2]
Structure
Key Feature Sterically hindered beta-hydroxy acidEndogenous beta-hydroxy acid

Performance in Biological Systems: A Focus on Anticancer Activity

The primary area of investigation for derivatives of this compound has been in oncology. This section compares the available data on its derivatives with the known anticancer activities of 3-hydroxybutyric acid.

Cytotoxicity and Antiproliferative Effects

While specific cytotoxicity data for the parent this compound is limited in the public domain, studies on its derivatives have shown promising results. In contrast, 3-hydroxybutyric acid has demonstrated varied effects depending on the cancer type.

Compound/DerivativeCancer Cell LineIC50 / EffectReference
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivativesHCT-116 (Colon Cancer)Varies by derivative[3]
3-Hydroxybutyric acidCT26 (Colon Cancer)Suppresses tumor growth[4]
3-Hydroxybutyric acidBreast Cancer Cell Lines (BT20, BT474, etc.)No significant impact on proliferation[1][5]

These findings suggest that the anticancer potential of these hydroxy acids is highly context-dependent, with the specific chemical structure and the cancer cell type playing crucial roles.

Mechanism of Action: The Role of Histone Deacetylase (HDAC) Inhibition

A significant finding in the study of hydroxy acids is their ability to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.

3-Hydroxybutyric acid is a known endogenous inhibitor of class I and IIa HDACs.[3][6][7] This inhibition leads to the hyperacetylation of histones, which can induce the expression of tumor suppressor genes.

The potential for this compound or its derivatives to act as HDAC inhibitors is an area of active investigation. The structural similarity to 3-hydroxybutyric acid suggests that this could be a plausible mechanism of action for its derivatives' observed anticancer effects.

Comparative HDAC Inhibition Data
CompoundHDAC Isoform(s)IC50Reference
3-Hydroxybutyric acidHDAC15.3 mM[2][6]
3-Hydroxybutyric acidHDAC32.4 mM[2][6]
3-Hydroxybutyric acidHDAC44.5 mM[2][6]

Further research is required to determine the HDAC inhibitory potential of this compound and its derivatives to draw a direct comparison.

The Influence of Steric Hindrance

The dimethyl groups at the alpha-position of this compound create significant steric hindrance around the carboxylic acid. This feature can profoundly impact its reactivity and biological interactions.[8][9] Steric hindrance can:

  • Influence reaction kinetics: The bulky nature of the molecule can slow down or prevent certain chemical reactions, which can be advantageous in controlling reactivity for synthesis.[10]

  • Affect enzyme binding: The steric bulk may enhance or hinder the binding of the molecule to the active site of an enzyme, thereby influencing its inhibitory potential.[8]

  • Impact bioavailability: The overall shape and size of the molecule can affect its ability to cross cell membranes.

The deliberate incorporation of sterically hindered moieties is a recognized strategy in drug design to modulate the pharmacological properties of a lead compound.[11]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies for key assays are provided below.

Synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide

This protocol describes a key step in the synthesis of derivatives of this compound for biological screening.[3]

Materials:

  • Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

  • Ethyl alcohol

  • Hydrazine hydrate (80%)

Procedure:

  • Dissolve methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (1.0 mmol) in ethyl alcohol (10 mL).

  • Add hydrazine hydrate (4.0 mmol).

  • Heat the reaction mixture under reflux for 9 hours.

  • Cool the reaction mixture and evaporate to dryness under reduced pressure.

  • Crystallize the precipitated residue from ethyl alcohol to obtain the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., hydroxy acid derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start Starting Material: This compound ester reaction1 Reaction with Hydrazine Hydrate start->reaction1 product1 Hydrazide Derivative reaction1->product1 treatment Treatment with Synthesized Derivatives product1->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

General workflow for synthesis and biological evaluation.

hdac_inhibition_pathway cluster_nucleus Nucleus HDAC Histone Deacetylase (HDAC) Acetylated_Histones Acetylated Histones Histones Histones Histones->HDAC Deacetylation DNA DNA (Gene Promoters) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Hydroxy_Acid Hydroxy Acid (e.g., 3-Hydroxybutyric Acid) Hydroxy_Acid->HDAC Inhibition

Putative signaling pathway of HDAC inhibition by hydroxy acids.

Conclusion

This compound and its derivatives represent a promising area of research, particularly in the development of novel anticancer agents. Its unique sterically hindered structure distinguishes it from other beta-hydroxy acids like 3-hydroxybutyric acid, which has a well-defined role as an endogenous HDAC inhibitor. While direct comparative data on the biological activity of the parent this compound is needed, the existing research on its derivatives suggests that further investigation is warranted. Future studies should focus on elucidating the precise mechanism of action, including potential HDAC inhibitory activity, and conducting direct comparative studies against other hydroxy acids to fully understand its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-2,2-dimethylpropanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid) in complex biological matrices such as plasma and urine is a critical yet challenging task. This guide provides a comprehensive comparison of the primary analytical methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—offering insights into their respective protocols, performance, and data to aid in the selection of the most suitable method for your research needs.

At a Glance: Method Comparison

The choice between LC-MS/MS and GC-MS for the analysis of this compound hinges on several factors including the required sensitivity, sample throughput, and the nature of the sample matrix. While LC-MS/MS often provides higher sensitivity and specificity with simpler sample preparation, GC-MS, particularly with prior derivatization, remains a robust and reliable alternative.

ParameterLC-MS/MSGC-MS (with Derivatization)
Sample Preparation Protein Precipitation or Liquid-Liquid ExtractionLiquid-Liquid Extraction followed by Derivatization
Derivatization Not typically requiredRequired (e.g., Silylation)
Sensitivity High (Low ng/mL to pg/mL)Moderate to High
Specificity HighHigh
Throughput HighModerate
Matrix Effects Can be significant, requires careful managementGenerally lower post-derivatization

Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a premier technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, specificity, and amenability to high-throughput analysis. For a polar compound like this compound, LC-MS/MS offers the significant advantage of direct analysis without the need for chemical derivatization.

Experimental Protocol: LC-MS/MS

This protocol is a representative example for the analysis of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for carboxylic acids.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for quantification.

Expected Quantitative Performance (Based on Analogs)

The following table summarizes the anticipated performance of an LC-MS/MS method for this compound, based on validated methods for similar hydroxy acids.[1][2][3][4]

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Should be assessed and minimized

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI Negative) lc->ms data data ms->data Data Acquisition & Quantification

Caption: Workflow for LC-MS/MS analysis.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6][7] Silylation is a common and effective derivatization strategy for compounds containing hydroxyl and carboxylic acid groups.[7][8]

Experimental Protocol: GC-MS

This protocol outlines a typical procedure for the analysis of this compound in a biological matrix using GC-MS with silylation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., urine or deproteinized plasma), add an internal standard.

  • Acidify the sample to pH ~2 with a suitable acid (e.g., HCl).

  • Extract the analyte with 500 µL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction twice.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte and internal standard.

Expected Quantitative Performance (Based on Analogs)

The following table presents the anticipated performance metrics for a GC-MS method for this compound, derived from methods for similar derivatized hydroxy acids.[9]

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 50 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 80%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Biological Sample lle Liquid-Liquid Extraction sample->lle evap Evaporation lle->evap deriv Derivatization (Silylation) evap->deriv injection Injection deriv->injection gc GC Separation injection->gc ms MS Detection (EI) gc->ms data data ms->data Data Acquisition & Quantification

Caption: Workflow for GC-MS analysis.

Conclusion

Both LC-MS/MS and GC-MS are viable and powerful techniques for the quantitative analysis of this compound in complex matrices. The choice of method should be guided by the specific requirements of the study. LC-MS/MS generally offers higher sensitivity and throughput with less cumbersome sample preparation. Conversely, GC-MS, while requiring a derivatization step, is a very robust and reliable technique that can also provide excellent quantitative results. The detailed protocols and expected performance data presented in this guide, based on the analysis of analogous compounds, provide a solid foundation for developing and validating a method tailored to your specific analytical needs. It is imperative to perform a thorough method validation according to regulatory guidelines to ensure the reliability and accuracy of the generated data.[10][11][12][13][14]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Hydroxy-2,2-dimethylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within this landscape, derivatives of 3-Hydroxy-2,2-dimethylpropanoic acid have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

This document synthesizes findings on the anticancer and antimicrobial properties of various this compound derivatives, presenting a clear comparison of their efficacy. Detailed experimental methodologies for key biological assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathways implicated in the action of these derivatives are illustrated to provide a deeper understanding of their molecular mechanisms.

Anticancer Activity: A Tale of Potency and Selectivity

Several derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. A notable example is the methyl ester derivative, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, and its analogues, which have shown potent activity against colon cancer cells.[1] Another class of derivatives, 3-((4-hydroxyphenyl)amino)propanoic acids, has also been investigated for its anticancer potential.[2]

Comparative Efficacy of Anticancer Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Derivative StructureCompound IDCancer Cell LineIC50 (µM)Reference
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate7aHCT-116 (Colon)0.12 mg/mL[1]
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate7gHCT-116 (Colon)0.12 mg/mL[1]
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate7dHCT-116 (Colon)0.81 mg/mL[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivative12A549 (Lung)Reduces viability to 42.1%[3]
3-((4-hydroxyphenyl)amino)propanoic acid derivative20A549 (Lung)Reduces viability to 17.2%[2]
3-((4-hydroxyphenyl)amino)propanoic acid derivative22A549 (Lung)Reduces viability to 17.4%[2]
3-((4-hydroxyphenyl)amino)propanoic acid derivative29A549 (Lung)Reduces viability to 31.2%[3]

Note: The activity of some compounds from the 3-((4-hydroxyphenyl)amino)propanoic acid series was reported as a percentage reduction in cell viability at a fixed concentration.

A key finding is the selective action of some of these compounds, showing high potency against cancer cells while exhibiting minimal to no inhibitory action on normal, non-cancerous cells like HEK-293.[1] This selectivity is a critical attribute for any potential anticancer therapeutic.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also been identified as promising antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[4] The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, in particular, has yielded derivatives with potent and broad-spectrum antimicrobial effects.[4]

Comparative Efficacy of Antimicrobial Derivatives

The minimum inhibitory concentrations (MICs) of various derivatives against different microbial strains are presented in the table below, offering a direct comparison of their antimicrobial potency.

Derivative ClassCompound IDMicroorganismMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acid29S. aureus16[4]
3-((4-hydroxyphenyl)amino)propanoic acid30S. aureus16[4]
3-((4-hydroxyphenyl)amino)propanoic acid30E. faecalis16[4]
3-((4-hydroxyphenyl)amino)propanoic acid30E. coli32[4]
3-((4-hydroxyphenyl)amino)propanoic acid33P. aeruginosa16[4]
3-((4-hydroxyphenyl)amino)propanoic acid33A. baumannii16[4]
3-hydroxy-2-methylene-3-phenylpropionic acid3-6, 15, 17, 18Various Bacteria & Fungi14-16
3-hydroxy-2-methylene-3-phenylpropionic acid5, 6, 7, 11, 16A. niger11

Mechanisms of Action: Targeting Key Cellular Pathways

The biological activities of these derivatives are underpinned by their interaction with specific cellular targets and signaling pathways. Two prominent mechanisms that have been identified are the inhibition of Histone Deacetylases (HDACs) and the modulation of the mitochondrial chaperone TRAP1.

Histone Deacetylase (HDAC) Inhibition

Several this compound derivatives have been identified as potent Histone Deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these derivatives promote histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC_Inhibitor 3-Hydroxy-2,2-dimethylpropanoic acid derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

HDAC Inhibition Pathway
TRAP1 Protein Modulation

In silico studies have suggested that some of these derivatives may exert their anticancer effects by targeting the mitochondrial chaperone protein TRAP1.[1] TRAP1 is a member of the Hsp90 family and plays a crucial role in maintaining mitochondrial integrity and function. In cancer cells, TRAP1 is often overexpressed and contributes to metabolic reprogramming and resistance to apoptosis. Inhibition of TRAP1 can disrupt these pro-survival functions, leading to increased oxidative stress and cell death.

TRAP1_Modulation_Pathway Derivative 3-Hydroxy-2,2-dimethylpropanoic acid derivative TRAP1 TRAP1 Derivative->TRAP1 Inhibits Mitochondria Mitochondrial Function (e.g., ETC, ATP synthesis) TRAP1->Mitochondria Maintains Integrity ROS Reactive Oxygen Species (ROS) TRAP1->ROS Suppresses Apoptosis Apoptosis TRAP1->Apoptosis Inhibits Metabolism Cancer Cell Metabolism (Warburg Effect) TRAP1->Metabolism Promotes Mitochondria->ROS ROS->Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

References

A Comparative Guide to Catalysts for the Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for the synthesis of 3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid (HPA). HPA is a valuable building block in various chemical industries, including the production of polymers, resins, and pharmaceuticals. The primary synthesis route involves the oxidation of 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde). This document outlines different catalytic and non-catalytic methods for this conversion, presenting available performance data and detailed experimental protocols to aid in the selection and optimization of synthetic strategies.

I. Overview of the Synthesis Pathway

The synthesis of this compound is typically a two-step process, starting from isobutyraldehyde and formaldehyde to first produce the intermediate, hydroxypivaldehyde. This intermediate is then oxidized to the final product. The efficiency and selectivity of this second step are critically dependent on the chosen catalytic system.

Synthesis_Pathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation IBA Isobutyraldehyde HPAld Hydroxypivaldehyde IBA->HPAld FA Formaldehyde FA->HPAld HPAcid This compound HPAld->HPAcid Experimental_Workflow cluster_0 Step 1: Hydroxypivaldehyde Synthesis cluster_1 Step 2: Oxidation to this compound A1 Charge Reactor: - Isobutyraldehyde - Formaldehyde - Catalyst (e.g., PEG 600-PS) - Base A2 Heat to 40°C and Stir for 2h A1->A2 A3 Cool and Separate Phases A2->A3 A4 Isolate Hydroxypivaldehyde A3->A4 A5 Filter and Recover Catalyst A3->A5 B1 Charge Reactor: - Aqueous Hydroxypivaldehyde A4->B1 Intermediate Product B2 Heat to 60-80°C B1->B2 B3 Meter in H₂O₂ Solution B2->B3 B4 Monitor Reaction Progress B3->B4 B5 Product Isolation/Purification B4->B5

A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxypivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of hydroxypivalic acid (3-hydroxy-2,2-dimethylpropanoic acid), a key intermediate in various industrial and pharmaceutical applications. The selection of a robust and reliable analytical method is paramount for accurate quantification in diverse matrices, from raw materials to biological samples. This document outlines the performance characteristics of commonly employed techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—to facilitate an informed decision-making process for your research and development needs.

Comparative Analysis of Analytical Methods

The choice of an analytical platform significantly impacts the quality and reliability of experimental results. The following table summarizes the representative quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small organic acids, including those structurally similar to hydroxypivalic acid. These parameters are critical for evaluating the suitability of a method for a specific application.

Analytical Method Linearity (r²) Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Accuracy (%RE) Typical Sample Matrix
HPLC-UV >0.999~0.2-1.5 µg/mL~0.8-4.5 µg/mL<15%85-115%Process Samples, Formulations
LC-MS/MS >0.99~0.1-5.0 ng/mL~0.5-20.0 ng/mL<10%90-110%Biological Fluids (Plasma, Urine)
GC-MS >0.99~1-10 ng/mL~5-50 ng/mL<15%85-115%Environmental Samples, Volatile Mixtures

Note: The presented values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Workflow for Method Cross-Validation

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results.[1] This is particularly important when transferring a method between laboratories or when comparing results from different analytical platforms. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross_Validation_Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_dev Develop Method A (e.g., HPLC-UV) A_val Validate Method A (Linearity, Accuracy, Precision) A_dev->A_val B_dev Develop Method B (e.g., LC-MS/MS) B_val Validate Method B (Linearity, Accuracy, Precision) B_dev->B_val sample_prep Prepare Standard Samples & Quality Controls (QCs) analysis_A Analyze Samples with Method A sample_prep->analysis_A analysis_B Analyze Samples with Method B sample_prep->analysis_B data_comp Compare Results (Statistical Analysis) analysis_A->data_comp analysis_B->data_comp conclusion Assess Comparability & Bias data_comp->conclusion

A flowchart illustrating the cross-validation process between two analytical methods.

Detailed Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections provide representative methodologies for the analysis of hydroxypivalic acid using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of organic acids in relatively clean sample matrices.

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Mobile Phase : An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : UV detection is performed at a low wavelength, typically around 210 nm, to detect the carboxyl group.[2]

  • Sample Preparation :

    • Samples are accurately weighed and dissolved in the mobile phase or a suitable solvent.

    • The solution is filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters :

    • Linearity : A calibration curve is constructed using a series of standard solutions of hydroxypivalic acid.

    • Accuracy and Precision : Determined by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing hydroxypivalic acid in complex biological matrices.[4]

  • Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 or a mixed-mode column.

    • Mobile Phase : Gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.[6]

    • Flow Rate : 0.3-0.5 mL/min.

  • MS/MS Detection :

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] This involves monitoring a specific precursor ion to product ion transition for hydroxypivalic acid.

    • An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[7]

  • Sample Preparation :

    • For biological samples like plasma or urine, a protein precipitation step (e.g., with acetonitrile) is often required.

    • The supernatant is then evaporated and reconstituted in the mobile phase.

  • Validation : The method is validated according to regulatory guidelines, assessing parameters like accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxypivalic acid, a derivatization step is necessary.[7][8]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization :

    • Extraction : Extraction from the sample matrix using a suitable organic solvent.

    • Drying : The extract must be completely dried as water can interfere with the derivatization reaction.[7]

    • Derivatization : The dried extract is derivatized to increase the volatility of hydroxypivalic acid. Common derivatizing agents include silylating agents (e.g., BSTFA).

  • Chromatographic and Mass Spectrometric Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[7]

    • Injection : The derivatized sample is injected into the GC-MS system.

    • MS Detection : The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[9]

  • Validation : The validation of a GC-MS method includes assessing specificity, linearity, accuracy, precision, and the limits of detection and quantification.[10]

Logical Framework for Method Selection

The choice of an analytical method often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following diagram illustrates a decision-making process for selecting an appropriate analytical method.

Method_Selection_Logic start Start: Define Analytical Needs matrix_complexity Complex Matrix? (e.g., Plasma, Urine) start->matrix_complexity sensitivity High Sensitivity Required? (ng/mL or lower) matrix_complexity->sensitivity Yes hplc Consider HPLC-UV matrix_complexity->hplc No volatility Is Analyte Volatile or Easily Derivatized? sensitivity->volatility No lcms LC-MS/MS is a Strong Candidate sensitivity->lcms Yes volatility->hplc No gcms Consider GC-MS volatility->gcms Yes end Final Method Selection hplc->end lcms->end gcms->end

A decision tree for selecting an appropriate analytical method.

References

A Comparative Spectroscopic Analysis: 3-Hydroxy-2,2-dimethylpropanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Hydroxy-2,2-dimethylpropanoic acid and its methyl, ethyl, and butyl esters. This guide provides a comprehensive comparison of their performance in various spectroscopic techniques, supported by experimental data and detailed protocols.

Introduction

This compound, also known as hydroxypivalic acid, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its esters are important derivatives used in a variety of applications, including as polymer precursors and specialty solvents. A thorough understanding of the spectroscopic properties of the parent acid and its esters is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of this compound and its methyl, ethyl, and butyl esters using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its esters. These values are compiled from various sources and represent typical observed data.

¹H NMR Spectral Data (CDCl₃)
Compoundδ (ppm) -CH₂OHδ (ppm) -C(CH₃)₂-δ (ppm) Ester Alkyl Groupδ (ppm) -OHδ (ppm) -COOH
This compound~3.60~1.23 (s, 6H)-VariableVariable
Methyl 3-Hydroxy-2,2-dimethylpropanoate~3.50~1.19 (s, 6H)~3.70 (s, 3H, -OCH₃)Variable-
Ethyl 3-Hydroxy-2,2-dimethylpropanoate~3.51~1.19 (s, 6H)~4.15 (q, 2H, -OCH₂CH₃), ~1.25 (t, 3H, -OCH₂CH₃)Variable-
Butyl 3-Hydroxy-2,2-dimethylpropanoate*~3.50~1.18 (s, 6H)~4.08 (t, 2H, -OCH₂-), ~1.65 (m, 2H), ~1.40 (m, 2H), ~0.94 (t, 3H)Variable-

*Note: Complete experimental data for Butyl 3-Hydroxy-2,2-dimethylpropanoate is limited; values are estimated based on typical ester chemical shifts.

¹³C NMR Spectral Data (CDCl₃)
Compoundδ (ppm) C=Oδ (ppm) -C(CH₃)₂-δ (ppm) -CH₂OHδ (ppm) C(CH₃)₂δ (ppm) Ester Alkyl Group
This compound~183~22~71~43-
Methyl 3-Hydroxy-2,2-dimethylpropanoate~177~22~70~43~52 (-OCH₃)
Ethyl 3-Hydroxy-2,2-dimethylpropanoate~176~22~70~43~61 (-OCH₂-), ~14 (-CH₃)
Butyl 3-Hydroxy-2,2-dimethylpropanoate*~176~22~70~43~65 (-OCH₂-), ~31, ~19, ~14

*Note: Complete experimental data for Butyl 3-Hydroxy-2,2-dimethylpropanoate is limited; values are estimated based on typical ester chemical shifts.

Infrared (IR) Spectral Data (cm⁻¹)
Compoundν (O-H)ν (C-H)ν (C=O)ν (C-O)
This compound3600-2500 (broad)2970-2880~17101300-1000
Methyl 3-Hydroxy-2,2-dimethylpropanoate~3400 (broad)2960-2850~17351300-1000
Ethyl 3-Hydroxy-2,2-dimethylpropanoate~3450 (broad)2970-2870~17301300-1000
Butyl 3-Hydroxy-2,2-dimethylpropanoate~3450 (broad)2960-2870~17351300-1000
Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound118101, 73, 57, 45
Methyl 3-Hydroxy-2,2-dimethylpropanoate132101, 87, 73, 59
Ethyl 3-Hydroxy-2,2-dimethylpropanoate146101, 87, 73, 45
Butyl 3-Hydroxy-2,2-dimethylpropanoate160101, 87, 73, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or more) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid/Solid): For liquid samples (esters), a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For the solid carboxylic acid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a gas chromatograph equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • MS Conditions: The gas chromatograph is coupled to a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of, for example, 35-300 amu.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural relationships between the analyzed compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Analyte (Acid or Ester) dissolve_nmr Dissolve in CDCl3 with TMS start->dissolve_nmr thin_film Prepare Thin Film (Liquid Esters) start->thin_film kbr_pellet Prepare KBr Pellet (Solid Acid) start->kbr_pellet dissolve_gcms Dissolve in Volatile Solvent start->dissolve_gcms nmr NMR Spectroscopy (¹H & ¹³C) dissolve_nmr->nmr ir FTIR Spectroscopy thin_film->ir kbr_pellet->ir gcms GC-MS Analysis dissolve_gcms->gcms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Mass-to-Charge Ratios Fragmentation Patterns gcms->ms_data

Caption: Experimental workflow for the spectroscopic analysis of this compound and its esters.

structural_relationship cluster_esters Esters acid This compound (C₅H₁₀O₃) methyl_ester Methyl Ester (C₆H₁₂O₃) acid->methyl_ester + CH₃OH - H₂O ethyl_ester Ethyl Ester (C₇H₁₄O₃) acid->ethyl_ester + CH₃CH₂OH - H₂O butyl_ester Butyl Ester (C₉H₁₈O₃) acid->butyl_ester + CH₃(CH₂)₃OH - H₂O

Caption: Structural relationship between this compound and its esters.

Conclusion

The spectroscopic analysis of this compound and its esters reveals distinct and predictable patterns. In NMR spectroscopy, the key differentiating features are the chemical shifts and multiplicities of the alkyl groups of the esters. IR spectroscopy clearly distinguishes the carboxylic acid from its esters by the characteristic broad O-H stretch and the shift in the carbonyl absorption. Mass spectrometry provides the molecular weight of each compound and characteristic fragmentation patterns that can be used for identification. This guide provides a foundational dataset and standardized protocols to aid researchers in the confident characterization of these important chemical compounds.

A Comparative Guide to 3-Hydroxy-2,2-dimethylpropanoic Acid in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomer Performance in Polyester Resins

The synthesis of high-performance polyesters is a cornerstone of advanced materials science, with applications ranging from industrial coatings to biomedical devices. The choice of monomer is a critical determinant of the final polymer's properties, influencing its thermal stability, mechanical strength, and chemical resistance. This guide provides a comprehensive comparison of 3-Hydroxy-2,2-dimethylpropanoic acid (HPA) and its common alternative, neopentyl glycol (NPG), in polyester synthesis. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Executive Summary

This compound, also known as hydroxypivalic acid, offers unique advantages in polyester synthesis, particularly in tailoring flexibility and solubility. Its ester, hydroxypivalic acid neopentylglycolester (HPN), is noted for improving flow and leveling in powder coatings and enhancing weatherability.[1] Neopentyl glycol is a well-established monomer recognized for imparting exceptional thermal and hydrolytic stability to polyesters due to its highly branched, sterically hindered structure.[2][3] Polyesters based on NPG often exhibit superior durability and resistance to harsh environmental conditions.[2][3]

This guide will delve into the quantitative performance differences between polyesters synthesized with these monomers, providing a direct comparison of their key characteristics.

Performance Comparison: HPA vs. NPG in Polyester Resins

The following tables summarize the key performance differences between polyesters synthesized with this compound and Neopentyl Glycol. The data presented is a synthesis of findings from various sources and is intended to provide a comparative overview. Specific properties may vary depending on the polyester formulation and synthesis conditions.

Table 1: Thermal Properties

PropertyPolyester with this compound (HPA)Polyester with Neopentyl Glycol (NPG)Key Advantage
Glass Transition Temperature (Tg)Generally lower, contributing to increased flexibility.Higher, indicating better performance at elevated temperatures. A 20% higher Tg has been reported compared to ethylene glycol-based polyesters.[2]NPG for high-temperature applications.
Thermal Decomposition Temperature (Td)Data not readily available for direct comparison.High, due to the stable neopentyl structure.NPG for enhanced thermal stability.

Table 2: Mechanical Properties

PropertyPolyester with this compound (HPA)Polyester with Neopentyl Glycol (NPG)Key Advantage
Young's ModulusExpected to be lower, resulting in a more flexible material.1.23 to 1.74 GPa (for unsaturated polyesters).[4]NPG for higher stiffness and rigidity.
Tensile StrengthData not readily available for direct comparison.12.5 to 35.1 MPa (for unsaturated polyesters).[4]NPG for greater strength.
Elongation at BreakExpected to be higher, indicating greater flexibility.0.90 to 4.39% (for unsaturated polyesters).[4]HPA for applications requiring flexibility.

Table 3: Chemical and Physical Properties

PropertyPolyester with this compound (HPA)Polyester with Neopentyl Glycol (NPG)Key Advantage
Hydrolytic StabilityGood, with its ester HPN providing high hydrolytic stability.Excellent, due to steric hindrance from the gem-dimethyl groups.[2][3]NPG for superior long-term performance in humid environments.
Resin SolubilityEnhanced solubility.[1]Good solubility.HPA for improved processing and formulation.
Melt ViscosityLower, improving flow and leveling in coatings.[1]Higher.HPA for applications requiring better flow characteristics.
WeatherabilityExcellent, particularly when incorporated as HPN.[1]Excellent, with superior gloss and color retention.[3]Both offer excellent weatherability.

Experimental Protocols

The following are detailed methodologies for the synthesis of polyesters using this compound or neopentyl glycol. These protocols can be adapted based on specific research requirements.

Protocol 1: Polyester Synthesis via Melt Polycondensation

Materials:

  • This compound (HPA) or Neopentyl Glycol (NPG)

  • Diacid (e.g., Adipic Acid, Isophthalic Acid)

  • Catalyst (e.g., Monobutyltin oxide, Titanium (IV) butoxide)

  • Nitrogen gas (high purity)

  • Solvent for purification (e.g., Methanol)

Equipment:

  • Three-necked round-bottom flask

  • Overhead mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

  • Thermometer or thermocouple

  • Dean-Stark apparatus with a condenser

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the overhead stirrer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the flask with the desired molar ratio of HPA or NPG and the chosen diacid. Add the catalyst (typically 0.1-0.5% by weight of the total reactants).

  • Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Heating and Reaction: Gradually heat the mixture with continuous stirring. The reaction temperature is typically maintained between 180°C and 220°C.

  • Water Removal: Water is formed as a byproduct of the esterification reaction and is removed by distillation and collected in the Dean-Stark trap. The progress of the reaction can be monitored by the amount of water collected.

  • Polycondensation under Vacuum: Once the rate of water collection slows down, apply a vacuum (typically 1-10 mbar) to the system to remove the remaining water and drive the polymerization to completion. This stage is usually continued for several hours until the desired molecular weight is achieved.

  • Cooling and Purification: After the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent like methanol, followed by drying under vacuum.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved in polyester synthesis and evaluation, the following diagrams are provided in the DOT language for Graphviz.

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis Reactants Reactants (HPA/NPG, Diacid) Reactor Three-Necked Flask Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heating (180-220°C) under N2 Reactor->Heating WaterRemoval Water Removal (Dean-Stark) Heating->WaterRemoval Vacuum Vacuum Application WaterRemoval->Vacuum Cooling Cooling Vacuum->Cooling Purification Purification Cooling->Purification Polyester Final Polyester Purification->Polyester

Caption: Experimental workflow for polyester synthesis.

Property_Evaluation_Pathway cluster_analysis Performance Analysis Polyester Polyester Sample Thermal Thermal Analysis Tg (DSC) Td (TGA) Polyester->Thermal Characterize Mechanical Mechanical Testing Tensile Strength Young's Modulus Elongation at Break Polyester->Mechanical Characterize Chemical Chemical Resistance Hydrolysis Test Polyester->Chemical Characterize

Caption: Logical pathway for polyester property evaluation.

Conclusion

The choice between this compound and neopentyl glycol in polyester synthesis is dependent on the desired end-use application. For applications demanding high thermal stability and superior hydrolytic resistance, neopentyl glycol is an excellent choice.[2][3] Conversely, when increased flexibility, enhanced solubility, and improved flow characteristics are paramount, this compound presents a compelling alternative. This guide provides the foundational data and experimental protocols to assist researchers in navigating these choices and advancing the development of novel polyester materials.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid), a valuable building block in various chemical syntheses. We will delve into the common synthetic route and potential impurities, followed by a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthesis and Potential Impurities

This compound is commonly synthesized through a two-step process. The first step involves the base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde to yield an intermediate, hydroxypivaldehyde. The subsequent step is the oxidation of this intermediate to the final product. A common method for this oxidation is the Cannizzaro reaction, where in the presence of a strong base, two molecules of the aldehyde disproportionate to form a primary alcohol (neopentyl glycol) and a carboxylic acid (this compound).[1][2][3]

Given this synthetic pathway, the primary impurities to consider during purity analysis include:

  • Unreacted starting materials: Isobutyraldehyde and formaldehyde.

  • Intermediate: Hydroxypivaldehyde.

  • Byproducts of the Cannizzaro reaction: Neopentyl glycol and formic acid (from the oxidation of formaldehyde).[4][5]

  • Side-reaction products: Dimerization or polymerization products of the aldehydes.

The choice of an appropriate analytical technique should be guided by its ability to separate and quantify the target compound from these potential impurities with high accuracy and sensitivity.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.A primary quantitative method where the signal intensity is directly proportional to the number of nuclei (protons).[6][7]
Typical Stationary Phase C18, Ion-exchangeDB-624, HP-5, or equivalent capillary columns.[8]Not applicable.
Typical Mobile/Carrier Gas Acetonitrile/water gradients with acid modifiers (e.g., phosphoric acid).Helium or Nitrogen.[8]Deuterated solvents (e.g., DMSO-d6, D2O).
Detector Diode Array Detector (DAD) or Mass Spectrometry (MS).Flame Ionization Detector (FID) or Mass Spectrometry (MS).Not applicable.
Derivatization Generally not required for UV detection, but can be used to enhance MS detection.Often required to increase volatility and thermal stability (e.g., silylation).[9]Not required.
Limit of Detection (LOD) 0.01 - 0.14 mg/mL for similar short-chain fatty acids.[10][11]3 - 272 ng/mL for various organic acids after derivatization.[12]Generally higher than chromatographic methods.
Limit of Quantitation (LOQ) 0.04 - 0.45 mg/mL for similar short-chain fatty acids.[10][11]Low μg/mL range.Higher than chromatographic methods.
Linearity (R²) >0.99 for similar short-chain fatty acids.[10]>0.98 for various organic acids.[12]Excellent, as it is a primary ratio method.
Accuracy High, but can be influenced by the response factors of impurities.[13]High, but can be affected by derivatization efficiency and potential for sample degradation at high temperatures.High, provides an absolute purity value without the need for a specific reference standard of the analyte.[14][15]
Precision (RSD) Typically <2%.Typically <5%.[16]Excellent, typically with low relative standard deviation (RSD).[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD)

This method is suitable for the direct analysis of this compound without derivatization.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 35:65 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Gas Chromatography (GC-FID/MS) with Derivatization

This method requires derivatization to increase the volatility of the analyte.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-624 or HP-5, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Pyridine

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Standard and Sample Preparation: Accurately weigh the reference standard and the synthesized sample into separate vials.

  • Derivatization:

    • Add a known volume of pyridine to each vial to dissolve the sample.

    • Add an excess of the BSTFA derivatizing agent.

    • Seal the vials and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the derivatization.

    • Cool the vials to room temperature.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • Detector temperature (FID): 280 °C

  • Analysis: Inject the derivatized standard and sample solutions into the GC.

  • Quantification: Identify the peak corresponding to the derivatized this compound based on its retention time. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks. For more accurate quantification, an internal standard can be used.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct determination of purity without the need for an analyte-specific reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a sufficient number of scans to achieve a good signal-to-noise ratio.[14]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:[17]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation Sample Weigh Synthesized Compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC DAD DAD Detection (210 nm) HPLC->DAD Integration Peak Integration DAD->Integration Calibration Calibration Curve Construction Integration->Calibration Calculation Purity Calculation Calibration->Calculation

Caption: Experimental workflow for purity assessment by HPLC.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing & Purity Calculation Sample Weigh Synthesized Compound Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA & Heat Dissolve->Derivatize GC Inject into GC System Derivatize->GC FID_MS FID/MS Detection GC->FID_MS Integration Peak Integration FID_MS->Integration Area_Percent Area Percent Calculation Integration->Area_Percent

Caption: Experimental workflow for purity assessment by GC with derivatization.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Purity Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve NMR Acquire ¹H NMR Spectrum Dissolve->NMR Processing Phase & Baseline Correction NMR->Processing Integration Integrate Signals Processing->Integration Calculation Purity Calculation (Formula) Integration->Calculation

Caption: Experimental workflow for purity assessment by qNMR.

Purity_Logic cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment cluster_decision Method Selection Start Isobutyraldehyde + Formaldehyde Intermediate Hydroxypivaldehyde Start->Intermediate Aldol Condensation Product 3-Hydroxy-2,2-dimethylpropanoic acid Intermediate->Product Oxidation (e.g., Cannizzaro) Purity_Check Purity > 95%? Product->Purity_Check Impurities Potential Impurities: - Starting Materials - Intermediate - Byproducts (Neopentyl Glycol, Formic Acid) Impurities->Purity_Check HPLC HPLC Considerations Considerations: - Accuracy Required - Sensitivity Needed - Availability of Standards - Sample Volatility HPLC->Considerations GC GC GC->Considerations qNMR qNMR qNMR->Considerations Decision Select Optimal Method Considerations->Decision Purity_Check->HPLC Purity_Check->GC Purity_Check->qNMR

Caption: Logical relationship for synthesis and purity assessment.

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 3-Hydroxy-2,2-dimethylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of a series of 3-Hydroxy-2,2-dimethylpropanoic acid analogs, focusing on their cytotoxic effects against colon cancer cells. The data presented is derived from robust experimental evidence, offering a clear perspective on the structure-activity relationships within this class of compounds.

A recent study exploring derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has identified several compounds with potent antiproliferative activities. These analogs are proposed to function as Histone Deacetylase (HDAC) inhibitors, a class of drugs known to induce cell cycle arrest and apoptosis in cancer cells.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic effects of various analogs were evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency. The results are summarized in the table below.

Compound IDStructure/ModificationIC50 (µg/mL) on HCT-116 cells
7a N-propylpropanamide0.12
7b N-butylpropanamide0.25
7c N-allylpropanamide0.31
7d N-tetradecylpropanamide0.81
7e N-cyclohexylpropanamide0.45
7f N-benzylpropanamide0.38
7g N-piperidinylpropanamide0.12
7h N-morpholinylpropanamide0.55
7i N-(4-methylpiperazinyl)propanamide0.19
8a Methyl-2-((...propanoyl)amino)acetate0.63
8b Methyl-2-((...propanoyl)amino)propanoate0.71
8c Methyl-1-((...propanoyl)amino)cyclopentanecarboxylate0.59

Data sourced from a study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives and their selective inhibition of colon cancer cell proliferation.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound analogs was conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: HCT-116 cells were seeded into 96-well plates at a density of 5 × 10⁴ cells per well in 100 µL of culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂ to allow for cell attachment.

  • Compound Treatment: The synthesized analogs of this compound were dissolved in a suitable solvent and diluted to various concentrations. The cells were then treated with these compounds and incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) was added to each well. The plates were then incubated for 4 hours under the same conditions.

  • Solubilization: After the 4-hour incubation, 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals formed by viable cells. The plate was left overnight in the incubator.

  • Absorbance Measurement: The absorbance of the samples was measured using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength was set to be more than 650 nm. The IC50 values were then calculated from the dose-response curves.

Signaling Pathway: HDAC Inhibition and Apoptosis

The cytotoxic effects of these this compound analogs are believed to be mediated through the inhibition of Histone Deacetylases (HDACs). HDAC inhibitors are known to induce apoptosis (programmed cell death) through both the intrinsic and extrinsic pathways.

HDAC_Inhibitor_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_regulation HDAC Inhibition Effects DR Death Receptors (e.g., FAS, TRAIL-R) DISC DISC Formation DR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Casp3 HDACi 3-Hydroxy-2,2-dimethylpropanoic acid analogs (HDACi) HDAC HDACs HDACi->HDAC Acetylation Histone & Non-histone Protein Acetylation HDACi->Acetylation promotes HDAC->Acetylation p21 p21 expression ↑ Acetylation->p21 Bcl2 Anti-apoptotic Bcl-2 family ↓ Acetylation->Bcl2 BH3 Pro-apoptotic BH3-only proteins ↑ Acetylation->BH3 p21->Casp3 inhibits cell cycle Bcl2->Mito BH3->Mito Apoptosis Apoptosis Casp3->Apoptosis

Caption: HDAC inhibitor-induced apoptosis pathway.

The diagram above illustrates how this compound analogs, acting as HDAC inhibitors, can trigger apoptosis. By inhibiting HDACs, these compounds increase the acetylation of histones and other proteins. This leads to the upregulation of pro-apoptotic proteins (e.g., BH3-only proteins) and downregulation of anti-apoptotic proteins (e.g., Bcl-2 family), initiating the intrinsic mitochondrial pathway.[1][2] Simultaneously, they can enhance the expression of death receptors, activating the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, ultimately leading to programmed cell death.[1][2]

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2,2-dimethylpropanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Hydroxy-2,2-dimethylpropanoic acid as a chemical waste product. Do not dispose of it down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause significant skin irritation and serious eye damage, and may also lead to respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile, neoprene, or butyl rubber gloves.To prevent skin contact and irritation.
Eye Protection Chemical splash goggles.To protect against splashes that can cause serious eye damage.
Skin and Body Fully-buttoned laboratory coat.To protect skin and clothing from spills.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols which may cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of this compound waste. In-lab neutralization and drain disposal are not recommended for this organic acid due to its potential toxicity even after neutralization.

Experimental Protocol: Waste Collection and Disposal

  • Container Selection:

    • Obtain a dedicated and compatible waste container. High-density polyethylene (HDPE) or other plastic containers are suitable.[1]

    • Crucially, never use metal containers for acidic waste. [3]

    • Ensure the container has a secure, leak-proof screw cap.

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" or "Dangerous Waste" label to the container.[1]

    • Clearly write the full chemical name, "this compound," and its CAS number (4835-90-9) on the label.

    • Include the approximate concentration if it is in a solution.

  • Waste Accumulation:

    • Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, paper towels) and solutions, in the labeled container.

    • Do not mix with other waste streams, especially bases, oxidizing agents, or inorganic acids, to prevent dangerous reactions. [1]

    • Keep the waste container tightly sealed at all times, except when adding waste.[1]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[3]

    • The storage area should be a corrosive storage cabinet or a cabinet under a fume hood designed for chemical storage.[1]

    • Ensure the container is stored upright in a secondary containment tub (e.g., a polypropylene tray) to contain any potential leaks.[1]

  • Disposal Request:

    • Once the container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers), arrange for its disposal.[3]

    • Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a hazardous waste pickup.

    • Complete any required waste pickup forms, ensuring the information matches the container label.

  • Disposal of Empty Containers:

    • An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water).

    • The rinsate from this process must be collected and disposed of as hazardous waste in your designated container.

    • After triple-rinsing, deface or remove the original product label and the hazardous waste label. The clean, de-labeled container can then be disposed of in the regular trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (manageable within 10 minutes by trained personnel):

    • Ensure you are wearing the full PPE outlined in Table 1.

    • If the material is a solid, sweep it up carefully, avoiding dust generation.[1]

    • If it is a liquid, absorb it with an inert, dry material such as sand or vermiculite.

    • Place the cleanup materials into a sealable bag or container, label it as "Hazardous Waste" with the chemical name, and dispose of it through the chemical waste stream.[1]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EH&S or emergency response team for assistance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Collection & Storage cluster_2 Final Disposal A 3-Hydroxy-2,2-dimethylpropanoic acid waste generated B Is waste mixed with other chemicals? A->B C Collect in dedicated, labeled HDPE container B->C No D Segregate and collect in appropriately labeled container B->D Yes E Store in designated Satellite Accumulation Area (SAA) with secondary containment C->E D->E F Keep container tightly closed E->F G Container Full? F->G G->F No H Contact EH&S for waste pickup G->H Yes I Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Hydroxy-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxy-2,2-dimethylpropanoic acid (also known as Hydroxypivalic acid). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Profile and GHS Classification

This compound is a chemical compound that requires careful handling to mitigate potential health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Skin irritation [1][2]

  • Serious eye damage [1][2]

  • May cause respiratory irritation [1][3]

Adherence to the safety protocols outlined below is critical for minimizing exposure and ensuring personal and environmental safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, particularly in its solid, powdered form. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety goggles or glasses with side shields.Must comply with European Standard EN166 or OSHA 29 CFR 1910.133 regulations. A face shield may be necessary if there is a risk of splashing.[4]
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[4][5]
Body Laboratory coat or chemical-protective suit.A long-sleeved, seamless, and disposable gown that closes in the back is recommended to provide full body protection.[4][6]
Respiratory Respirator (if necessary).Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working with large quantities, in a poorly ventilated area, or if dust is generated. In a well-ventilated area or under a fume hood, a respirator may not be required.[4][5]

Handling and Experimental Protocols

Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4][5] Eyewash stations and safety showers should be readily accessible in the immediate work area.[6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood to contain any dust. Avoid the formation of dust during handling.[4][7]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Decontaminate all work surfaces and equipment. Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don appropriate PPE C Weigh and transfer in fume hood A->C B Verify fume hood function B->C D Prepare solution C->D E Decontaminate surfaces and equipment D->E H Dispose of chemical waste per regulations D->H F Wash hands thoroughly E->F G Dispose of contaminated PPE as hazardous waste F->G

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

Spill Cleanup:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7]

  • Large Spills: For larger spills, contain the area to prevent spreading. Evacuate non-essential personnel.[4]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[7]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] Do not induce vomiting.[4]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

  • Keep away from incompatible materials such as oxidizing agents.[2]

Waste Disposal:

  • Chemical Waste: Dispose of this compound and its containers through a licensed and approved waste disposal facility.[6]

  • Contaminated Materials: Any materials contaminated with this chemical (e.g., gloves, absorbent materials) should be collected in a sealed, labeled container and disposed of as hazardous waste.[8]

  • Prohibitions: Never dispose of this chemical down the drain or in regular trash.[6] Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[10]

Hazard_Mitigation cluster_hazards Hazard Identification cluster_controls Control Measures cluster_ppe Specific PPE H1 Skin Irritation C1 Engineering Controls (Fume Hood) H1->C1 C2 Administrative Controls (SOPs, Training) H1->C2 C3 Personal Protective Equipment (PPE) H1->C3 H2 Serious Eye Damage H2->C1 H2->C2 H2->C3 H3 Respiratory Irritation H3->C1 H3->C2 H3->C3 P1 Chemical-resistant Gloves C3->P1 P2 Safety Goggles/ Face Shield C3->P2 P3 Lab Coat/ Protective Suit C3->P3 P4 Respirator (if needed) C3->P4

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.